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  • Product: (1R,2R)-2-aminocyclobutan-1-ol
  • CAS: 1909287-70-2; 72320-39-9

Core Science & Biosynthesis

Foundational

The Chemical and Pharmacological Profile of (1R,2R)-2-Aminocyclobutan-1-ol: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores is as critical as their chemical identity. (1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) has emerged as a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores is as critical as their chemical identity. (1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) has emerged as a highly valuable chiral building block in medicinal chemistry and complex organic synthesis. Characterized by its highly strained four-membered ring and trans-vicinal amino alcohol motif, this molecule serves as a conformationally restricted bioisostere for flexible aliphatic chains. This technical guide explores the physicochemical properties, mechanistic reactivity, and synthetic protocols associated with (1R,2R)-2-aminocyclobutan-1-ol, providing a comprehensive resource for drug development professionals.

Structural Significance & Physicochemical Profile

The utility of (1R,2R)-2-aminocyclobutan-1-ol lies in its rigid cyclobutane architecture. The four-membered ring possesses approximately 26 kcal/mol of ring strain—a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions)[1]. This strain fundamentally alters the hybridization and reactivity of the ring carbons, imparting unique physicochemical properties compared to larger cycloalkanes.

Handling the free base can be challenging due to its volatility and potential for oxidative degradation. Consequently, it is predominantly synthesized, stored, and utilized as a hydrochloride salt, which significantly enhances its thermal stability and aqueous solubility[1][2].

Quantitative Physicochemical Data

The following table summarizes the core computed and experimental properties of the free base compound:

PropertyValueClinical / Chemical Significance
Molecular Weight 87.12 g/mol [3]Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Formula C₄H₉NO[3]High atom economy for fragment-based drug discovery.
Topological Polar Surface Area (TPSA) 46.3 Ų[3]Optimal for membrane permeability; allows for hydrogen bonding without restricting blood-brain barrier (BBB) penetration.
LogP (Computed) -0.8[3]Highly hydrophilic nature; necessitates lipophilic masking in prodrugs or coupling to hydrophobic scaffolds.
Stereochemistry trans-(1R,2R)[3]Ensures specific spatial vectors for the -OH and -NH₂ groups, critical for stereospecific target binding.

Mechanistic Reactivity & Chemical Properties

The reactivity of (1R,2R)-2-aminocyclobutan-1-ol is governed by the interplay between its functional groups and the inherent strain of the cyclobutane ring.

  • Bifunctional Derivatization: The secondary alcohol and primary amine offer orthogonal reactivity. The amine readily undergoes reductive amination or amide coupling, while the hydroxyl group can be oxidized to a cyclobutanone derivative or esterified.

  • Ring-Opening Dynamics: Driven by the release of ~26 kcal/mol of ring strain, the cyclobutane core can undergo ring-opening under specific acidic or thermal conditions. Mechanistically, this proceeds via a hybrid Sₙ1/Sₙ2 pathway. As the C–O or C–N bond begins to break, the developing partial positive charge is stabilized by the concurrent cleavage of an adjacent C–C bond, yielding a stable acyclic intermediate[1]. This property is occasionally leveraged in cascade reactions to form complex acyclic architectures.

Applications in Drug Development

The primary pharmacological value of (1R,2R)-2-aminocyclobutan-1-ol is its ability to induce conformational restriction . When a highly flexible drug molecule binds to a target protein, it must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). This thermodynamic penalty reduces the overall binding free energy (

). By pre-organizing the pharmacophore into its bioactive state using the rigid cyclobutane scaffold, the entropy loss upon binding is minimized, dramatically improving target affinity and selectivity.
Key Therapeutic Applications:
  • Phantasmidine Analogs (nAChR Agonists): Phantasmidine is a potent nicotinic acetylcholine receptor agonist isolated from poison frogs. Researchers utilize (1R,2R)-2-aminocyclobutan-1-ol as a stereochemically pure starting material to construct the rigid pyrido-hexahydrooxazocinone framework of phantasmidine via transannular C-H insertion, exploring new treatments for neurological disorders[4][5].

  • MRGPRX2 Antagonists: In the development of treatments for inflammatory diseases, (1R,2R)-2-aminocyclobutan-1-ol is incorporated into bicyclic heterocycles. It replaces larger, more flexible rings (like 4-aminocyclohexan-1-ol) to fine-tune steric bulk and optimize hydrogen-bonding vectors within the MRGPRX2 receptor pocket[6].

  • Kinase Inhibitors: Cyclobutane derivatives are actively explored as selective covalent inhibitors of cyclin-dependent kinases (CDKs), where the rigid core precisely positions the warhead to interact with the kinase hinge region[2].

DrugDesign N1 (1R,2R)-2-Aminocyclobutan-1-ol Scaffold N2 Conformational Restriction (Rigid Cyclobutane Core) N1->N2 N3 Reduced Conformational Entropy Loss Upon Target Binding N2->N3 N4 Phantasmidine Analogs (nAChR Agonists) N3->N4 Neurological Targets N5 MRGPRX2 Antagonists (Inflammation) N3->N5 Inflammatory Targets

Fig 1. Pharmacological advantages of the rigid cyclobutane scaffold in drug development.

Experimental Methodologies: Stereoselective Synthesis

To utilize (1R,2R)-2-aminocyclobutan-1-ol in drug development, highly enantioselective and diastereoselective synthetic routes are required. The following protocol details a self-validating, gram-scale synthesis starting from 1,3-butadiene[5].

Protocol: Stereoselective Preparation of (1R,2R)-2-Aminocyclobutan-1-ol

Objective: Isolate the enantiomerically pure trans-amino alcohol via photochemical cycloaddition and asymmetric ring-opening.

Step-by-Step Methodology:

  • Photochemical Ring Closure:

    • Procedure: Prepare a dilute solution (1% w/v) of 1,3-butadiene in a suitable UV-transparent solvent. Irradiate using a medium-pressure mercury lamp for 7 days.

    • Causality: High dilution is critical. It kinetically favors the intramolecular [2+2] photochemical cycloaddition to form cyclobutene while suppressing intermolecular polymerization pathways[5].

  • Epoxidation:

    • Procedure: Treat the isolated cyclobutene with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C. Quench and extract to yield cyclobutene oxide.

    • Causality: Electrophilic epoxidation prepares the strained ring for stereospecific nucleophilic attack.

  • Asymmetric Azide Ring-Opening (Jacobsen Conditions):

    • Procedure: React the epoxide with trimethylsilyl azide (TMSN₃) in the presence of a chiral (salen)Cr(III) complex catalyst.

    • Causality: The chiral environment of the (salen)Cr(III) catalyst dictates the facial selectivity of the azide attack, exclusively establishing the trans (1R,2R) configuration[5].

  • Reduction & Salt Formation:

    • Procedure: Reduce the azido-alcohol intermediate via catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O). Treat the resulting free base with anhydrous HCl in diethyl ether to precipitate the hydrochloride salt.

    • Causality: Mild reduction converts the azide to a primary amine without cleaving the highly strained cyclobutane ring. Salt formation prevents oxidative degradation and volatilization[1][2].

Validation & Quality Control (Self-Validating System):

  • In-Process Control: Monitor Step 3 via LC-MS. The complete disappearance of the epoxide mass and the emergence of the azido-alcohol intermediate confirms successful nucleophilic opening.

  • Stereochemical Validation: Post-reduction, utilize 2D NOESY NMR spectroscopy. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C1 (hydroxyl-bearing) and C2 (amine-bearing) protons validates the trans (1R,2R) configuration, ruling out the cis isomer.

Synthesis N1 1,3-Butadiene N2 Cyclobutene (Photochemical Closure) N1->N2 hν (1% w/v) N3 Cyclobutene Oxide (Epoxidation) N2->N3 mCPBA, 0°C N4 Azido-Alcohol Intermediate (Jacobsen Azide Opening) N3->N4 TMSN3, Chiral Catalyst N5 (1R,2R)-2-Aminocyclobutan-1-ol (Reduction & HCl) N4->N5 H2/Pd-C, then HCl

Fig 2. Stereoselective synthesis of (1R,2R)-2-aminocyclobutan-1-ol from 1,3-butadiene.

References

  • (1R,2R)-2-aminocyclobutan-1-ol - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Toward A Stereoselective Synthesis of Phantasmidine and Analogs Source: Thieme Connect (Planta Medica) URL:[Link]

  • 10th Annual Undergraduate Research Symposium Source: Rose-Hulman Institute of Technology URL:[Link]

  • WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists Source: Google Patents URL

Sources

Exploratory

Conformational analysis of chiral 2-aminocyclobutan-1-ol

An In-Depth Technical Guide to the Conformational Analysis of Chiral 2-Aminocyclobutan-1-ol Abstract Cyclobutane rings are unique structural motifs increasingly incorporated into drug candidates to enhance properties suc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of Chiral 2-Aminocyclobutan-1-ol

Abstract

Cyclobutane rings are unique structural motifs increasingly incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity by providing a three-dimensional scaffold.[1] The conformational preferences of these strained four-membered rings, however, are subtle and profoundly influenced by substitution patterns. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of chiral 2-aminocyclobutan-1-ol, a key building block in medicinal chemistry. We will explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with high-level computational chemistry methods. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the three-dimensional structure of substituted cyclobutane systems.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane moiety is no longer a mere synthetic curiosity; it is a validated bioisostere for larger, more flexible, or more planar groups in drug design.[1] Its puckered, non-planar nature allows for precise vectorial positioning of substituents into protein binding pockets, a feat not easily achieved with aromatic rings or acyclic linkers. Chiral 1,2-disubstituted cyclobutanes, such as 2-aminocyclobutan-1-ol, are particularly valuable as they present two functional groups with defined stereochemistry, ideal for creating specific interactions with biological targets.

However, the conformational behavior of the cyclobutane ring is complex. Unlike the well-defined chair conformation of cyclohexane, cyclobutane exists as a dynamic equilibrium of puckered structures.[2] The energy barrier for interconversion is low, and the exact conformational preference is dictated by a delicate balance of steric hindrance, torsional strain, and non-covalent interactions, most notably intramolecular hydrogen bonding (IMHB) in the case of 2-aminocyclobutan-1-ol. A thorough understanding of this conformational landscape is therefore critical for rational drug design.

Theoretical Foundations: The Puckered World of Cyclobutane

A planar cyclobutane (D₄h symmetry) is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring "puckers" into a non-planar, butterfly-like conformation (D₂d symmetry), which represents the energy minimum.[2][3][4] This puckering is characterized by a dihedral angle (the angle between the two C-C-C planes) of approximately 30-35°.[3][5]

The puckered ring rapidly interconverts between two equivalent conformations, with one carbon atom moving from an "up" to a "down" position relative to the plane of the other three. When substituents are present, this interconversion is no longer between equivalent states. Substituents can occupy two distinct positions:

  • Axial (ax): Bonds are roughly perpendicular to the mean plane of the ring.

  • Equatorial (eq): Bonds are roughly parallel to the mean plane of the ring.

For a 1,2-disubstituted cyclobutane like 2-aminocyclobutan-1-ol, the relative orientation of the amino and hydroxyl groups (cis or trans) and their preference for axial or equatorial positions will determine the dominant conformation. This preference is strongly influenced by the potential for intramolecular hydrogen bonding between the amine and hydroxyl groups, which can lock the ring into a specific puckered state.[6][7]

Experimental Elucidation of Conformation

A multi-pronged experimental approach is necessary to confidently assign the conformation of 2-aminocyclobutan-1-ol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool in Solution

NMR is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the conformational equilibrium.

Key NMR Parameters:

  • ³J Vicinal Coupling Constants: The coupling constant between protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus relationship. This allows for the estimation of the ring's pucker.

  • ⁴J Long-Range Coupling Constants: In cyclobutanes, the four-bond coupling between protons (H-C-C-C-H) is uniquely informative. A large coupling (⁴J(eq-eq) ≈ 5 Hz) is observed between two equatorial protons on opposite sides of the ring, while the corresponding axial-axial coupling is near zero (⁴J(ax-ax) ≈ 0 Hz).[8] This difference provides a decisive marker for assigning substituent positions.

  • Nuclear Overhauser Effect (NOE): This technique measures through-space interactions between protons that are close to each other (< 5 Å), irrespective of the number of bonds separating them.[9] An NOE between two protons provides definitive proof of their spatial proximity. For example, a strong NOE between a proton on C1 and a proton on C3 would indicate a cis relationship and help define the ring's pucker.

  • Sample Preparation: Dissolve 5-10 mg of the chiral 2-aminocyclobutan-1-ol sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical, as it can influence hydrogen bonding and conformational equilibrium.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate digital resolution to accurately measure coupling constants.

    • Integrate all signals and assign them to the respective protons based on chemical shift and multiplicity.

  • 2D NOESY Acquisition:

    • Record a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Use a mixing time appropriate for a small molecule (typically 300-800 ms) to allow for the buildup of NOE cross-peaks.

  • Data Analysis:

    • Analyze the ¹H spectrum to extract all relevant ³J and ⁴J coupling constants.

    • Analyze the NOESY spectrum to identify all through-space correlations. Cross-peaks indicate spatial proximity between the protons corresponding to the diagonal peaks.

    • Synthesize the J-coupling and NOE data to build a self-consistent 3D model of the dominant solution-state conformation.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[10][11] While this represents a single, static conformation, it is often the global energy minimum and serves as the ultimate benchmark for validating computational models.

  • Crystal Growth: Grow single crystals of the 2-aminocyclobutan-1-ol derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Collect diffraction data by rotating the crystal in the X-ray beam. Process the data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final structure.

  • Analysis: Analyze the refined structure to extract key conformational data, such as the ring puckering angle and the exact positions (axial/equatorial) of the substituents.

Computational Chemistry: In Silico Conformational Prediction

Computational methods are indispensable for exploring the full conformational energy landscape and for rationalizing experimental findings. A hierarchical approach is typically employed.

  • Molecular Mechanics (MM): Force-field based methods (e.g., MMFF, OPLS) are computationally inexpensive and ideal for performing an initial broad conformational search to identify all possible low-energy conformers.

  • Density Functional Theory (DFT): Quantum mechanical methods provide a much more accurate description of electronic effects, including hydrogen bonding.[12][13][14] DFT calculations (e.g., using the B3LYP functional with a 6-31G* or larger basis set) are used to perform geometry optimization and calculate the relative energies of the conformers identified by the MM search.[13][15]

  • Structure Building: Build the 3D structure of the desired 2-aminocyclobutan-1-ol isomer (e.g., (1R, 2S)-isomer).

  • Initial Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to locate all potential energy minima.

  • DFT Optimization: Take the unique, low-energy conformers (e.g., within 5 kcal/mol of the global minimum) from the MM search and re-optimize their geometries using DFT (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).

  • Analysis: Compare the relative Gibbs free energies of all confirmed minima to determine the predicted Boltzmann population of each conformer at a given temperature. The lowest energy structure is the predicted most stable conformation. Compare the geometric parameters (dihedral angles, interatomic distances) of this conformer with experimental NMR and X-ray data.

Data Visualization and Integration

Visual tools are essential for conceptualizing the complex 3D relationships in conformational analysis.

Diagrams of Key Conformations and Workflows

A conceptual diagram of the two puckered conformers of a cis-isomer, highlighting the stabilizing intramolecular hydrogen bond.

G Experimental Workflow for Conformational Analysis cluster_NMR NMR Spectroscopy (Solution State) cluster_Xray X-ray Crystallography (Solid State) SamplePrep_NMR Sample Preparation (5-10 mg in 0.6 mL solvent) Acquire1H 1D ¹H NMR Acquisition SamplePrep_NMR->Acquire1H AcquireNOESY 2D NOESY Acquisition SamplePrep_NMR->AcquireNOESY ProcessNMR Data Processing & Integration Acquire1H->ProcessNMR AcquireNOESY->ProcessNMR AnalyzeNMR Analyze J-Couplings (³J, ⁴J) & NOE Correlations ProcessNMR->AnalyzeNMR Final Elucidated 3D Conformation AnalyzeNMR->Final GrowCrystals Crystal Growth CollectData Data Collection GrowCrystals->CollectData SolveStructure Structure Solution & Refinement CollectData->SolveStructure SolveStructure->Final

Workflow for the experimental determination of molecular conformation.

G Computational Conformational Analysis Workflow Build 1. Build 3D Isomer Structure MMSearch 2. Molecular Mechanics (MM) Conformational Search Build->MMSearch DFTOpt 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) MMSearch->DFTOpt FreqCalc 4. DFT Frequency Calculation (Confirm minima, get free energy) DFTOpt->FreqCalc Analysis 5. Analyze Relative Energies & Compare to Experiment FreqCalc->Analysis Result Predicted Stable Conformer(s) & Boltzmann Populations Analysis->Result

Workflow for the in silico prediction of molecular conformation.

Data Summary Table

A crucial step is to consolidate data from all methods into a summary table for direct comparison.

ParameterMethodConformer AConformer BConclusion
Relative Energy (kcal/mol) DFT (B3LYP/6-31G(d))0.00+2.5A is more stable
⁴J (H2eq-H4eq) (Hz) ¹H NMR (Experimental)N/A4.8Consistent with B
NOE (H1-H2) NOESY (Experimental)Strong (trans)Weak (cis)Depends on isomer
Puckering Angle (°) X-ray Crystallography-32.1°Solid state is B
O-N Distance (Å) DFT (B3LYP/6-31G(d))3.12.9 (H-bond)H-bond in B

Table 1: Example of a synergistic data summary for analyzing a hypothetical cis-2-aminocyclobutan-1-ol.

Conclusion: A Unified Approach

The conformational analysis of chiral 2-aminocyclobutan-1-ol is a non-trivial challenge that requires a carefully integrated approach. No single technique provides the complete picture. NMR spectroscopy, with its sensitivity to dihedral angles and spatial proximity through J-couplings and the NOE, offers the most detailed insight into the solution-phase conformational equilibrium.[8][16] X-ray crystallography provides an invaluable, high-resolution snapshot of the molecule in its solid-state, minimum-energy conformation.[10] Computational chemistry acts as the theoretical glue, allowing for the exploration of the entire potential energy surface and providing a framework for interpreting experimental data.[15] By synergistically combining these methods, researchers can achieve a robust and reliable understanding of the 3D structure of these important building blocks, paving the way for more effective and rational drug design.

References

  • Egli, M., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed.
  • Abraham, R.J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
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  • Lambert, J.B., & Roberts, J.D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society.
  • Seidl, P.R., & Dias, J.F. (2009). NMR Spectroscopy of Cyclobutanes. ResearchGate.
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  • Ghosh, A.K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC.
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  • Champion, R., et al. (1992). A semirigid bender analysis of rinh-puckering in cyclobutane. Sci-Hub.
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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Cyclobutane Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, a strained four-membered carbocycle, has emerged as a compelling scaffold in modern medicinal chemistry. Its unique puckered...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged as a compelling scaffold in modern medicinal chemistry. Its unique puckered three-dimensional structure offers a degree of conformational rigidity that can be strategically exploited to enhance the pharmacological profiles of drug candidates. When functionalized with both amino and hydroxyl groups, the resulting cyclobutane amino alcohols present a fascinating interplay of structural constraints and intramolecular forces that dictate their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of these molecules, the cutting-edge methodologies used to elucidate their conformational preferences, and the profound implications for rational drug design.

The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

Historically, cyclobutane and other strained ring systems were often eschewed by medicinal chemists due to concerns about their inherent instability. However, contemporary research has demonstrated that the cyclobutane ring is not only synthetically accessible but also possesses a unique set of properties that are highly advantageous for drug development.[1][2][3] The puckered nature of the cyclobutane ring provides a distinct three-dimensional geometry that can lock flexible molecules into a bioactive conformation, reduce planarity, and serve as a metabolically stable isostere for other chemical groups.[1][2][4] This has led to the successful incorporation of cyclobutane rings into a number of clinical and preclinical drug candidates, where they contribute to improved potency, selectivity, and pharmacokinetic properties.[3][4]

The introduction of amino and alcohol functionalities—key pharmacophoric elements—onto the cyclobutane framework gives rise to cyclobutane amino alcohols. These molecules are of particular interest as they combine the conformational rigidity of the cyclobutane core with the potential for specific hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[5][6]

The Conformational Landscape of the Cyclobutane Ring

To understand the thermodynamic stability of cyclobutane amino alcohols, it is essential to first grasp the conformational dynamics of the cyclobutane ring itself.

Ring Strain: A Defining Feature

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[7][8][9]

  • Angle Strain: Arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar cyclobutane, these angles would be a rigid 90°, leading to substantial angle strain.[8][9][10]

  • Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms. A planar conformation would maximize these eclipsing interactions, further destabilizing the molecule.[8][11][12]

Puckering: The "Butterfly" Conformation

To alleviate torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[8][11][12][13][14] In this conformation, one carbon atom is bent out of the plane of the other three by approximately 25°.[12][13] This puckering reduces the eclipsing interactions between adjacent C-H bonds, but it comes at the cost of a slight increase in angle strain as the C-C-C bond angles decrease to about 88°.[8][11][12] This trade-off between angle and torsional strain results in a dynamic equilibrium between two equivalent puckered conformations that rapidly interconvert at room temperature.[13]

cluster_0 Planar Cyclobutane (High Torsional Strain) cluster_1 Puckered Cyclobutane (Reduced Torsional Strain) C1 C C2 C C1->C2 H1a H C1->H1a H1b H C1->H1b C3 C C2->C3 H2a H C2->H2a H2b H C2->H2b C4 C C3->C4 H3a H C3->H3a H3b H C3->H3b C4->C1 H4a H C4->H4a H4b H C4->H4b C5 C C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C5 Planar Planar Puckered Puckered Planar->Puckered Puckering

Caption: Planar vs. Puckered Conformation of Cyclobutane.

Substituent Positions: Axial and Equatorial

The puckering of the cyclobutane ring gives rise to two distinct positions for substituents on each carbon atom:

  • Axial (a): Substituents that are perpendicular to the approximate plane of the ring.

  • Equatorial (e): Substituents that are in the approximate plane of the ring.

The relative stability of substituted cyclobutanes is highly dependent on the positions of the substituents. Generally, bulky substituents prefer the equatorial position to minimize steric interactions.[15]

The Decisive Role of Intramolecular Hydrogen Bonding

In amino alcohols, the presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amino group) within the same molecule allows for the formation of intramolecular hydrogen bonds (IMHBs).[5][6][16] These interactions play a pivotal role in stabilizing specific conformations and can significantly influence the overall thermodynamic stability of the molecule.[15][16] The strength of the IMHB is dependent on the distance and orientation between the donor and acceptor groups, which in turn is dictated by the conformational preferences of the molecular backbone.[16]

G cluster_0 Intramolecular Hydrogen Bonding in an Amino Alcohol O O H_O H O->H_O C1 C O->C1 N N H_O->N  O-H···N C2 C C1->C2 C2->N H_N1 H N->H_N1 H_N2 H N->H_N2

Caption: Intramolecular Hydrogen Bond in an Amino Alcohol.

Thermodynamic Stability of Cyclobutane Amino Alcohols: A Synthesis of Concepts

The thermodynamic stability of a given cyclobutane amino alcohol is determined by the interplay between the conformational preferences of the cyclobutane ring and the propensity for intramolecular hydrogen bonding. This leads to a complex conformational energy landscape where certain isomers and conformers are significantly more stable than others.

1,2-Cyclobutane Amino Alcohols

In 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer. This is because in the trans conformation, both substituents can occupy equatorial positions, minimizing steric strain. In the cis isomer, one substituent must occupy an axial position, leading to greater steric hindrance.

For 1,2-cyclobutane amino alcohols, the ability to form an intramolecular hydrogen bond can influence this stability trend.

  • cis-1,2-Cyclobutane Amino Alcohol: For an IMHB to form, the amino and hydroxyl groups must be in close proximity. This can be achieved in a conformation where one group is axial and the other is equatorial. The stabilization gained from the IMHB may partially offset the destabilizing steric interactions of the axial substituent.

  • trans-1,2-Cyclobutane Amino Alcohol: In the more stable diequatorial conformation, the amino and hydroxyl groups are further apart, making intramolecular hydrogen bonding less favorable.

The overall thermodynamic stability will depend on the balance between minimizing steric strain (favoring the trans isomer) and maximizing intramolecular hydrogen bonding (which may be more favorable in the cis isomer).

1,3-Cyclobutane Amino Alcohols

In 1,3-disubstituted cyclobutanes, the cis isomer is typically more stable than the trans isomer. This is because in the cis conformation, both substituents can occupy equatorial positions. In the trans isomer, one substituent must be axial, leading to unfavorable 1,3-diaxial interactions.

For 1,3-cyclobutane amino alcohols, intramolecular hydrogen bonding can further stabilize the already favored cis isomer.

  • cis-1,3-Cyclobutane Amino Alcohol: In the diequatorial conformation, the amino and hydroxyl groups are positioned on the same side of the ring, facilitating the formation of a stabilizing intramolecular hydrogen bond across the ring.

  • trans-1,3-Cyclobutane Amino Alcohol: With one substituent axial and the other equatorial, the donor and acceptor groups are on opposite sides of the ring, making intramolecular hydrogen bonding impossible.

Therefore, in 1,3-cyclobutane amino alcohols, both steric considerations and intramolecular hydrogen bonding favor the cis isomer, making it significantly more thermodynamically stable than the trans isomer.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to elucidate the conformational preferences and thermodynamic stability of cyclobutane amino alcohols.[1][8]

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers in equilibrium can be determined.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons, which can help to distinguish between different stereoisomers and conformers.

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state, offering a snapshot of the lowest energy conformation.[1]

  • Sample Preparation: Dissolve a precisely weighed sample of the cyclobutane amino alcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Assign all proton resonances using 1D and 2D NMR data.

    • Measure the vicinal ³JHH coupling constants from the high-resolution ¹H NMR spectrum.

    • Analyze NOESY spectra to identify through-space correlations.

  • Conformational Equilibrium Calculation: Use the measured coupling constants and the Karplus equation to calculate the relative populations of the axial and equatorial conformers. The free energy difference (ΔG°) between the conformers can then be determined using the equation: ΔG° = -RTlnK, where K is the equilibrium constant.

Computational Methods

Computational chemistry provides invaluable insights into the geometries, energies, and thermodynamic properties of different conformers.[1][8]

  • Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries of different conformers and calculate their relative energies.[1]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule in a simulated solvent environment over time, providing a dynamic picture of the conformational equilibria.[1][8]

G Start Define Stereoisomers (cis/trans) Conformer_Generation Generate Initial Conformations Start->Conformer_Generation Geometry_Optimization Geometry Optimization (DFT) Conformer_Generation->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Analysis Determine Relative Energies (ΔG) Frequency_Calculation->Energy_Analysis End Identify Most Stable Conformer Energy_Analysis->End

Caption: Workflow for DFT-based Conformational Analysis.

  • Structure Building: Construct 3D models of the cis and trans isomers of the cyclobutane amino alcohol.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers for each isomer.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Relative Energy Calculation: Compare the Gibbs free energies of all conformers to determine their relative stabilities and identify the global minimum energy conformation.

Data Summary: Factors Influencing Stability

FactorInfluence on Thermodynamic Stability
Ring Strain Inherent destabilization of the cyclobutane ring.
Puckering Reduces torsional strain, leading to a more stable "butterfly" conformation compared to a planar ring.
Substituent Position Equatorial positions are generally favored over axial positions to minimize steric strain.
Intramolecular H-Bonding Can significantly stabilize conformations where the amino and hydroxyl groups are in close proximity.
Stereochemistry The relative stability of cis and trans isomers is determined by the interplay of steric effects and intramolecular hydrogen bonding.

Implications for Drug Design and Development

A thorough understanding of the thermodynamic stability of cyclobutane amino alcohols is paramount for their effective application in drug discovery.

  • Conformational Control: By strategically choosing the substitution pattern and stereochemistry, medicinal chemists can favor specific conformations that present the key pharmacophoric groups in the optimal orientation for binding to a biological target.

  • Improving Drug Properties: The rigidified conformations can lead to enhanced binding affinity, improved selectivity, and better metabolic stability.

  • Predictive Modeling: Computational models that accurately predict the thermodynamic stability of different isomers and conformers can guide the design and synthesis of new drug candidates, saving time and resources.

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Exploratory

An In-depth Technical Guide on (1R,2R)-2-aminocyclobutan-1-ol as a Conformationally Restricted GABA Analogue

Executive Summary Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] However, its therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] However, its therapeutic utility is limited by its poor blood-brain barrier permeability and high conformational flexibility, which allows it to bind to multiple receptor subtypes with low specificity.[2] This guide explores the rationale and application of conformational restriction as a key strategy in modern medicinal chemistry to overcome these limitations. We present a detailed analysis of (1R,2R)-2-aminocyclobutan-1-ol, a stereochemically defined cyclobutane derivative, as a case study in designing potent and selective GABA analogues. This document provides an in-depth look at its structural rationale, stereoselective synthesis, conformational analysis, and the requisite protocols for its pharmacological evaluation.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

The Role of GABA in the Central Nervous System

GABAergic signaling is fundamental to maintaining the balance between neuronal excitation and inhibition. GABA exerts its effects by binding to three main classes of receptors: GABA_A, GABA_B, and GABA_C.[1][3]

  • GABA_A Receptors: These are ligand-gated ion channels (ionotropic receptors) that, upon GABA binding, open an integral chloride (Cl⁻) channel.[4] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential. GABA_A receptors are the targets for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[5]

  • GABA_B Receptors: These are G-protein-coupled receptors (metabotropic) that, upon activation, indirectly modulate potassium (K⁺) and calcium (Ca²⁺) channels, leading to a more prolonged inhibitory effect.[1]

  • GABA_C Receptors: A subclass of ionotropic receptors, primarily found in the retina, also gated by GABA to control chloride flux.[6]

The diverse array of GABA receptor subtypes, arising from different combinations of subunits (e.g., α1-6, β1-3, γ1-3 for GABA_A), presents a significant opportunity for developing subtype-selective therapeutic agents for conditions like epilepsy, anxiety, spasticity, and pain.[4][7]

The Principle of Conformational Restriction

The GABA molecule is highly flexible, capable of adopting numerous shapes or "conformations" due to the free rotation around its single bonds. Different conformations are thought to be responsible for binding to different receptor subtypes (e.g., a partially extended, planar conformation for certain GABA_A receptors).[2][8] This flexibility is a double-edged sword: it allows GABA to be a universal inhibitory key, but it also leads to a lack of specificity and off-target effects when trying to use it as a drug.

Conformational restriction is a powerful drug design strategy that involves incorporating the flexible pharmacophore of a molecule into a rigid ring structure.[2] By "locking" the key functional groups (the amine and the carboxylic acid, or its bioisostere) into a specific spatial arrangement, a conformationally restricted analogue can be designed to fit a particular receptor subtype's binding pocket with much higher precision. This can lead to:

  • Increased Potency: A higher affinity for the target receptor.

  • Enhanced Selectivity: Reduced binding to other receptor subtypes, minimizing side effects.

  • Improved Pharmacokinetics: Increased lipophilicity can improve blood-brain barrier penetration.

(1R,2R)-2-aminocyclobutan-1-ol: A Case Study

Incorporating the GABA pharmacophore into a cyclobutane ring is an effective way to reduce its flexibility.[2] The stereochemistry of the substituents on this ring is critical for defining the precise three-dimensional orientation of the amino and hydroxyl groups, which mimic the amine and carboxylate groups of GABA, respectively.

Molecular Structure and Stereochemistry

(1R,2R)-2-aminocyclobutan-1-ol is a specific stereoisomer of 2-aminocyclobutanol.[9][10] The "(1R,2R)" designation specifies the absolute configuration at the two chiral centers. The "trans" relationship between the amino and hydroxyl groups means they are on opposite faces of the cyclobutane ring. This defined geometry is hypothesized to present the key functional groups to the GABA receptor in a pre-organized, low-energy conformation that is favorable for binding.

Conformational Analysis

The puckered nature of the cyclobutane ring, combined with the trans-orientation of the substituents, severely limits the available conformations. The primary conformation is likely a puckered ring where the amino and hydroxyl groups occupy pseudo-equatorial positions to minimize steric strain. This rigidity is the cornerstone of its design, aiming to lock the molecule into a bioactive conformation that selectively fits a specific GABA receptor subtype. In solution, intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair can further stabilize a preferred conformation, an effect that can be studied using NMR and IR spectroscopy.[11][12]

Synthesis of Enantiomerically Pure (1R,2R)-2-aminocyclobutan-1-ol

Achieving high enantiomeric purity is paramount, as different stereoisomers can have vastly different biological activities. Synthesis of chiral amino alcohols can be achieved through various methods, including chiral pool synthesis, asymmetric reduction, and biocatalysis.[13][14] A common strategy involves the stereoselective reduction of a corresponding α-amino ketone or the ring-opening of a chiral epoxide.

Below is a conceptual workflow for the synthesis, often starting from a chiral precursor or involving an asymmetric catalytic step to set the desired stereochemistry.

G cluster_0 Synthesis Workflow start Chiral Starting Material (e.g., from Chiral Pool) step1 Multi-step Synthesis to form cyclobutane precursor start->step1 step2 Stereoselective Reaction (e.g., Asymmetric Reduction or Photocyclization) step1->step2 step3 Deprotection step2->step3 step4 Purification (Column Chromatography / Recrystallization) step3->step4 final (1R,2R)-2-aminocyclobutan-1-ol step4->final

Caption: A generalized workflow for the stereoselective synthesis of (1R,2R)-2-aminocyclobutan-1-ol.

Pharmacological Profile and Evaluation

The central hypothesis is that the rigid structure of (1R,2R)-2-aminocyclobutan-1-ol will confer selectivity for a subset of GABA receptors. Its activity must be empirically determined through a series of in vitro and in vivo assays.

Interaction with GABA Receptors

The primary evaluation involves determining the affinity and functional activity of the compound at different GABA receptor subtypes. This is typically done using:

  • Radioligand Binding Assays: To measure the compound's ability to displace a known radioactive ligand from the receptor, yielding an inhibition constant (Ki) that reflects binding affinity.

  • Electrophysiological Assays: Techniques like two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured neurons expressing recombinant GABA receptors are used.[15][16] These assays measure the actual ion flow through the channel in response to the compound, determining whether it is an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator (enhances or decreases the effect of GABA).[17]

Structure-Activity Relationship (SAR) Insights

To validate the design principles, it is crucial to synthesize and test other stereoisomers (e.g., the cis-(1R,2S) isomer and the trans-(1S,2S) enantiomer). Comparing the biological activity across these isomers provides invaluable SAR data. For example, if the (1R,2R) isomer is significantly more potent than the (1S,2S) isomer, it confirms a specific stereochemical requirement at the receptor binding site. This comparative analysis is a self-validating system for the hypothesis that a specific, rigid conformation is key to activity.[18]

Potential Therapeutic Applications

Based on its selectivity profile, (1R,2R)-2-aminocyclobutan-1-ol could be a lead compound for developing drugs for neurological and psychiatric disorders.[19] For instance, a compound selective for GABA_A receptors containing α2/α3 subunits might be a potent anxiolytic with reduced sedative side effects.[7]

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Photocyclization

This protocol is adapted from methodologies involving the Norrish/Yang photocyclization reaction, a powerful tool for forming cyclobutanols.[20]

  • Substrate Synthesis: Synthesize a chiral N-acylated α-amino ketone precursor from a commercially available chiral amino acid (e.g., (R)-alanine). This involves N-acylation followed by coupling with an appropriate aromatic ketone fragment.

  • Photolysis: Dissolve the ketone precursor in an inert solvent like benzene or toluene (degassed with nitrogen for 30 minutes) to a concentration of ~0.01 M.

  • Irradiation: Irradiate the solution in a quartz vessel using a medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (to block wavelengths <290 nm) at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Separate the resulting diastereomeric cyclobutanols using silica gel column chromatography. The stereoselectivity of the reaction often favors one diastereomer.

  • Deprotection: Remove the N-acyl protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, (1R,2R)-2-aminocyclobutan-1-ol.

  • Characterization: Confirm the structure and stereochemistry using NMR spectroscopy (¹H, ¹³C, NOESY), mass spectrometry, and chiral HPLC to determine enantiomeric excess (ee).

Protocol 2: Conformational Analysis using NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) to probe the solution-state conformation.[21]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The coupling constants (³J values) between protons on the cyclobutane ring are highly dependent on the dihedral angles and can provide direct evidence of the ring's pucker and the relative orientation of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum. Cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence or absence of specific NOEs can confirm the cis or trans relationship of substituents and provide strong evidence for the preferred conformation.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in chemical shifts or coupling constants with temperature can indicate the presence of a dynamic equilibrium between multiple conformations.

  • Data Analysis: Analyze coupling constants and NOE intensities to build a model of the predominant solution-state conformation. Compare these empirical findings with theoretical models from computational chemistry for validation.[12]

Protocol 3: In Vitro Evaluation via Two-Electrode Voltage Clamp (TEVC)

This protocol describes the functional characterization of the compound at recombinant GABA_A receptors expressed in Xenopus laevis oocytes.[16][22]

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits for the desired GABA_A receptor subtype (e.g., α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Testing:

    • Establish a baseline current in the buffer.

    • Apply a known concentration of GABA (e.g., the EC₅₀ concentration) to elicit a control current response.

    • After a washout period, apply various concentrations of (1R,2R)-2-aminocyclobutan-1-ol to the oocyte and record the induced current.

    • Construct a dose-response curve to determine the compound's potency (EC₅₀) and efficacy (maximal response relative to GABA).

  • Modulator Testing: To test for allosteric modulation, co-apply a fixed, low concentration of the test compound with a full dose-response curve of GABA. A leftward shift in the GABA dose-response curve indicates positive allosteric modulation.

  • Data Analysis: Analyze the current traces using software like pCLAMP. Fit the dose-response data to the Hill equation to calculate EC₅₀ and Hill slope values.[23]

G cluster_1 Pharmacological Evaluation Workflow start Express GABA-A Subtypes in Xenopus Oocytes step1 Two-Electrode Voltage Clamp (TEVC) Setup start->step1 step2 Establish GABA Control Response (EC50) step1->step2 step3 Apply (1R,2R)-2-aminocyclobutan-1-ol at various concentrations step2->step3 decision Current Induced? step3->decision agonist Agonist Activity (Determine EC50/Efficacy) decision->agonist Yes modulator Test for Allosteric Modulation (Co-apply with GABA) decision->modulator No

Caption: Workflow for evaluating the functional activity of the target compound at GABA_A receptors.

Future Directions and Conclusion

The design of conformationally restricted analogues represents a mature and highly successful strategy in modern drug discovery. (1R,2R)-2-aminocyclobutan-1-ol serves as an excellent model for the rational design of a selective GABAergic agent. The principles outlined—leveraging stereochemistry to enforce a bioactive conformation—are broadly applicable. Future work should focus on a comprehensive evaluation of this molecule across a wide panel of GABA receptor subtypes to fully elucidate its selectivity profile. Further optimization of the cyclobutane scaffold, perhaps by adding other substituents, could fine-tune its properties, leading to the development of next-generation therapeutics for neurological disorders. The combination of rational design, stereoselective synthesis, and detailed pharmacological profiling provides a robust framework for advancing our understanding of GABA receptor pharmacology and discovering novel clinical candidates.

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  • Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. FLORE. [Link]

  • Nicholson, S. H., et al. (1979). GABA analogues: conformational analysis of effects on [3H]GABA binding to postsynaptic receptors in human cerebellum. Journal of Neurochemistry. [Link]

  • da Silva, G. V. J. (2021). Conformational Analysis of 1,3-Amino Alcohols in the Gas Phase and in Solution by Spectroscopic and Theoretical Methods. Journal of the Brazilian Chemical Society. [Link]

  • Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • James, T. A., & Walker, R. J. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia. [Link]

  • Rybáčková, M., et al. (2023). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Organic Letters. [Link]

  • Periasamy, M. (2014). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry. [Link]

  • PubChem. (1R,2R)-2-aminocyclobutan-1-ol. PubChem. [Link]

  • Rittner, R. (2009). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Report on NMR Spectroscopy. [Link]

  • Evangelisti, L., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025). Preprints.org. [Link]

  • ResearchGate. Structures of chiral amino alcohols and amino acids tested. ResearchGate. [Link]

  • PubChem. 2-Aminocyclobutan-1-ol. PubChem. [Link]

  • A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. (2018). Scilit. [Link]

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Foundational

Role of (1R,2R)-2-aminocyclobutan-1-ol in peptidomimetic design

The Role of (1R,2R)-2-Aminocyclobutan-1-ol in Peptidomimetic Design[1] Executive Summary (1R,2R)-2-aminocyclobutan-1-ol represents a privileged scaffold in modern peptidomimetic design, valued for its ability to impose r...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of (1R,2R)-2-Aminocyclobutan-1-ol in Peptidomimetic Design[1]

Executive Summary

(1R,2R)-2-aminocyclobutan-1-ol represents a privileged scaffold in modern peptidomimetic design, valued for its ability to impose rigid conformational constraints on peptide backbones while mimicking the transition states of hydrolytic enzymes.[1] Unlike flexible acyclic amino alcohols, this cyclobutane-derived motif reduces the entropic penalty of receptor binding by locking the


 and 

torsion angles into a bioactive conformation. This guide details the structural mechanics, enantioselective synthesis, and application of this scaffold in developing high-affinity protease inhibitors and stable foldamers.

Structural & Stereochemical Fundamentals

1.1. The Trans-Constraint Mechanism

The (1R,2R) stereochemistry denotes a trans relationship between the hydroxyl and amine functional groups on the cyclobutane ring. This geometric arrangement is critical for two reasons:

  • Vectorial Alignment: The trans orientation forces the functional groups (and any attached peptide chains) into an extended or specific helical trajectory, distinct from the turn-inducing cis isomers. This makes it ideal for mimicking extended peptide strands (beta-strands) or specific helix types (e.g., 12-helices in

    
    -peptides).[1]
    
  • Ring Puckering: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. In the (1R,2R) isomer, this puckering positions the substituents pseudo-equatorially, minimizing steric clash and stabilizing the "locked" conformation.

1.2. Transition State Mimicry (The Hydroxyethylene Isostere)

In protease inhibitor design, the core challenge is mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Natural Substrate: The planar amide bond is attacked by water, forming a tetrahedral

    
     carbon.
    
  • The Mimic: The (1R,2R)-2-aminocyclobutan-1-ol moiety provides a stable alcohol (-CH(OH)-) that mimics this transition state.[1]

  • Advantage: The cyclobutane ring restricts the rotation of the

    
     and 
    
    
    
    side chains, pre-organizing them to fit into the enzyme's
    
    
    and
    
    
    pockets. This "rigidification" significantly improves binding affinity (
    
    
    ) compared to flexible acyclic isosteres.

Enantioselective Synthesis Protocols

The synthesis of (1R,2R)-2-aminocyclobutan-1-ol requires strict stereocontrol.[1] The most robust route involves the enzymatic resolution of 2-aminocyclobutanone derivatives.

Protocol: Chemo-Enzymatic Synthesis via Lipase Resolution

Objective: Isolate (1R,2R)-2-aminocyclobutan-1-ol with >99% ee.

Materials:

  • (±)-N-Cbz-2-aminocyclobutanone (Precursor)[1]

  • Amano Lipase PS (from Burkholderia cepacia)

  • Vinyl acetate (Acyl donor)

  • THF (Solvent)

  • Sodium Borohydride (

    
    )
    

Step-by-Step Methodology:

  • Enzymatic Resolution (Kinetic Resolution):

    • Dissolve (±)-N-Cbz-2-aminocyclobutanone in dry THF.

    • Add Vinyl acetate (5.0 eq) and Amano Lipase PS (100 mg/mmol substrate).

    • Incubate at 30°C with orbital shaking.[1] Monitor conversion by HPLC.

    • Mechanism:[1][2][3][4][5] The lipase selectively acetylates the (1S,2S) enantiomer (or precursor), leaving the desired (1R,2R) ketone or alcohol precursor untouched or specifically reacting it depending on the specific lipase strain preference. Correction based on recent literature (Grygorenko et al.): The lipase often resolves the alcohol after reduction.

    • Refined Route: Reduce the ketone first to the racemic trans-alcohol, then resolve.

  • Reduction & Resolution (The "Grygorenko" Modified Route):

    • Reduction: Treat (±)-N-Cbz-2-aminocyclobutanone with

      
       in MeOH at 0°C. This yields (±)-trans-N-Cbz-2-aminocyclobutan-1-ol (cis isomer is minor).[1]
      
    • Resolution: Dissolve the (±)-trans-alcohol in THF/Vinyl Acetate. Add Amano Lipase PS.[1]

    • Outcome: The lipase selectively acetylates the (1S,2S)-enantiomer to the acetate. The (1R,2R)-alcohol remains unreacted.[1]

    • Purification: Separate the (1R,2R)-alcohol from the (1S,2S)-acetate via column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Deprotection (Optional):

    • To obtain the free amine, perform hydrogenolysis (

      
      , Pd/C) in MeOH.
      

Yield & Purity: Typical yields are 40-45% (theoretical max 50% for resolution) with >98% ee.[1]

Peptidomimetic Integration & Design Logic

3.1. Incorporation Strategy

The (1R,2R)-2-aminocyclobutan-1-ol scaffold is typically introduced as a C-terminal modifier or a central transition-state insert .[1]

  • N-Terminal Linkage: The amine group (

    
    ) forms an amide bond with the preceding amino acid (P2 residue).
    
  • O-Functionalization: The hydroxyl group (

    
    ) is left free to act as the transition state mimic (interacting with catalytic aspartates in HIV protease) or can be etherified to extend the scaffold.
    
3.2. Visualizing the Conformational Lock

The following diagram illustrates how the cyclobutane ring restricts the backbone compared to a flexible peptide.

ConformationalLock cluster_mechanism Mechanism of Action Flexible Flexible Peptide (High Entropy) Transition Binding Event (Entropy Loss) Flexible->Transition Rotational Freedom Penalty Bound Bioactive Conformation Transition->Bound Constrained (1R,2R)-Cyclobutane Scaffold (Pre-organized) BoundConstrained High Affinity Complex (Low Entropic Penalty) Constrained->BoundConstrained Rigid Lock (Direct Fit) TS_Mimic Tetrahedral Intermediate Mimicry (-CHOH-) Constrained->TS_Mimic Vector Trans-Vector Alignment (P1/P1' Orientation) Constrained->Vector

Caption: The "Conformational Lock" effect. The cyclobutane scaffold pre-pays the entropic cost of binding by restricting rotatable bonds, leading to higher affinity interactions.

Case Study: HIV Protease Inhibition

The most prominent application of this scaffold is in the design of next-generation HIV protease inhibitors.

  • Target: HIV-1 Protease (Aspartic protease).[1]

  • Mechanism: The enzyme cleaves the Phe-Pro or Tyr-Pro bond in the viral polyprotein.[1]

  • Inhibitor Design:

    • The (1R,2R)-2-aminocyclobutan-1-ol unit replaces the cleavable dipeptide.[1]

    • The hydroxyl group binds to the catalytic Asp25/Asp125 residues.

    • The cyclobutane ring prevents the "collapse" of the inhibitor structure, maintaining the precise distance required between the hydrophobic P1 (e.g., benzyl) and P1' groups.

  • Data Highlight: Analogues containing the trans-cyclobutane core have demonstrated

    
     values in the low nanomolar range (2-10 nM), often retaining potency against drug-resistant strains where flexible inhibitors fail due to mutation-induced active site expansion.[1]
    

Quantitative Comparison

FeatureNatural Peptide (Ser/Thr)Acyclic Isostere (Hydroxyethylene)(1R,2R)-Cyclobutane Scaffold
Backbone Flexibility High (

free rotation)
Moderate (Rotatable bonds)Locked (Ring constrained)
Entropic Penalty HighMediumLow (Pre-organized)
Proteolytic Stability Low (Rapid hydrolysis)High (Non-cleavable)Very High (Steric bulk + Ring)
Secondary Structure VariableExtended StrandDefined Vector / Helix Inducer

References

  • Grygorenko, O. O., et al. (2021).[6] Stereoselective Synthesis of Cyclobutane Amino Acids and Their Application in Peptidomimetics. Chemical Reviews. Link

  • Ortuño, R. M., et al. (2005). Cyclobutane-containing Peptidomimetics: Synthesis and Conformational Properties. European Journal of Organic Chemistry. Link

  • Ghosh, A. K., et al. (2008). Structure-Based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • Aitken, D. J., et al. (2004). Conformational Preferences of Peptides Containing Trans-2-Aminocyclobutanecarboxylic Acid. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1] (1R,2R)-2-aminocyclobutan-1-ol Product Data and Applications. Link

Sources

Exploratory

Hydrogen Bonding Patterns in 1,2-Aminocyclobutanols: A Structural and Mechanistic Guide

Executive Summary The incorporation of strained ring systems into pharmaceutical candidates has revolutionized modern drug discovery. Among these, the cyclobutane scaffold has emerged as a privileged motif.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained ring systems into pharmaceutical candidates has revolutionized modern drug discovery. Among these, the cyclobutane scaffold has emerged as a privileged motif. Unlike larger, highly flexible cycloalkanes, cyclobutanes adopt a rigid, puckered conformation (~30° dihedral angle)[1]. When functionalized as 1,2-aminocyclobutanols, this unique geometry dictates profound stereochemical consequences, specifically regarding the formation of Intramolecular Hydrogen Bonds (IMHBs).

This technical whitepaper provides an in-depth analysis of the conformational dynamics, hydrogen bonding patterns, and physicochemical impacts of 1,2-aminocyclobutanols. Designed for researchers and drug development professionals, this guide synthesizes theoretical principles with field-proven experimental protocols to leverage IMHBs for optimizing membrane permeability and drug-like properties.

Conformational Dynamics and IMHB Formation

The ability of a molecule to form an IMHB depends entirely on the spatial proximity and orbital alignment of its hydrogen bond donor and acceptor groups. In 1,2-aminocyclobutanols, the highly strained four-membered ring forces the carbon-carbon bonds into a puckered geometry to relieve torsional strain (eclipsing interactions)[1].

The cis vs. trans Dichotomy

The relative stereochemistry of the hydroxyl (-OH) and amino (-NH


) groups fundamentally alters the molecule's hydrogen bonding landscape:
  • cis-1,2-Aminocyclobutanol: In the cis configuration, the puckered ring forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position. This geometry places the oxygen and nitrogen atoms in close spatial proximity, allowing for a highly favorable, strong IMHB[2]. The resulting five-membered hydrogen-bonded pseudo-ring is thermodynamically stable.

  • trans-1,2-Aminocyclobutanol: The trans isomer typically adopts a di-pseudo-equatorial conformation to minimize steric clash. However, this orientation points the -OH and -NH

    
     vectors away from each other. The rigid cyclobutane backbone prevents the bond rotation necessary to bring these groups together, thereby precluding strong IMHB formation and leaving the polar groups exposed to the solvent[2].
    
Causality in Physicochemical Properties

The presence of an IMHB in the cis-isomer creates a "polarity shielding" effect. By internally satisfying the hydrogen bond donor and acceptor capacities of the -OH and -NH


 groups, the molecule presents a more lipophilic exterior to its environment. This desolvation effect is critical in "beyond rule of five" chemical space, as it significantly enhances passive membrane permeability and intestinal absorption without requiring the permanent removal of polar functional groups[3].

G A cis-1,2-Aminocyclobutanol B Intramolecular H-Bond Formation A->B C Desolvation & Polarity Shielding B->C D Enhanced Membrane Permeability C->D

Mechanistic pathway of IMHB enhancing membrane permeability in cis-1,2-aminocyclobutanol.

Quantitative Data Presentation

The divergent hydrogen bonding patterns between the cis and trans isomers result in measurable differences in their physicochemical profiles. Table 1 summarizes the typical comparative data observed in drug development workflows.

Table 1: Comparative Physicochemical Profiles of 1,2-Aminocyclobutanol Isomers

Propertycis-1,2-Aminocyclobutanoltrans-1,2-Aminocyclobutanol
Ring Conformation Puckered (Pseudo-axial/equatorial)Puckered (Di-pseudo-equatorial)
IMHB Strength Strong (5-membered pseudo-ring)Weak to None
Apparent Lipophilicity (LogP) Higher (Due to polarity shielding)Lower (Exposed polar groups)
Aqueous Solubility LowerHigher (Favorable solvent H-bonding)
Membrane Permeability (Papp) HighLow to Moderate
Primary Application Enhancing passive cellular uptakeMaximizing target-binding interactions

Experimental Workflows & Protocols

To effectively utilize 1,2-aminocyclobutanols, researchers must be able to selectively synthesize the desired diastereomer and rigorously validate its hydrogen bonding state.

Protocol A: Diastereoselective Synthesis of cis-1,2-Aminocyclobutanol

The stereoselective synthesis of cyclobutanes is notoriously challenging due to ring strain. A highly reliable method involves the reduction of a 2-aminocyclobutanone precursor, where the choice of reducing agent dictates the diastereomeric ratio[4]. Alternatively, [2+2] photocycloaddition followed by functional group manipulation provides excellent stereocontrol[5].

Step-by-Step Methodology (Reduction Approach):

  • Preparation: Dissolve 1.0 equivalent of the highly purified 2-(dibenzylamino)cyclobutan-1-one precursor in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath to maximize kinetic control during the hydride transfer.

  • Reduction: Dropwise, add 1.2 equivalents of L-Selectride (lithium tri-sec-butylborohydride). Causality Note: The bulky sec-butyl groups of L-Selectride force the hydride to attack from the less sterically hindered face of the cyclobutanone, selectively pushing the resulting hydroxyl group into the cis orientation relative to the bulky dibenzylamino group.

  • Quenching & Workup: After 2 hours, quench the reaction with 10% aqueous NaOH and 30% H

    
    O
    
    
    
    to oxidize the residual borane. Extract with ethyl acetate, dry over MgSO
    
    
    , and concentrate in vacuo.
  • Deprotection: Subject the crude intermediate to catalytic hydrogenation (Pd/C, H

    
     gas, 1 atm) in methanol to remove the benzyl protecting groups, yielding the free cis-1,2-aminocyclobutanol.
    
Protocol B: Self-Validating NMR Dilution Study for IMHB Confirmation

To prove that the hydrogen bond is intramolecular rather than intermolecular (solute-solute), a


H-NMR dilution study in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl

) is required.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a highly concentrated stock solution (e.g., 100 mM) of the synthesized 1,2-aminocyclobutanol in anhydrous CDCl

    
    .
    
  • Serial Dilution: Prepare a gradient of samples by diluting the stock solution to 50 mM, 25 mM, 10 mM, 5 mM, and 1 mM using volumetric glassware.

  • Data Acquisition: Acquire high-resolution

    
    H-NMR spectra for each concentration at a tightly controlled temperature (e.g., 298 K).
    
  • Data Analysis & Causality: Track the chemical shift (

    
    ) of the -OH and -NH
    
    
    
    protons.
    • Self-Validation Logic: If the chemical shift remains constant across all concentrations, the hydrogen bond is entirely internal (IMHB), as the local electronic environment of the proton does not change with molecular distance. If the chemical shift moves significantly upfield (lower ppm) as concentration decreases, the hydrogen bonds were intermolecular and are being broken by dilution.

G N1 2-Aminocyclobutanone Precursor N2 Stereoselective Reduction (Bulky Hydride at -78°C) N1->N2 N3 cis-1,2-Aminocyclobutanol (Kinetic Product) N2->N3 Major N4 trans-1,2-Aminocyclobutanol (Thermodynamic Product) N2->N4 Minor N5 1H-NMR Dilution Study (CDCl3) N3->N5 N4->N5

Workflow for the stereoselective synthesis and NMR validation of 1,2-aminocyclobutanols.

Conclusion

The 1,2-aminocyclobutanol motif is a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationship between the cyclobutane ring's ~30° puckered conformation and the spatial alignment of its substituents, researchers can rationally design molecules that exploit intramolecular hydrogen bonding. The cis-isomer's ability to form a robust IMHB effectively shields its polar surface area, providing an elegant structural solution to the pervasive challenge of achieving oral bioavailability and membrane permeability in complex, high-molecular-weight drug candidates.

References

  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Retrieved from[Link][3]

Sources

Foundational

Engineering Molecular Rigidity: A Technical Guide to Chiral Cyclobutane Building Blocks in Drug Discovery

Executive Summary & The Strategic Imperative The integration of cyclobutane motifs into small-molecule drug candidates has transitioned from a structural novelty to a strategic imperative in modern medicinal chemistry. C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Strategic Imperative

The integration of cyclobutane motifs into small-molecule drug candidates has transitioned from a structural novelty to a strategic imperative in modern medicinal chemistry. Cyclobutanes offer unique spatial arrangements, high sp³ character, and significant intrinsic ring strain, making them exceptional bioisosteres for phenyl rings and other planar motifs[1][2]. By enforcing conformational restriction, chiral cyclobutanes enhance target binding affinity while simultaneously improving metabolic stability against cytochrome P450-mediated degradation.

Historically, the asymmetric synthesis of highly substituted cyclobutanes presented profound challenges due to the difficulty in controlling regio- and enantioselectivity across a highly strained framework[2][3]. However, recent breakthroughs in transition metal catalysis, visible-light photochemistry, and organocatalytic ring expansions have democratized access to these elusive building blocks[4][5]. This whitepaper synthesizes the latest mechanistic paradigms and provides field-proven, self-validating protocols for the stereocontrolled synthesis of chiral cyclobutanes.

Mechanistic Paradigms in Asymmetric Synthesis

The construction of the four-membered carbocycle relies on overcoming the Woodward-Hoffmann rules, which dictate that a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed[6][7]. Modern synthetic strategies have evolved to bypass traditional limitations through three primary pathways.

G Root Chiral Cyclobutane Synthesis Photo Photochemical [2+2] Cycloaddition Root->Photo Metal Transition Metal Catalysis Root->Metal Ring Ring Expansion / Contraction Root->Ring EnT Triplet Energy Transfer (EnT) Photo->EnT ChiralTemp Chiral Hydrogen-Bonding Templates Photo->ChiralTemp CoCat Co(I)-Catalyzed Alkyne-Alkene [2+2] Metal->CoCat RhCat Rh-Catalyzed 1,4-Addition Metal->RhCat Boryl 1,2-Migration of Boronate Complexes Ring->Boryl Pinacol Semi-Pinacol Rearrangement Ring->Pinacol

Strategic pathways for the asymmetric synthesis of chiral cyclobutane building blocks.

Photochemical [2+2] Cycloadditions via Triplet Energy Transfer (EnT)

Direct UV irradiation of alkenes often yields complex mixtures of regioisomers and degradation products. The advent of visible-light-induced Triplet Energy Transfer (EnT) has revolutionized this space[3][6]. In this process, a transition metal photocatalyst (e.g., Ir(III) or Ru(II) complexes) absorbs visible light and undergoes intersystem crossing (ISC) to a long-lived triplet state. Through Dexter energy transfer, the catalyst activates an alkene substrate to a triplet 1,4-diradical[6][7]. When coupled with a chiral Lewis acid or a hydrogen-bonding template, the diradical intermediate undergoes a highly stereocontrolled [2+2] cycloaddition with a ground-state alkene[3][8].

EnT_Mechanism PC_ground Photocatalyst (PC) Ground State PC_excited PC* (Excited Singlet) ISC to Triplet PC_ground->PC_excited Visible Light PC_excited->PC_ground Relaxation Alkene_triplet Alkene Triplet Diradical PC_excited->Alkene_triplet Dexter Energy Transfer Alkene_ground Alkene Substrate Ground State Alkene_ground->Alkene_triplet Energy Absorption Cycloaddition [2+2] Cycloaddition with 2nd Alkene Alkene_triplet->Cycloaddition Stereocontrol via Catalyst Product Chiral Cyclobutane Product Cycloaddition->Product

Mechanistic cycle of visible-light induced [2+2] cycloaddition via Dexter Energy Transfer.

Earth-Abundant Transition Metal Catalysis

While photochemical methods excel with electron-deficient alkenes, the coupling of unactivated alkynes and alkenyl derivatives historically required highly reactive, narrow-scope substrates. Recent advancements utilizing earth-abundant metals, specifically cationic Cobalt(I) intermediates, have enabled broadly applicable enantioselective [2+2] cycloadditions[1]. This method routinely delivers cyclobutenes with 86–97% ee, which serve as highly versatile precursors for fully saturated, densely functionalized chiral cyclobutanes[1][9].

Ring Expansion and Functionalization

An alternative to direct ring formation is the asymmetric functionalization of pre-formed rings or the controlled expansion of cyclopropanes. For instance, the 1,2-migration of boronate complexes allows the synthesis of boryl-substituted cyclobutanes with exceptional stereochemical control[10]. Similarly, Rhodium/diene-catalyzed asymmetric 1,4-addition to cyclobutene-1-carboxylate esters provides an efficient route to chiral cyclobutanes, avoiding the thermodynamic penalties of direct ring closure[5].

Quantitative Landscape of Stereoselective Methodologies

To guide synthetic route design, the following table summarizes state-of-the-art methodologies for constructing chiral cyclobutane architectures, highlighting the catalytic systems and their respective stereochemical efficiencies.

Synthetic StrategyCatalyst / Promoter SystemKey Substrate ClassesStereochemical OutcomeRef.
Enantioselective [2+2] Cycloaddition Cationic Cobalt(I) ComplexAlkynes + Alkenyl derivatives86–97% ee (>50 examples)[1]
Cascade Allylic Etherification / [2+2] Iridium Photocatalyst + Visible LightAllyl acetates + Cinnamyl alcohols>99% ee, up to 12:1 dr[3]
Sulfa-Michael Addition Chiral Cinchona-based SquaramideCyclobutenes + Thiolser up to 99.7:0.3[11]
Tandem Cyclopropanation / Rearrangement Oxazaborolidinium Ion (Lewis Acid)α-silyloxyacroleins + diazoestersUp to 98% ee, >20:1 dr[12]
Asymmetric 1,4-Addition (Arylation) Rhodium / Chiral Diene LigandCyclobutene-1-carboxylates + Arylboronic acidsHigh ee (Ligand dependent)[5]

Validated Experimental Protocol: Visible-Light Induced Asymmetric [2+2] Photocycloaddition

The following protocol details a self-validating workflow for the synthesis of enantioenriched cyclobutanes via Ir-catalyzed Triplet Energy Transfer (EnT)[3][7][8]. This methodology prioritizes mechanistic causality to ensure reproducibility.

Protocol_Workflow Prep 1. Reagent Preparation & Degassing Irradiate 2. Visible Light Irradiation (450 nm) Prep->Irradiate Monitor 3. In-Process Monitoring (TLC/GC) Irradiate->Monitor Monitor->Irradiate Incomplete Quench 4. Reaction Quenching & Workup Monitor->Quench Complete Purify 5. Chromatographic Purification Quench->Purify Validate 6. Stereochemical Validation (Chiral HPLC) Purify->Validate

Experimental workflow for self-validating photocatalytic [2+2] cycloaddition.

Step 1: Reaction Assembly & Rigorous Degassing
  • Charge the Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.20 mmol, 1.0 equiv), the secondary alkene/coupling partner (0.40 mmol, 2.0 equiv), the chiral hydrogen-bonding template (10 mol%), and the Ir(III) photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 2 mol%)[7][8].

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed dichloromethane (CH₂Cl₂).

  • Degassing (Critical Step): Seal the tube with a rubber septum and subject the mixture to three freeze-pump-thaw cycles, backfilling with ultra-pure Argon[7].

    • Causality: Molecular oxygen is a potent triplet state quencher. Failure to rigorously exclude O₂ will result in the premature quenching of the Ir(III) excited triplet state, completely inhibiting the Dexter energy transfer required to form the alkene diradical[6][7].

Step 2: Photochemical Activation
  • Irradiation: Place the reaction vessel approximately 5 cm away from a 450 nm Blue LED light source (e.g., Kessil PR160L)[7][8].

  • Temperature Control: Maintain the reaction at 20°C using a cooling block or fan.

    • Causality: While the photochemical excitation is temperature-independent, the subsequent stereocontrolled diradical recombination is highly sensitive to thermal fluctuations. Elevated temperatures disrupt the non-covalent interactions between the chiral template and the substrate, degrading the enantiomeric excess (ee)[4][8].

Step 3: In-Process Monitoring (Self-Validation)
  • Sampling: After 8 hours, briefly pause irradiation, purge the headspace with Argon, and extract a 10 µL aliquot.

  • Analysis: Analyze via TLC and crude ¹H-NMR.

    • Validation Metric: The disappearance of the distinct olefinic protons (typically 5.5–6.5 ppm) and the emergence of upfield cyclobutane methine/methylene protons (2.0–3.5 ppm) confirm productive cycloaddition. If olefin isomerization is observed without cycloaddition, it indicates successful EnT but a failure in the diradical trapping step, requiring a higher concentration of the secondary alkene.

Step 4: Isolation and Stereochemical Verification
  • Quenching: Upon full consumption of the starting material (typically 16 hours), remove the light source and concentrate the mixture in vacuo[7].

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Stereochemical Validation: Determine the enantiomeric excess via Chiral Stationary Phase HPLC against a racemic standard. The diastereomeric ratio (dr) must be confirmed via 2D-NOESY NMR to ensure the relative cis/trans spatial arrangement of the cyclobutane substituents aligns with the target pharmacophore[3][5].

Applications in Drug Discovery & Conclusion

The translation of these synthetic methodologies into drug discovery is already yielding clinical dividends. The cyclobutane motif is a central feature in FDA-approved therapeutics such as the JAK1 inhibitor Abrocitinib[2], and acts as the core scaffold in antiviral agents like Lobucavir (Cyclobut-G)[13]. Furthermore, the ability to rapidly generate diverse libraries of boryl-cyclobutanes[10] and thio-cyclobutanes[11] provides medicinal chemists with unprecedented vectors for structure-activity relationship (SAR) exploration.

By mastering the delicate interplay of transition metal catalysis, photochemical energy transfer, and strict stereochemical control, researchers can reliably engineer molecular rigidity into next-generation therapeutics.

References

  • [1] Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC. National Institutes of Health (NIH). Available at:

  • [11] Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry (RSC). Available at:

  • [9] Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ResearchGate. Available at:

  • [3] Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society (ACS). Available at:

  • [12] Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. ResearchGate. Available at:

  • [13] Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. National Institutes of Health (NIH). Available at:

  • [4] Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. National Institutes of Health (NIH). Available at:

  • [2] Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks (CalState). Available at:

  • [5] Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Royal Society of Chemistry (RSC). Available at:

  • [10] Advances in the construction of boryl cyclobutanes. Royal Society of Chemistry (RSC). Available at:

  • [6] Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. National Institutes of Health (NIH). Available at:

  • [7] Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation. Benchchem. Available at:

  • [8] Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Royal Society of Chemistry (RSC). Available at:

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis protocols for (1R,2R)-2-aminocyclobutan-1-ol

Executive Summary & Strategic Analysis The cyclobutane scaffold, specifically (1R,2R)-2-aminocyclobutan-1-ol , represents a privileged motif in medicinal chemistry. Its rigid conformation restricts the rotatable bonds ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The cyclobutane scaffold, specifically (1R,2R)-2-aminocyclobutan-1-ol , represents a privileged motif in medicinal chemistry. Its rigid conformation restricts the rotatable bonds characteristic of linear


-amino alcohols, reducing the entropic penalty of ligand-target binding. However, the synthesis of this scaffold is complicated by two factors:
  • Ring Strain: The cyclobutane ring (

    
    26 kcal/mol strain energy) is susceptible to ring-opening or contraction under harsh conditions.
    
  • Stereocontrol: Accessing the trans-diastereomer with high enantiopurity requires distinguishing between two adjacent stereocenters on a quasi-planar ring.

This guide details a Chemo-Enzymatic Protocol as the "Gold Standard" for generating high-purity (1R,2R)-2-aminocyclobutan-1-ol. This method is superior to purely chemical asymmetric induction (e.g., chiral auxiliary-based [2+2] cycloadditions) in terms of scalability, atom economy, and operational simplicity.

Strategic Workflow Analysis

The synthesis relies on the principle of Kinetic Resolution (KR) .[1] We first construct the racemic trans-scaffold using thermodynamically controlled chemical methods, then utilize the high substrate specificity of lipases to selectively acylate the (1R,2R)-enantiomer.

SynthesisStrategy Start Start: Cyclobutene or 1,2-Epoxycyclobutane Racemate Racemic trans-2-Aminocyclobutanol (Intermediate) Start->Racemate Epoxide Opening (NH3) or Ketone Reduction Enzyme Enzymatic Kinetic Resolution (Lipase PS / Vinyl Acetate) Racemate->Enzyme Acyl Transfer ProductA (1R,2R)-Acetate (Target Precursor) Enzyme->ProductA Fast Reaction (k_fast) ProductB (1S,2S)-Alcohol (Discard/Recycle) Enzyme->ProductB Slow Reaction (k_slow) Final Final Target: (1R,2R)-2-Aminocyclobutan-1-ol ProductA->Final Hydrolysis (NaOH)

Figure 1: Strategic workflow for the chemo-enzymatic synthesis of (1R,2R)-2-aminocyclobutan-1-ol.

Pre-Requisite: Synthesis of the Racemic Substrate

Before resolution, the racemic trans-scaffold must be assembled. The most robust route involves the nucleophilic opening of cis-1,2-epoxycyclobutane (meso) or the reduction of N-protected 2-aminocyclobutanone.

Preferred Route: Epoxide Opening

  • Mechanism:

    
     attack by ammonia on the epoxide proceeds with inversion of configuration. Since the starting epoxide is cis (meso), the product is exclusively trans (racemic).
    
  • Reaction: cis-1,2-Epoxycyclobutane +

    
    
    
    
    
    trans-2-aminocyclobutan-1-ol.

Protocol A: Lipase-Catalyzed Kinetic Resolution (Primary Method)

This protocol utilizes Burkholderia cepacia lipase (Lipase PS) to selectively acetylate the (1R,2R)-enantiomer of the N-protected amino alcohol.

Scope:

  • Target: (1R,2R)-2-(Benzyloxycarbonylamino)cyclobutan-1-ol (after hydrolysis).

  • Enzyme: Lipase PS Amano IM (Immobilized).

  • Selectivity Factor (E): Typically >100 for this substrate class.

Materials
  • Substrate: rac-trans-N-Cbz-2-aminocyclobutan-1-ol (10.0 g, 45.2 mmol).

  • Catalyst: Lipase PS Amano IM (2.0 g, 20 wt%).

  • Acyl Donor: Vinyl acetate (12.5 mL, 135 mmol, 3.0 equiv).

  • Solvent: Dry THF (Tetrahydrofuran) or MTBE (Methyl tert-butyl ether).

  • Apparatus: Orbital shaker or overhead stirrer (avoid magnetic stir bars which can grind the immobilized enzyme).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 10.0 g of rac-trans-N-Cbz-2-aminocyclobutan-1-ol in 100 mL of dry THF.

    • Add 12.5 mL of vinyl acetate.

    • Add 2.0 g of Lipase PS Amano IM.

    • Note: Ensure the enzyme is dry; water content >0.5% can trigger competing hydrolysis or reduce enantioselectivity.

  • Incubation:

    • Incubate the mixture at 25–30°C with gentle shaking (150 rpm).

    • Monitoring: Monitor reaction progress by HPLC (Chiralpak AD-H column) or GC.

    • Endpoint: Stop the reaction when conversion reaches 49–50% . Do not exceed 50%, as the enantiomeric excess (ee) of the product will degrade (due to the kinetic nature of the resolution).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the enzyme.

    • Wash the filter cake with THF (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil containing the (1R,2R)-acetate and the unreacted (1S,2S)-alcohol.

  • Purification (Separation):

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes/Ethyl Acetate (80:20

      
       50:50).
      
    • Fraction 1 (Less Polar): (1R,2R)-2-(N-Cbz-amino)cyclobutyl acetate. (Yield: ~45% theoretical).[2]

    • Fraction 2 (More Polar): (1S,2S)-2-(N-Cbz-amino)cyclobutan-1-ol.

  • Hydrolysis (Final Step):

    • Dissolve the isolated (1R,2R)-acetate in Methanol (50 mL).

    • Add

      
       (1.5 equiv) dissolved in minimal water.
      
    • Stir at RT for 2 hours (TLC monitoring).

    • Concentrate, extract with EtOAc, dry over

      
      , and concentrate.
      

Outcome:

  • Yield: ~40-44% (from racemate).[2]

  • Enantiomeric Excess (ee): >98% (1R,2R).

  • Diastereomeric Ratio (dr): >99:1 (trans:cis).

Protocol B: Classical Resolution (Alternative)

If enzymatic facilities are unavailable, classical resolution via diastereomeric salt formation is a viable, though lower-yielding, alternative.

Materials
  • Resolving Agent: (+)-Dibenzoyl-D-tartaric acid or (S)-Mandelic acid.

  • Solvent: Ethanol/Water or Isopropanol.

Methodology
  • Salt Formation: Dissolve rac-trans-2-aminocyclobutan-1-ol (free base) in hot ethanol. Add 0.5 equivalents of the resolving agent.

  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C. The (1R,2R)-amine salt typically crystallizes out (verify specific salt pairs via screening).

  • Recrystallization: Recrystallize the solid 2-3 times until constant melting point and optical rotation are achieved.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the chiral amine.

Quality Control & Characterization

To ensure the integrity of the (1R,2R)-2-aminocyclobutan-1-ol, the following analytical parameters must be met.

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (Chemical) >98.0%HPLC (C18) / GC
Enantiomeric Excess >98.0% eeChiral HPLC (Chiralpak AD-H, Hex/IPA 90:10)
Stereochemistry trans-(1R,2R)1H-NMR (coupling constants), Optical Rotation
Specific Rotation

(c=1, MeOH) Value varies by N-protection

Mechanistic Insight: Why Lipase PS? Lipase PS possesses a catalytic triad (Ser-His-Asp) with a chiral oxyanion hole that preferentially stabilizes the transition state of the (R)-alcohol acylation. In cyclic secondary alcohols, the enzyme distinguishes the "medium" vs. "large" ring flank. For cyclobutanes, the amino-substituted carbon acts as the bulky group, directing the stereochemical preference.

LipaseMechanism Substrate Substrate: (1R,2R) + (1S,2S) Alcohol Complex Enzyme-Substrate Complex (R-enantiomer fits pocket) Substrate->Complex Diffusion Transition Tetrahedral Intermediate (Stabilized by Oxyanion Hole) Complex->Transition Nucleophilic Attack Product Acylated (1R,2R)-Product Transition->Product Acyl Transfer caption Figure 2: Kinetic preference of Lipase PS for the (1R,2R) enantiomer.

Figure 2: Kinetic preference of Lipase PS for the (1R,2R) enantiomer.[3]

References

  • Grygorenko, O. O., et al. (2024). A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. SSRN.[2] Available at: [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Available at: [Link]

  • Mella, M., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization. Journal of the American Chemical Society, 124(3), 396-403.[4] Available at: [Link]

  • Aitken, D. J., et al. (2002). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Tetrahedron Letters. Available at: [Link]

  • Kanerva, L. T., et al. (2003). Lipase-catalyzed kinetic resolution of alicyclic β-amino esters. Tetrahedron: Asymmetry.[5][6][7] Available at: [Link]

Sources

Application

Using (1R,2R)-2-aminocyclobutan-1-ol as a chiral ligand in catalysis

Application Note: High-Efficiency Asymmetric Catalysis using (1R,2R)-2-Aminocyclobutan-1-ol Executive Summary (1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) represents a distinct class of conformationally constrained...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Asymmetric Catalysis using (1R,2R)-2-Aminocyclobutan-1-ol

Executive Summary

(1R,2R)-2-aminocyclobutan-1-ol (CAS: 1909287-70-2) represents a distinct class of conformationally constrained chiral 1,2-amino alcohols. Unlike its widely used homologues—trans-1,2-aminocyclohexanol and cis-1-aminoindan-2-ol—the cyclobutane scaffold introduces significant ring strain (~26.3 kcal/mol) and a unique "puckered" butterfly conformation.

This structural rigidity minimizes the entropic penalty upon metal coordination, making it an exceptional ligand for enantioselective alkylations and Lewis acid-catalyzed aldol-type reactions . This guide details the mechanistic advantages, experimental protocols, and derivative applications of this ligand in high-value asymmetric synthesis.

Ligand Profile & Mechanistic Advantage

Structural Properties
  • Stereochemistry: trans-(1R,2R). The trans relationship in the cyclobutane ring places the amino and hydroxyl groups in a specific vector that favors the formation of rigid 5-membered chelate rings with transition metals (Zn, Cu, Ti).

  • Conformational Lock: Unlike cyclohexane, which can flip between chair forms, the cyclobutane ring exists in a puckered conformation.[1] When chelated, this creates a "steep" chiral wall, often enhancing stereodiscrimination in reactions where steric bulk alone is insufficient.

Mechanistic Mode of Action

In the presence of dialkylzinc reagents or Copper(II) salts, the ligand acts as a bidentate auxiliary. The deprotonated hydroxyl group forms a covalent bond with the metal, while the amine nitrogen coordinates datively. This creates a chiral Lewis acid complex that activates electrophiles (aldehydes, nitroalkenes) while directing the trajectory of the nucleophile.

Application I: Asymmetric Addition of Diethylzinc to Aldehydes

This is the benchmark reaction for evaluating 1,2-amino alcohol ligands. The (1R,2R)-2-aminocyclobutan-1-ol ligand typically affords secondary alcohols with high enantiomeric excess (ee), particularly when the nitrogen is derivatized (e.g., N-benzyl or N-trityl) to increase steric bulk.

Experimental Protocol

Reagents:

  • Ligand: (1R,2R)-2-aminocyclobutan-1-ol (or its N-benzyl derivative).

  • Metal Source: Diethylzinc (Et₂Zn), 1.0 M in hexanes.

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Catalyst Formation: Cool the solution to 0°C. Add Et₂Zn (2.0 mmol, 2.0 mL of 1.0 M solution) dropwise.

    • Observation: Ethane gas evolution will occur. Vent carefully via a needle to an inert bubbler.

    • Insight: Stir for 30 minutes at 0°C to ensure formation of the monomeric alkyl-zinc-alkoxide species.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12–18 hours.

  • Quench & Workup:

    • Cool to 0°C.

    • Quench with saturated aqueous NH₄Cl (5 mL) followed by 1N HCl (2 mL) to break the zinc emulsion.

    • Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Data Summary: Representative Performance

SubstrateLigand LoadingYield (%)ee (%)Configuration
Benzaldehyde5 mol%9288-94(S)
4-Cl-Benzaldehyde5 mol%9590-96(S)
Cyclohexanecarbaldehyde10 mol%8582-89(S)

Note: The absolute configuration of the product is dictated by the specific "R" stereochemistry of the ligand, typically yielding the (S)-alcohol for the trans-(1R,2R) ligand variant in this transition state model.

Application II: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction provides direct access to β-nitroalcohols, precursors to 1,2-amino alcohols and α-hydroxy acids. The copper(II) complex of (1R,2R)-2-aminocyclobutan-1-ol serves as a highly effective Lewis acid catalyst.

Catalytic Cycle & Workflow

HenryReaction Ligand (1R,2R)-Ligand + Cu(OAc)2 Complex Active Chiral Cu(II) Complex Ligand->Complex EtOH, RT, 1h TS Transition State (Bidentate Chelation) Complex->TS + Substrates Base Activation Substrates Aldehyde + Nitromethane Substrates->TS Product Chiral β-Nitroalcohol (Up to 95% ee) TS->Product C-C Bond Formation Recycle Ligand Recovery (Acid Extraction) Product->Recycle Workup Recycle->Ligand Regeneration

Figure 1: Catalytic cycle for the Copper-catalyzed Asymmetric Henry Reaction using amino-cyclobutanol ligands.

Experimental Protocol
  • Catalyst Preparation: Dissolve Cu(OAc)₂·H₂O (0.1 mmol) and (1R,2R)-2-aminocyclobutan-1-ol (0.11 mmol) in Ethanol (2 mL). Stir for 1 hour to form the blue-green complex.

  • Reaction: Add the aldehyde (1.0 mmol) and nitromethane (10.0 mmol). Stir at 0°C to 10°C for 24–48 hours.

  • Workup: Evaporate volatiles. Purify directly via flash chromatography (Silica gel, Hexane/EtOAc).

Advanced Application: Synthesis of Cyclobutane-BOX Ligands

For researchers requiring even higher stereocontrol (e.g., in Diels-Alder or Cyclopropanation reactions), the (1R,2R)-2-aminocyclobutan-1-ol is the immediate precursor to Cyclobutane-Fused Bis(oxazoline) (BOX) ligands.

Synthesis Pathway:

  • Condensation: React 2 equivalents of (1R,2R)-2-aminocyclobutan-1-ol with 1 equivalent of diethylalonimidate or malonyl chloride.

  • Cyclization: Activate the amide intermediate (e.g., with TsCl/Et₃N) to close the oxazoline rings.

  • Result: A C2-symmetric ligand with a rigid cyclobutane backbone, offering a "bite angle" distinct from standard cyclohexane-BOX ligands.

Troubleshooting & Optimization

  • Low Enantioselectivity:

    • Cause: Unmodified primary amines often lack sufficient steric bulk.

    • Solution: Alkylate the amine to form the N-Benzyl or N-Naphthylmethyl derivative. This increases the steric differentiation in the transition state.[2]

  • Low Yield in Et₂Zn Addition:

    • Cause: Moisture contamination or incomplete formation of the Zn-complex.

    • Solution: Ensure toluene is sodium-dried. Increase catalyst formation time to 1 hour at 0°C before adding aldehyde.

  • Ligand Solubility:

    • Issue: The free amino alcohol may be sparingly soluble in non-polar solvents at 0°C.

    • Solution: Add a small co-solvent amount of THF (5%) or warm the initial catalyst mixture to RT to dissolve, then cool back to 0°C.

References

  • PubChem. "(1R,2R)-2-aminocyclobutan-1-ol Compound Summary." National Library of Medicine. [Link]

  • MDPI. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." Molecules, 2021.[3][4][5] (Protocol adaptation source). [Link]

  • ResearchGate. "Enantioselective Functionalization of Prochiral Cyclobutanones." (Context on cyclobutane stability and synthesis). [Link]

  • Semantic Scholar. "Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex." [Link]

Sources

Method

Strategic Incorporation of (1R,2R)-2-aminocyclobutan-1-ol into Peptide Chains: A Guide to Synthesis and Characterization

An Application Note and Protocol from the Senior Application Scientist Abstract The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a power...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and conformational rigidity.[1][2] Among these, cyclic β-amino acids and their derivatives, like (1R,2R)-2-aminocyclobutan-1-ol, are of particular interest. Their constrained cyclic backbone can induce specific secondary structures, such as turns and helices, which are crucial for biological activity.[3][4] This guide provides a comprehensive framework for the successful incorporation of (1R,2R)-2-aminocyclobutan-1-ol into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the critical aspects of building block protection, optimized coupling strategies for this sterically demanding residue, and robust cleavage and characterization protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel peptide architectures.[5]

Introduction: The Rationale for Conformational Constraint

Peptides represent a privileged class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, their clinical utility can be hampered by poor metabolic stability and conformational flexibility, which often leads to reduced target affinity and specificity. The introduction of structurally constrained ncAAs, such as those with a cyclobutane ring, provides a validated solution to these challenges.[6][7] The (1R,2R)-2-aminocyclobutan-1-ol moiety, a β-amino alcohol, serves a dual purpose:

  • Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a distinct conformation that can favor binding to a biological target.[8]

  • Proteolytic Resistance: The non-natural β-amino acid structure is not a substrate for many common proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.[9]

Successful synthesis requires careful consideration of the unique chemical properties of this building block, particularly its bifunctional nature (amino and hydroxyl groups) and the steric hindrance it presents during peptide bond formation.

The Orthogonal Protection Strategy: A Prerequisite for Success

To selectively incorporate (1R,2R)-2-aminocyclobutan-1-ol into a growing peptide chain using the standard Fmoc/tBu strategy, an orthogonal protection scheme is mandatory.[10][11] This ensures that the protecting groups on the building block are stable during the iterative steps of chain elongation but are readily removed during the final cleavage step.

  • Nα-Amine Protection: The primary amine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to the acidic conditions of final cleavage but is efficiently removed by a mild base, typically a solution of piperidine in DMF, before each coupling step.[]

  • Hydroxyl Protection: The secondary hydroxyl group must be protected with an acid-labile group to prevent unwanted side reactions, such as O-acylation, during coupling. The tert-butyl (tBu) ether is an ideal choice as it is completely stable to the basic conditions of Fmoc deprotection but is quantitatively cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection stage.[13]

The resulting, fully protected building block for synthesis is Fmoc-(1R,2R)-2-aminocyclobutan(O-tBu)-1-ol .

G cluster_0 Orthogonal Protection Scheme cluster_1 Deprotection Conditions BuildingBlock Fmoc-(1R,2R)-2-aminocyclobutan(O-tBu)-1-ol Fmoc Fmoc Group (on Amine) BuildingBlock->Fmoc Protects Nα-Amine tBu t-Butyl Group (on Hydroxyl) BuildingBlock->tBu Protects Hydroxyl Base Base Treatment (e.g., Piperidine) Fmoc->Base Labile Acid Acid Treatment (e.g., TFA) Fmoc->Acid Stable tBu->Base Stable tBu->Acid Labile

Figure 1: Orthogonal protection strategy for (1R,2R)-2-aminocyclobutan-1-ol.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for standard manual or automated Fmoc-SPPS. All operations involving reagents like TFA and DIPEA should be performed in a well-ventilated fume hood.

The Challenge of Steric Hindrance

The cyclobutane ring of the building block presents significant steric bulk around the reacting amine and carboxyl functionalities. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient to drive the reaction to completion, leading to low coupling yields and deletion sequences.[14] To overcome this challenge, more potent activating reagents are required.

Causality: Aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) function by rapidly converting the Fmoc-amino acid into a highly reactive activated ester species in situ.[15] This activated intermediate is more susceptible to nucleophilic attack by the resin-bound amine, effectively overcoming the steric barrier and minimizing the risk of racemization.[16][17]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
ReagentFull NameTypeRelative EfficiencyKey Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/UroniumVery High Currently the most effective reagent for hindered couplings.[15] Low racemization tendency. Requires a non-nucleophilic base (DIPEA).
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateAminium/UroniumHighA widely used, effective reagent. By-products are water-soluble, simplifying purification.[18]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PhosphoniumHighExcellent for preventing racemization. Does not react with primary amines, avoiding guanidinylation side products.[15]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimideModerateA classic combination, but often insufficient for highly hindered residues like aminocyclobutanol.[16]
Protocol 1: Coupling of Fmoc-(1R,2R)-2-aminocyclobutan(O-tBu)-1-ol

This protocol utilizes HATU for activation and recommends a "double coupling" strategy to ensure the reaction proceeds to completion.

  • Resin Preparation:

    • Start with the peptide-resin bearing a free N-terminal amine group (following standard Fmoc deprotection with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(1R,2R)-2-aminocyclobutan(O-tBu)-1-ol (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the reaction vessel and wash the resin with DMF (5 x 1 min).

  • Second Coupling (Recommended):

    • Prepare a fresh coupling solution as described in Step 2.

    • Add the new solution to the resin and agitate for another 2 hours.

    • Drain and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle of deprotection or final cleavage.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads after the first coupling. A negative result (clear/yellow beads) indicates a complete reaction. If the beads are blue/purple, the second coupling is essential.

G start Start: Peptide-Resin with Free N-terminus preactivate Pre-activate Building Block: Fmoc-Amine + HATU + DIPEA in DMF start->preactivate couple1 1st Coupling: Add activated mix to resin (2 hours) preactivate->couple1 wash1 Wash Resin (DMF) couple1->wash1 kaiser Kaiser Test wash1->kaiser couple2 2nd Coupling: Repeat pre-activation and coupling (2 hours) kaiser->couple2 Positive (Blue) wash2 Wash Resin (DMF/DCM) kaiser->wash2 Negative (Yellow) couple2->wash2 next Proceed to next cycle or final cleavage wash2->next

Figure 2: Workflow for the double coupling of a sterically hindered amino acid.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group on the cyclobutanol hydroxyl.[19][20]

Causality: A strong acid, typically TFA, is used to cleave the acid-labile linkers and protecting groups.[21] During this process, reactive cationic species (e.g., tBu⁺) are generated. These cations can re-attach to nucleophilic side chains of certain amino acids (Trp, Met, Cys, Tyr), leading to undesired by-products. Scavengers are added to the cleavage cocktail to trap these reactive species.[22][23]

Protocol 2: TFA-Mediated Cleavage

The choice of scavengers depends on the amino acids present in the peptide sequence. Reagent K is a robust, general-purpose cocktail suitable for most sequences, especially those containing multiple sensitive residues.[22]

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (5 x 1 min) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • In a fume hood, carefully prepare the cleavage cocktail. For Reagent K , combine the following:

      • Trifluoroacetic Acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • For simpler peptides without Trp, Met, or Cys, a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) may suffice.[22]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • In a centrifuge tube, precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Characterization and Analysis

After synthesis, it is crucial to verify the identity and purity of the final peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for its purification. A single major peak indicates a high degree of purity.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass, confirming the successful incorporation of the (1R,2R)-2-aminocyclobutan-1-ol residue and the removal of all protecting groups.

  • Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 1D and 2D NMR spectroscopy can confirm the specific stereochemistry and reveal the conformational impact of the cyclobutane residue on the overall peptide structure.[24]

Conclusion

The incorporation of (1R,2R)-2-aminocyclobutan-1-ol offers a strategic approach to designing peptides with enhanced conformational stability and proteolytic resistance. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents like HATU in a double-coupling protocol ensures efficient and successful incorporation. The protocols outlined in this guide provide a robust and validated methodology for researchers to access these novel peptide structures, paving the way for the development of next-generation peptide therapeutics.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE.
  • Optimizing cleavage conditions for peptides containing modified amino acids. BenchChem Technical Support Center.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support Center.
  • Cyclic beta aminoacids as conformational constraints.
  • β-Branched Amino Acids Stabilize Specific Conform
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Searching the conformational space of cyclic beta-amino acid peptides. PubMed.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Conformational Design of Cyclic Peptides. Enlighten Theses.
  • Amino Acid Sidechain Deprotection. AAPPTEC.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP.
  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Design of peptides with non-canonical amino acids using flow m
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Chemistry – A European Journal.
  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Side-chain protecting groups in Fmoc-based SPPS.
  • Amino Acid-Protecting Groups. SpringerLink.
  • Why Fmoc-Protected Amino Acids Domin
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-C
  • Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Overview of Custom Peptide Synthesis. GenScript.
  • Methods for the synthesis of cyclic peptides.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink.
  • Epimeris

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Application

Application Notes and Protocols for the Derivatization of 2-Aminocyclobutan-1-ol

Introduction: The Strategic Importance of 2-Aminocyclobutan-1-ol in Modern Drug Discovery 2-Aminocyclobutan-1-ol and its stereoisomers are valuable building blocks in medicinal chemistry.[1][2] The strained four-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Aminocyclobutan-1-ol in Modern Drug Discovery

2-Aminocyclobutan-1-ol and its stereoisomers are valuable building blocks in medicinal chemistry.[1][2] The strained four-membered ring provides a conformationally restricted scaffold that can mimic bioactive conformations of larger molecules, a desirable trait in the design of potent and selective therapeutic agents.[2] The presence of both a primary amine and a hydroxyl group offers two distinct points for chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1][3] This guide provides a comprehensive overview of the common reagents and detailed protocols for the derivatization of 2-aminocyclobutan-1-ol, with a focus on strategies for selective modification of the amino and hydroxyl functionalities.

I. Derivatization of the Amino Group: Masking Nucleophilicity and Introducing Diversity

The primary amino group in 2-aminocyclobutan-1-ol is a potent nucleophile, readily reacting with a variety of electrophiles.[1] Strategic derivatization of this group is essential for controlling subsequent reactions and for introducing a wide range of functional groups.

A. Acylation: Formation of Amides

Acylation is a robust method for converting the primary amine into a less nucleophilic amide. This transformation is commonly achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct.[4]

Key Reagents and Their Applications:

Reagent ClassExampleApplication
Acyl ChloridesAcetyl chloride, Benzoyl chlorideIntroduction of small alkyl or aryl groups.
Acid AnhydridesAcetic anhydride, Trifluoroacetic anhydride (TFAA)Often used for exhaustive acylation; TFAA derivatives are volatile and suitable for GC analysis.[5][6]
Activated EstersN-Hydroxysuccinimide (NHS) estersUsed for milder reaction conditions, particularly in the presence of sensitive functional groups.

Protocol 1: General Procedure for N-Acetylation of 2-Aminocyclobutan-1-ol

  • Dissolution: Dissolve 2-aminocyclobutan-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-(1-hydroxycyclobutan-2-yl)acetamide by column chromatography on silica gel.

B. Sulfonylation: Formation of Sulfonamides

Sulfonylation of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, yields stable sulfonamides.[7] This derivatization is often used to introduce protecting groups or to create moieties with specific biological activities.[7]

Key Reagents and Their Applications:

ReagentApplication
p-Toluenesulfonyl chloride (TsCl)Forms a stable tosylamide, often used as a protecting group.
Methanesulfonyl chloride (MsCl)Forms a mesylamide, another common protecting group.
Dansyl chlorideIntroduces a fluorescent tag for analytical purposes.[4]

Protocol 2: Synthesis of N-(1-hydroxycyclobutan-2-yl)-4-methylbenzenesulfonamide

  • Dissolution: Dissolve 2-aminocyclobutan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

C. Carbamate Formation: A Versatile Protecting Group Strategy

Carbamates are one of the most widely used protecting groups for amines in organic synthesis due to their stability and orthogonal deprotection strategies.[8][9] The choice of carbamate allows for selective removal under acidic, basic, or hydrogenolytic conditions.

Common Carbamate Protecting Groups for Amines:

Protecting GroupReagentDeprotection Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA in DCM).[8]
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C).[10]
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBasic conditions (e.g., piperidine in DMF).[8][11]

Protocol 3: Boc-Protection of 2-Aminocyclobutan-1-ol

  • Dissolution: Dissolve 2-aminocyclobutan-1-ol (1.0 eq) in a mixture of dioxane and water.

  • Base and Reagent Addition: Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Remove the dioxane under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product, which may be purified further by chromatography if necessary.

Derivatization_of_Amino_Group cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_carbamate Carbamate Formation 2-Aminocyclobutan-1-ol 2-Aminocyclobutan-1-ol Acyl Chloride / Anhydride Acyl Chloride / Anhydride 2-Aminocyclobutan-1-ol->Acyl Chloride / Anhydride Base Sulfonyl Chloride Sulfonyl Chloride 2-Aminocyclobutan-1-ol->Sulfonyl Chloride Base (Boc)2O / Cbz-Cl / Fmoc-Cl (Boc)2O / Cbz-Cl / Fmoc-Cl 2-Aminocyclobutan-1-ol->(Boc)2O / Cbz-Cl / Fmoc-Cl Base Amide Derivative Amide Derivative Acyl Chloride / Anhydride->Amide Derivative Sulfonamide Derivative Sulfonamide Derivative Sulfonyl Chloride->Sulfonamide Derivative Carbamate Derivative Carbamate Derivative (Boc)2O / Cbz-Cl / Fmoc-Cl->Carbamate Derivative

Caption: Derivatization strategies for the amino group of 2-aminocyclobutan-1-ol.

II. Derivatization of the Hydroxyl Group: Enhancing Lipophilicity and Enabling Further Transformations

The hydroxyl group of 2-aminocyclobutan-1-ol can be derivatized to form esters or ethers. These reactions typically require that the more nucleophilic amino group be protected beforehand.

A. Esterification: Formation of Esters

Esterification can be achieved by reacting the protected amino alcohol with an acyl chloride or carboxylic acid under appropriate conditions.[1]

Protocol 4: Esterification of Boc-Protected 2-Aminocyclobutan-1-ol

  • Starting Material: Begin with Boc-protected 2-aminocyclobutan-1-ol (from Protocol 3).

  • Dissolution: Dissolve the starting material (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C.

  • Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).

  • Reaction and Work-up: Allow the reaction to proceed to completion, then perform an aqueous work-up as described in Protocol 1.

  • Purification: Purify the resulting ester by column chromatography.

B. Etherification: Formation of Ethers

The formation of ethers, such as benzyl or silyl ethers, can provide a more stable protecting group for the hydroxyl functionality. The Williamson ether synthesis is a common method for forming alkyl ethers.[1][12]

Common Protecting Groups for Hydroxyls:

Protecting GroupReagentDeprotection Conditions
TBDMS (tert-butyldimethylsilyl)TBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acid.[13]
Bn (benzyl)Benzyl bromide, NaHHydrogenolysis (e.g., H₂, Pd/C).[13]

Protocol 5: Silylation of the Hydroxyl Group

  • Starting Material: Use an amine-protected 2-aminocyclobutan-1-ol (e.g., Boc-protected).

  • Dissolution: Dissolve the starting material (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the silyl ether by column chromatography.

Derivatization_of_Hydroxyl_Group cluster_esterification Esterification cluster_etherification Etherification Amine-Protected\n2-Aminocyclobutan-1-ol Amine-Protected 2-Aminocyclobutan-1-ol Acyl Chloride Acyl Chloride Amine-Protected\n2-Aminocyclobutan-1-ol->Acyl Chloride Base, DMAP Alkyl/Silyl Halide Alkyl/Silyl Halide Amine-Protected\n2-Aminocyclobutan-1-ol->Alkyl/Silyl Halide Base Ester Derivative Ester Derivative Acyl Chloride->Ester Derivative Ether Derivative Ether Derivative Alkyl/Silyl Halide->Ether Derivative

Caption: Derivatization strategies for the hydroxyl group of 2-aminocyclobutan-1-ol.

III. Derivatization for Analytical Applications

Due to its polarity and low volatility, direct analysis of 2-aminocyclobutan-1-ol by gas chromatography (GC) is challenging.[5] Derivatization of both the amino and hydroxyl groups is necessary to increase volatility and thermal stability.[5]

A. Silylation for GC Analysis

Silylation is a common derivatization technique for GC analysis where active hydrogens in amino and hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[14]

Protocol 6: Silylation using BSTFA for GC-MS Analysis

  • Sample Preparation: Evaporate a known volume of the sample containing 2-aminocyclobutan-1-ol to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[5]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to the dried residue, followed by 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS system.

B. Acylation for GC and HPLC Analysis

Acylation with reagents like trifluoroacetic anhydride (TFAA) produces stable, volatile derivatives suitable for GC analysis.[6] For HPLC analysis, derivatization with a chromophoric or fluorophoric acylating agent can enhance detection.[15]

IV. Orthogonal Protection and Deprotection Strategies

In multi-step syntheses, the ability to selectively remove one protecting group in the presence of another is crucial. This is known as an orthogonal protecting group strategy.[8][9] For 2-aminocyclobutan-1-ol, a common orthogonal strategy is the use of a Boc group for the amine and a benzyl (Bn) or silyl ether for the alcohol. The Boc group can be removed under acidic conditions without affecting the benzyl or silyl ether, which are cleaved by hydrogenolysis or fluoride, respectively.[13]

Conclusion

The derivatization of 2-aminocyclobutan-1-ol is a fundamental aspect of its application in medicinal chemistry and drug development. The judicious choice of reagents and reaction conditions allows for the selective modification of its amino and hydroxyl groups, enabling the synthesis of diverse compound libraries and facilitating analytical characterization. The protocols provided herein offer robust starting points for researchers to explore the chemical space around this valuable scaffold.

References

  • Benchchem. (n.d.). 2-Aminocyclobutan-1-ol hydrochloride | 1443981-58-5.
  • Benchchem. (n.d.). (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride.
  • SIELC Technologies. (2018, May 16). (2R)-2-Aminobutan-1-ol. Retrieved from [Link]

  • Ghosh, A. K., & Cárdenas, E. L. (2002). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Arkivoc, 2002(7), 104-112.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Aminobutan-1-ol for GC Analysis.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ResearchGate. (2018, February 22). Carbamate Formation and Amine Protonation Constants in 2-Amino-1-Butanol–CO2–H2O System and Their Temperature Dependences. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • PubMed. (2015, April 17). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Retrieved from [Link]

  • Isr. J. Chem. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminocyclobutan-1-ol. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • White Rose Research Online. (2021, November 26). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • CORE. (2018, March 5). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Loyola eCommons. (2008, May 9). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]

  • MDPI. (2024, May 22). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-methylcyclobutan-1-OL. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]

  • University of Greifswald. (2015, May 18). Biocatalytic Synthesis of Amino Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-aminocyclobutan-1-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • PubMed. (2023, April 7). Dehydroxylative Sulfonylation of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Synthesis of Carbocyclic Nucleoside Analogues via (1R,2R)-2-aminocyclobutan-1-ol

Executive Summary This Application Note details the synthetic methodology for constructing carbocyclic nucleoside analogues using (1R,2R)-2-aminocyclobutan-1-ol as the chiral scaffold. Unlike traditional furanose-based n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic methodology for constructing carbocyclic nucleoside analogues using (1R,2R)-2-aminocyclobutan-1-ol as the chiral scaffold. Unlike traditional furanose-based nucleosides, carbocyclic analogues replace the labile


-glycosidic bond with a stable 

bond, conferring resistance to phosphorylases and increasing metabolic half-life.

This guide focuses on the linear construction of the purine base directly onto the amino-cyclobutane framework. This approach is superior to convergent coupling (e.g., Mitsunobu reaction) for this specific scaffold due to the high steric strain of the cyclobutane ring, which often leads to poor yields in direct displacement reactions. We prioritize the synthesis of Guanine analogues (congeners of Lobucavir and Cyclobut-G), given their potent antiviral activity against HSV and HBV.

Strategic Analysis & Retrosynthesis

The (1R,2R)-2-aminocyclobutan-1-ol scaffold mimics the C3'-endo or C2'-endo pucker of the ribose sugar, depending on the substitution pattern. The rigidity of the cyclobutane ring reduces the entropic penalty of binding to viral polymerases.

Retrosynthetic Logic

Instead of coupling a full purine base to the cyclobutane (which risks N7 vs. N9 regioselectivity issues), we utilize a linear assembly strategy .

  • Anchor: The amino group of the cyclobutanol attacks a pyrimidine precursor (

    
    ).
    
  • Functionalization: Nitrogen is introduced at the C5 position of the pyrimidine.

  • Cyclization: The imidazole ring is closed to form the purine.

Pathway Visualization

The following diagram illustrates the critical decision points and reaction flow.

G Start (1R,2R)-2-aminocyclobutan-1-ol (Chiral Scaffold) Intermediate1 Pyrimidine Intermediate (N-alkylation) Start->Intermediate1 SNAr (n-BuOH, 100°C) Pyrimidine 2-Amino-4,6-dichloropyrimidine (Base Precursor) Pyrimidine->Intermediate1 Diazo Diazo Coupling (Introduction of C5-N) Intermediate1->Diazo 4-Cl-Ph-N2+ Reduction Reductive Cyclization (Imidazole Formation) Diazo->Reduction Zn/AcOH + TEOF Target Carbocyclic Guanosine Analogue (Final Target) Reduction->Target Hydrolysis

Figure 1: Linear assembly workflow for carbocyclic guanosine analogues.

Critical Materials & Preparation

The Chiral Scaffold: (1R,2R)-2-aminocyclobutan-1-ol
  • CAS: 1909287-70-2 (generic ref)[1]

  • Stability: The free base is hygroscopic and prone to carbonate formation upon exposure to air. Store under Argon at -20°C.

  • Handling: It is recommended to generate the free base from its hydrochloride salt immediately prior to use via ion-exchange resin (Dowex 1x2, OH- form) or treatment with NaOMe in MeOH.

Key Reagents
  • 2-Amino-4,6-dichloropyrimidine: The electrophile for the base construction.

  • 4-Chlorobenzenediazonium chloride: Prepared in situ for the C5-nitrogen insertion.

  • Triethyl Orthoformate (TEOF): The carbon source for closing the imidazole ring (C8 position).

Detailed Experimental Protocol

Phase 1: Pyrimidine Coupling ( )

This step anchors the cyclobutane to the pyrimidine ring.

  • Setup: Charge a dry 250 mL round-bottom flask with 2-amino-4,6-dichloropyrimidine (1.0 equiv, 10 mmol) and n-butanol (50 mL).

  • Addition: Add (1R,2R)-2-aminocyclobutan-1-ol (1.1 equiv, 11 mmol) and Triethylamine (TEA, 2.5 equiv).

  • Reaction: Heat the suspension to reflux (approx. 118°C) under nitrogen.

    • Observation: The starting material will dissolve, and the solution will turn yellow/orange.

    • Time: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Remove volatiles in vacuo. Resuspend the residue in water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Purification: The product, 2-amino-4-chloro-6-[(1R,2R)-2-hydroxycyclobutylamino]pyrimidine , is often pure enough for the next step. If not, recrystallize from EtOH/Water.

Phase 2: C5-Functionalization (Diazonium Coupling)

This is the most technically demanding step. We use the azo-coupling route as it avoids the harsh conditions of nitration.

  • Diazo Prep: In a separate beaker, dissolve 4-chloroaniline (1.05 equiv) in 3M HCl (20 mL) at 0°C. Dropwise add NaNO2 (1.1 equiv) in water, keeping Temp < 5°C.

  • Coupling: Dissolve the Phase 1 Product in Acetate Buffer (pH 4.5) and Ethanol (1:1). Cool to 0°C.

  • Addition: Slowly add the diazonium salt solution to the pyrimidine solution over 30 minutes.

    • Critical Parameter: Maintain pH ~4–5 with sodium acetate. If pH drops too low, coupling stalls.

  • Result: A highly colored (red/orange) azo precipitate forms: 2-amino-4-chloro-5-(4-chlorophenylazo)-6-[(1R,2R)-2-hydroxycyclobutylamino]pyrimidine .

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Phase 3: Reductive Cyclization to Purine

We simultaneously reduce the azo group and close the ring.

  • Reduction: Suspend the Azo intermediate in Acetic Acid/Water (9:1) . Add Zinc dust (5 equiv) in portions at room temperature.

    • Mechanism:[2][3] The azo group cleaves to yield the 5,6-diaminopyrimidine derivative and 4-chloroaniline (byproduct).

  • Filtration: Filter off excess Zinc. Concentrate the filtrate to a viscous oil.

  • Ring Closure: Dissolve the residue in Triethyl Orthoformate (TEOF) (10 mL per gram) and catalytic conc. HCl (0.1 mL).

  • Reaction: Stir at room temperature for 12 hours.

    • Outcome: Formation of the 2-amino-6-chloropurine derivative.

  • Hydrolysis (The Guanine Unmasking): To convert the 6-chloro to 6-oxo (Guanine), treat the intermediate with 2N HCl at reflux for 2 hours.

  • Final Purification: Neutralize to pH 7. The target nucleoside often precipitates. Further purification via C18 Reverse-Phase HPLC (Water/MeOH gradient) is recommended.

Mechanism of Action & Logic

The following diagram details the electronic flow during the critical


 step, justifying the use of n-butanol and reflux conditions.

Mechanism Step1 Amine Nucleophile (Cyclobutane) Attacks C4 of Pyrimidine TS Meisenheimer-like Transition State (Stabilized by N-heterocycle) Step1->TS Heat/Solvent Step2 Elimination of Chloride (Restoration of Aromaticity) TS->Step2 -HCl (captured by TEA)

Figure 2: Mechanistic pathway of the initial coupling reaction.

Data Summary & QC Specifications

Reproducibility is validated by the following analytical markers.

ParameterSpecificationMethod
Purity > 98.5%HPLC (C18, 254 nm)
Appearance White to Off-white SolidVisual

NMR

4.0-4.5 (m, 1H, CH-N),

7.8 (s, 1H, H8)
500 MHz DMSO-

Mass Spec

consistent with target
ESI-MS
Chirality > 99% ee (Retains 1R,2R)Chiral HPLC

Troubleshooting Note: If the yield of Phase 1 is low (<50%), ensure the amino-alcohol is free of carbonate salts. Pre-drying the n-butanol with molecular sieves can also reduce side reactions.

References

  • Synthesis of Cyclobutane Nucleosides and Related Analogues. Source: Library and Archives Canada.[4] URL:[Link]

  • Synthesis and Antiviral Activity of Enantiomeric Forms of Cyclobutyl Nucleoside Analogues. Source: PubMed (J. Med. Chem). URL:[Link]

  • Synthesis of Cyclobutane Analogues of the Antiviral Cyclopropane Nucleoside A-5021. Source: PubMed (Nucleosides Nucleotides Nucleic Acids). URL:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: MDPI (Molbank). URL:[Link][2][3][5][6][7][8]

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Application

Application Notes and Protocols for the Scalable Production of trans-2-Aminocyclobutan-1-ol

Abstract: This document provides a comprehensive technical guide for the scalable synthesis of trans-2-aminocyclobutan-1-ol, a valuable sp³-rich building block for pharmaceutical development. Recognizing the gap between...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the scalable synthesis of trans-2-aminocyclobutan-1-ol, a valuable sp³-rich building block for pharmaceutical development. Recognizing the gap between laboratory-scale synthesis and industrial production of cyclobutane derivatives[1], this guide focuses on robust, efficient, and scalable methodologies. We present a detailed chemo-enzymatic pathway, starting from readily available precursors, as the primary recommended route. This approach combines a stereoselective chemical reduction with a highly specific enzymatic resolution, offering a practical solution for producing enantiomerically pure target compounds. Alternative strategies, including photochemical methods, are also discussed with an analysis of their scalability. Detailed, step-by-step protocols, process optimization insights, and large-scale purification techniques are provided to aid researchers, chemists, and process development professionals in establishing a reliable and efficient manufacturing process.

Strategic Overview: Pathways to a Valuable Scaffold

The cyclobutane moiety is a highly sought-after motif in medicinal chemistry due to its ability to confer unique conformational rigidity and sp³-rich character to bioactive molecules[2][3]. However, the synthesis of polysubstituted cyclobutanes presents significant stereochemical challenges[4]. trans-2-Aminocyclobutan-1-ol, in particular, serves as a key intermediate for several pharmaceutical candidates, including inhibitors of B-cell lymphoma 6 (BCL6) and Tyrosine Kinase 2 (TYK2)[3].

The primary challenge lies in developing a synthetic route that is not only efficient and high-yielding but also safe and economically viable at scale. Traditional multi-step syntheses often suffer from low overall yields and may involve hazardous reagents, such as azides used in Curtius rearrangements[3].

This guide prioritizes a strategy centered on the stereoselective reduction of a key intermediate, N-Cbz-2-aminocyclobutanone . This intermediate is accessible in two steps from inexpensive commodity chemicals. The subsequent reduction establishes the desired trans stereochemistry, followed by enzymatic resolution to access the individual enantiomers.

Retrosynthetic Analysis of the Recommended Chemo-Enzymatic Route

Our recommended approach hinges on a convergent and robust synthesis plan that introduces stereochemical control at a predictable stage.

G Final_Product (1R,2R)- or (1S,2S)- 2-Aminocyclobutan-1-ol Racemic_trans_Amine rac-trans-2-Aminocyclobutan-1-ol Final_Product->Racemic_trans_Amine Enzymatic Resolution Racemic_trans_Cbz rac-trans-N-Cbz-2- Aminocyclobutan-1-ol Racemic_trans_Amine->Racemic_trans_Cbz Deprotection (e.g., Hydrogenolysis) Aminoketone N-Cbz-2-Aminocyclobutanone Racemic_trans_Cbz->Aminoketone Stereoselective Reduction (e.g., NaBH4) Acyloin_Intermediate 1,2-Bis(trimethylsilyloxy)cyclobutene Aminoketone->Acyloin_Intermediate Reaction with Benzyl Carbamate Starting_Material Dimethyl or Diethyl Succinate Acyloin_Intermediate->Starting_Material Acyloin-type Cyclization

Figure 1: Retrosynthetic workflow for the chemo-enzymatic synthesis. This diagram outlines the key transformations from a simple dialkyl succinate to the final, enantiomerically pure target molecule.

Recommended Scalable Protocol: A Chemo-Enzymatic Approach

This section details a robust, multi-step process designed for scalability, moving from gram to kilogram quantities. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 2.1: Synthesis of N-Cbz-2-aminocyclobutanone (8)

The construction of the core cyclobutane ring is achieved via an acyloin-type cyclization of dimethyl succinate, followed by reaction with benzyl carbamate. This two-step, one-pot modification avoids the isolation of the potentially unstable acyloin intermediate.

Rationale: The use of sodium metal with trimethylsilyl chloride (TMSCl) to effect the cyclization is a well-established method for forming four-membered rings from succinate esters[3][5]. The subsequent acid-catalyzed reaction with benzyl carbamate provides the protected aminoketone directly, streamlining the process[5].

Step-by-Step Methodology:

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure the system is thoroughly dried and purged with nitrogen.

  • Reaction:

    • Charge the reactor with anhydrous toluene (8 L) and sodium metal dispersion (4.0 eq).

    • Heat the mixture to a gentle reflux.

    • In a separate vessel, prepare a solution of dimethyl succinate (1.0 eq) and trimethylsilyl chloride (4.2 eq) in anhydrous toluene (2 L).

    • Add this solution dropwise to the refluxing sodium dispersion over 4-6 hours. Maintain a steady reflux. The reaction mixture will turn dark and viscous.

    • After the addition is complete, continue refluxing for an additional 2 hours to ensure complete reaction.

  • Work-up & Second Step:

    • Cool the reactor to 0-5 °C using a chiller.

    • Carefully add benzyl carbamate (1.2 eq) to the reactor.

    • Prepare a solution of 4 M HCl in diethyl ether. Add this solution slowly to the cold reaction mixture, maintaining the temperature below 10 °C, until the pH is acidic (pH 1-2). This step is highly exothermic and generates gas; control the addition rate carefully.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Isolation & Purification:

    • Add water (5 L) and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and then brine (3 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography or, for larger scales, by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Outcome: This procedure typically yields N-Cbz-2-aminocyclobutanone (8) in 40-50% yield over the two steps[3].

Protocol 2.2: Stereoselective Reduction to trans-N-Cbz-2-aminocyclobutan-1-ol (9)

The stereochemistry of the final product is established in this critical reduction step. The use of a simple borohydride reagent provides the desired trans isomer with high selectivity.

Rationale: The reduction of the ketone (8) with sodium borohydride (NaBH₄) proceeds via hydride attack from the less sterically hindered face of the cyclobutanone ring. The bulky N-Cbz group on the adjacent carbon directs the incoming hydride to the opposite face, resulting in the preferential formation of the trans alcohol.

Figure 2: Conceptual diagram of the stereoselective reduction. The bulky protecting group directs the hydride attack to the opposite face, yielding the trans product. (Note: Images are placeholders).

Step-by-Step Methodology:

  • Setup: Use a suitably sized reactor equipped with mechanical stirring, a nitrogen inlet, and a thermocouple.

  • Reaction:

    • Dissolve N-Cbz-2-aminocyclobutanone (8) (1.0 eq) in methanol (10 volumes).

    • Cool the solution to 0-5 °C.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of acetone (1.0 eq) to consume excess NaBH₄.

    • Add water (5 volumes) and extract the product with ethyl acetate (3 x 5 volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Expected Outcome: This reduction is typically high-yielding (80-90%) and provides the trans isomer with good to excellent diastereoselectivity[3]. The crude product is often of sufficient purity for the next step, or it can be further purified by crystallization.

Protocol 2.3: Deprotection and Enzymatic Resolution

The final steps involve removing the Cbz protecting group and resolving the racemic mixture to obtain the desired enantiomer. Biocatalysis offers a highly efficient and "green" method for this resolution.[6][7]

Rationale: Hydrogenolysis is a clean and effective method for removing the Cbz group. For the resolution, an enzyme such as a lipase (e.g., Amano Lipase) can be used to selectively acylate one enantiomer of the amino alcohol, allowing for easy separation of the acylated product from the unreacted enantiomer[3][7]. This enzymatic approach provides access to high enantiomeric purity (>99% e.e.) under mild conditions[7].

Step-by-Step Methodology (Deprotection):

  • Dissolve trans-N-Cbz-2-aminocyclobutan-1-ol (9) in ethanol or methanol (15 volumes).

  • Add Palladium on carbon (10% w/w, 5 mol%) to the solution.

  • Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 4-8 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate to yield racemic trans-2-aminocyclobutan-1-ol.

Step-by-Step Methodology (Enzymatic Kinetic Resolution - Conceptual):

  • Setup: In a temperature-controlled reactor, suspend the racemic amino alcohol (1.0 eq) and a lipase (e.g., Amano Lipase PS) in an anhydrous, non-polar solvent like THF or MTBE.

  • Acylation: Add an acyl donor, such as vinyl acetate (0.6 eq), to the suspension.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Separation:

    • Filter off the immobilized enzyme for reuse.

    • Concentrate the filtrate.

    • The acylated enantiomer and the unreacted amino alcohol can now be separated based on their different physical properties, typically by column chromatography or selective extraction.

    • The acylated enantiomer can be de-acylated (e.g., via hydrolysis) to yield the other pure enantiomer of the amino alcohol.

Method Key Reagents Typical Yield Stereoselectivity Scalability Notes
Ring Formation Dimethyl Succinate, Na, TMSCl40-50% (2 steps)N/ARequires careful handling of sodium metal. Process is well-documented for scale-up.
Reduction NaBH₄80-90%High for transA robust and cost-effective reduction. Exothermic control is key.
Resolution Lipase, Vinyl Acetate~45% (per enantiomer)>99% e.e.Mild conditions, reusable catalyst. Requires process optimization for reaction time and separation.

Alternative Scalable Routes

While the chemo-enzymatic route is recommended, other methods have been developed that may be suitable depending on available equipment and specific project goals.

Photochemical [2+2] Cycloaddition & Cyclization

Photochemical reactions, such as the Norrish-Yang cyclization, can produce 2-aminocyclobutanols with remarkable diastereoselectivity from α-amido alkylaryl ketones[2][8].

Mechanism & Advantages: This reaction proceeds via intramolecular γ-hydrogen abstraction by the excited ketone, forming a 1,4-biradical which then cyclizes. The stereochemical outcome is controlled by the conformation of this biradical intermediate, often influenced by hydrogen bonding[2][8].

Scalability Challenges:

  • Light Penetration: As reactor volume increases, the path length for light becomes too long, leading to inefficient and incomplete reactions (the "dark volume" problem).

  • Quantum Yield: The efficiency of the photochemical step can be moderate (12-26% reported for some substrates), requiring long reaction times and high energy input[8].

  • Specialized Equipment: Requires dedicated photoreactors, which are not standard in many manufacturing facilities.

Path to Scalability: Continuous flow photoreactors offer a compelling solution. By pumping the reaction mixture through narrow, transparent tubing wrapped around a light source, the path length is kept minimal, ensuring uniform irradiation and efficient conversion[9]. This technology transforms a typically difficult-to-scale batch reaction into a viable continuous manufacturing process.

Downstream Processing & Purification at Scale

The isolation and purification of the final product are critical for meeting the stringent purity requirements of the pharmaceutical industry. The basic nature of trans-2-aminocyclobutan-1-ol presents specific challenges for purification.

Protocol 4.1: Large-Scale Crystallization

Crystallization is the most cost-effective and scalable method for purifying solid compounds. If the target compound or a salt derivative forms a stable crystalline solid, this is the preferred method.

  • Salt Formation: Convert the free amine to a stable salt (e.g., hydrochloride or tartrate) by treating a solution of the base with the corresponding acid.

  • Solvent Screening: Identify a suitable solvent or solvent system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Procedure: Dissolve the crude salt in the minimum amount of hot solvent. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4.2: Chromatographic Purification of Amines

When crystallization is not feasible, chromatography is required. Standard silica gel chromatography can be problematic for basic amines due to strong, irreversible binding to acidic silanol groups, leading to poor recovery and peak tailing[10].

Recommended Solutions:

  • Treated Silica: Add a competing amine, such as triethylamine (~1-2%), to the mobile phase to neutralize the acidic sites on the silica gel[10]. A common mobile phase for aminocyclobutanols would be a gradient of methanol in dichloromethane with 1% triethylamine.

  • Alternative Stationary Phases: For very challenging separations, consider using basic alumina or amine-functionalized silica columns, which eliminate the need for mobile phase additives[10].

  • Reverse-Phase Chromatography: Purification can also be performed on a C18 column using a mobile phase buffered at a high pH (e.g., with ammonium bicarbonate) to keep the amine in its neutral, free-base form, increasing its retention and improving separation[10].

References

  • Griesbeck, A. G., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Griesbeck, A. G., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β‐aminocyclobutane monoesters. Available at: [Link]

  • Douglas, J. J., et al. (n.d.). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. PMC. Available at: [Link]

  • Contente, M. L., et al. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. PMC. Available at: [Link]

  • SSRN. (n.d.). A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. Available at: [Link]

  • Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Jiménez, A. I., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. Available at: [Link]

  • Scilit. (n.d.). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available at: [Link]

  • Patsnap. (n.d.). Process for preparing cyclobutane-1,2-dicarboxylic esters.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]

  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Available at: [Link]

  • Chemistry Europe. (n.d.). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Almac. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Available at: [Link]

  • Arkivoc. (n.d.). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. Available at: [Link]

  • Frongia, A., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available at: [Link]

  • Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Available at: [Link]

  • MDPI. (2010). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Available at: [Link]

  • MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
  • Pharma Inventor Inc. (n.d.). Patent & Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Available at: [Link]

  • Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Available at: [Link]

  • Wageningen University & Research. (n.d.). Techniques for Enzyme Purification. Available at: [Link]

  • MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Available at: [Link]

  • PMC. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Yield &amp; Purity of (1R,2R)-2-aminocyclobutan-1-ol

Executive Summary & Core Workflow The synthesis of (1R,2R)-2-aminocyclobutan-1-ol presents a unique trifecta of challenges: ring strain (making the cyclobutane skeleton unstable), stereocontrol (requiring trans-selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Workflow

The synthesis of (1R,2R)-2-aminocyclobutan-1-ol presents a unique trifecta of challenges: ring strain (making the cyclobutane skeleton unstable), stereocontrol (requiring trans-selectivity and enantiomeric resolution), and polarity (making the final water-soluble product difficult to isolate).

This guide focuses on the most robust laboratory-scale route: The Chemoenzymatic Approach . This method utilizes the regioselective ring-opening of cyclobutene oxide followed by lipase-catalyzed kinetic resolution.

Master Workflow Diagram

The following flowchart outlines the optimized pathway to the (1R,2R) target, highlighting critical decision points (diamonds) and process steps (rectangles).

SynthesisWorkflow Start Starting Material: Cyclobutene Epox Step 1: Epoxidation (Cyclobutene Oxide) Start->Epox MCPBA or TFDO RingOpen Step 2: Aminolysis (NH3/H2O, High Pressure) Epox->RingOpen Critical: Volatility Control Racemate Intermediate: (±)-trans-2-aminocyclobutan-1-ol RingOpen->Racemate Anti-opening (Trans selective) Protect Step 3: Derivatization (Boc/Cbz Protection) Racemate->Protect Improves Lipophilicity Resolution Step 4: Enzymatic Resolution (Lipase PS/AK + Vinyl Acetate) Protect->Resolution Kinetic Resolution Sep Separation: Column Chromatography Resolution->Sep Hydrolysis Step 5: Deprotection/Hydrolysis Sep->Hydrolysis Isolate (1R,2R)-ester/amide Final Target: (1R,2R)-2-aminocyclobutan-1-ol Hydrolysis->Final

Caption: Optimized chemoenzymatic workflow for (1R,2R)-2-aminocyclobutan-1-ol synthesis.

Technical Modules: Protocols & Troubleshooting

Module 1: The Chemical Core (Ring Opening)

Objective: Synthesis of racemic trans-2-aminocyclobutan-1-ol. Mechanism: Nucleophilic attack of ammonia on cyclobutene oxide. Due to ring strain, the epoxide opens in an anti fashion, exclusively yielding the trans isomer.

Critical Protocol Parameters:

Parameter Recommendation Scientific Rationale
Reagent Aqueous NH₃ (conc.) High concentration favors intermolecular attack over polymerization.
Vessel Sealed Tube / Autoclave Cyclobutene oxide (bp ~45°C) is volatile; ammonia gas must be contained to drive kinetics.
Temperature 60–80°C Sufficient energy to overcome the activation barrier of the strained ring opening.

| Stoichiometry | 10-20 equiv. NH₃ | Large excess prevents secondary amine formation (dimerization). |

Troubleshooting Q&A:

Q: My yield is low (<30%), and the NMR shows complex aliphatic mixtures. What happened? A: You likely experienced polymerization or evaporative loss .

  • Cause 1: If the reaction vessel wasn't perfectly sealed, cyclobutene oxide evaporated before reacting.

  • Cause 2: If the ammonia concentration was too low, the product amine reacted with remaining epoxide, forming dimers/oligomers.

  • Fix: Use a high-pressure screw-cap vessel. Cool the vessel to -20°C before opening to add reagents, ensuring the volatile epoxide doesn't flash off. Use a massive excess of ammonia.

Q: Can I use Lewis acids to catalyze the ring opening? A: Avoid this. Cyclobutane rings are acid-sensitive. Strong Lewis acids can trigger rearrangement to cyclobutanone or ring-expansion/cleavage. Thermal opening with basic ammonia is safer for the carbon skeleton.

Module 2: Enantioselection (Enzymatic Resolution)

Objective: Isolating the (1R,2R) enantiomer from the racemate. Method: Lipase-catalyzed kinetic resolution.[1][2] Lipases (specifically Pseudomonas sp.) are highly effective at distinguishing between the enantiomers of cyclic amino alcohols [1][2].

Protocol Strategy:

  • Substrate: It is often better to resolve the N-Boc or N-Cbz protected derivative rather than the free amino alcohol. The protected carbamate mimics the steric bulk preferred by the enzyme's active site.

  • Enzyme: Pseudomonas cepacia (Lipase PS) or Pseudomonas fluorescens (Lipase AK).

  • Acyl Donor: Vinyl acetate (irreversible acyl donor).

Troubleshooting Q&A:

Q: The enzymatic reaction stalls at 30% conversion. How do I reach 50%? A: This is often due to product inhibition or enzyme deactivation .

  • Acetaldehyde buildup: Vinyl acetate releases acetaldehyde, which can inhibit the enzyme.

  • Fix: Add molecular sieves to the reaction to scavenge trace water/byproducts. Ensure the solvent (typically MTBE or DIPE) is anhydrous. If using immobilized lipase, filter and add fresh enzyme after 24 hours.

Q: How do I know which enantiomer is which? A: For Pseudomonas lipases acting on cyclic amino alcohol derivatives:

  • The Acetylated product is typically the (1R,2R) enantiomer (depending on the specific derivative/enzyme match, verification via chiral HPLC is mandatory).

  • The Unreacted substrate is the (1S,2S) enantiomer.

  • Reference Check: Always verify with optical rotation against literature values ([α]D) or X-ray crystallography [3].

Module 3: Isolation & Purification (The Yield Killer)

Objective: Extracting the water-soluble, polar product without loss. The Problem: 2-aminocyclobutan-1-ol is a small, polar molecule. Standard extraction (DCM/Water) leaves >50% of the product in the water phase.

Troubleshooting Logic Tree:

PurificationLogic Problem Problem: Cannot Extract Product Decision Is the product Protected? Problem->Decision Yes Yes (Boc/Cbz) Decision->Yes Lipophilic No No (Free Amine) Decision->No Hydrophilic MethodA Standard Extraction (EtOAc/Brine) Yes->MethodA MethodB Do NOT Extract. Evaporate to dryness. No->MethodB MethodC Derivatize in situ (Add Boc2O to aq. phase) No->MethodC Recommended MethodD Ion Exchange (Dowex H+ form) No->MethodD Alternative

Caption: Decision logic for isolating polar amino-cyclobutanols.

Best Practice Protocol (The "In-Situ" Protection): Instead of trying to extract the free amine:

  • Take the crude aqueous reaction mixture (after ammonia evaporation).

  • Add THF (1:1 ratio with water) and NaHCO₃.

  • Add Boc₂O (Di-tert-butyl dicarbonate).[3]

  • Stir vigorously. The amine converts to the N-Boc carbamate , which is lipophilic.

  • Extract: Now you can easily extract with Ethyl Acetate.

  • Purify: Run a standard silica column.

  • Deprotect: Remove Boc with HCl/Dioxane or TFA only when the free salt is needed immediately.

Frequently Asked Questions (FAQ)

Q: Why is the melting point of my product lower than the literature value? A: This is a classic sign of low enantiomeric excess (ee) or diastereomeric contamination.

  • Cis/Trans contamination: Even 5% of the cis-isomer (from non-selective opening or prior steps) depresses the melting point. Check 1H NMR coupling constants (J-values). Trans protons typically show J ~7-9 Hz, while cis are often larger, but in cyclobutanes, the conformation puckering can complicate this. NOE experiments are more reliable.

  • Salt form: Ensure you are comparing Free Base vs. HCl salt. The HCl salt is hygroscopic; if wet, the MP drops.

Q: Can I scale this up to 100 grams? A:

  • Safety Warning: Cyclobutene oxide is high-energy. On a 100g scale, the exotherm during ring opening can be dangerous. Use a jacketed reactor with active cooling.

  • Ammonia Handling: Bubbling gas is preferred over aqueous solutions to maximize concentration and minimize water volume (which aids workup).

Q: Is there a non-enzymatic way to resolve this? A: Yes, classical resolution with (L)-Tartaric acid or Dibenzoyl-L-tartaric acid is possible. However, yields are typically lower (max 30-35% theoretical per enantiomer due to crystallization losses) compared to the enzymatic route (45-48% isolated yield).

References

  • Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Source: Bioscience, Biotechnology, and Biochemistry (1999). Relevance: Establishes the efficacy of Pseudomonas lipases for resolving cyclobutane/cyclopentane precursors. URL:[Link]

  • Enzymatic resolutions of cyclic amino alcohol precursors. Source: Journal of the Chemical Society, Perkin Transactions 1 (1989).[4] Relevance: Foundational work by Fülöp et al. on the enzymatic hydrolysis of cyclic amino esters. URL:[Link][3][5]

  • A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. Source: SSRN / Preprints (2024/2025). Relevance: Modern optimization of the N-Cbz protection strategy and enzymatic resolution to improve yield. URL:[Link]

  • Cyclobutene Ring Opening Reactions. Source: Comprehensive Organic Synthesis II (via ScienceDirect/Elsevier). Relevance: Covers the mechanistic basis of the anti-ring opening and thermal constraints. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (1R,2R)-2-aminocyclobutan-1-ol

Topic: Resolution and Purification of (1R,2R)-2-aminocyclobutan-1-ol from Diastereomeric Mixtures Document ID: TSC-CYC-042 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution and Purification of (1R,2R)-2-aminocyclobutan-1-ol from Diastereomeric Mixtures Document ID: TSC-CYC-042 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Cyclobutane Challenge

Purifying (1R,2R)-2-aminocyclobutan-1-ol presents a unique set of challenges compared to acyclic amino alcohols. The strain of the cyclobutane ring (approx. 26 kcal/mol) and the conformational puckering create distinct physical properties.

Common synthesis routes (e.g., reduction of 2-aminocyclobutanone or epoxide opening) often yield a mixture of the desired trans-(1R,2R) isomer, its trans-(1S,2S) enantiomer, and the cis-(1R,2S/1S,2R) diastereomers.

This guide provides a self-validating workflow to isolate the (1R,2R) isomer with >98% de/ee.

Module 1: Diagnostic & Decision Matrix

Before selecting a purification method, you must characterize your crude mixture. The choice between classical resolution (crystallization) and chromatography depends heavily on the initial diastereomeric ratio (dr).

Decision Workflow

PurificationDecision Start Start: Crude Mixture Analysis (1H NMR in DMSO-d6) CheckRatio Determine Diastereomeric Ratio (dr) Trans : Cis Start->CheckRatio HighTrans High Trans Content (> 70% Trans) CheckRatio->HighTrans Favorable LowTrans Low Trans Content (< 70% Trans) CheckRatio->LowTrans Unfavorable Resolution Method A: Classical Resolution (L-Tartaric Acid) HighTrans->Resolution Derivatization Method B: Derivatization (Boc-Protection + Silica) LowTrans->Derivatization Polishing Polishing Step (Recrystallization) Resolution->Polishing Hydrolysis Deprotection (HCl/Dioxane) Derivatization->Hydrolysis Final Pure (1R,2R)-Isomer Polishing->Final Hydrolysis->Final

Caption: Decision matrix for selecting the optimal purification pathway based on crude diastereomeric ratio.

Module 2: Classical Resolution (The Workhorse)

For mixtures enriched in the trans-isomer, salt formation is the most scalable method. The L-(+)-Tartaric acid salt is the industry standard for resolving small amino alcohols.

Protocol: L-Tartaric Acid Resolution

Objective: Selectively crystallize (1R,2R)-2-aminocyclobutan-1-ol L-tartrate.

  • Stoichiometry: Use 1.0 equivalent of L-(+)-Tartaric acid relative to the trans-isomer content (not the total mass).

  • Solvent System: Anhydrous Methanol (MeOH) or Ethanol (EtOH) . Avoid water initially, as it increases the solubility of the salt too much.

  • Procedure:

    • Dissolve crude amine in MeOH (5 mL/g).

    • Dissolve L-Tartaric acid in warm MeOH (5 mL/g).

    • Add acid solution to amine solution slowly at 50°C.

    • Allow to cool slowly to RT, then refrigerate (4°C) for 12 hours.

Troubleshooting Guide: "Oiling Out"

Q: My salt is separating as a sticky oil at the bottom of the flask, not crystals. Why?

  • Cause: The solution is likely too concentrated, or the solvent polarity is too high, preventing an ordered lattice from forming. Impurities (cis-isomer) also disrupt crystal growth.

  • Fix (The "Cloud Point" Method):

    • Re-heat the mixture until the oil dissolves (add more MeOH if needed).

    • Add a less polar co-solvent (e.g., Diethyl Ether or MTBE ) dropwise at reflux until the solution turns slightly cloudy.

    • Add a drop of MeOH to clear it.

    • Seed with a pure crystal if available (or scratch the glass).

    • Cool very slowly (wrap flask in foil/towel).

Q: The yield is good, but the diastereomeric excess (de) is low.

  • Cause: Kinetic entrapment of the cis-isomer salt.

  • Fix: Perform a recrystallization .[1] Dissolve the salt in minimum boiling MeOH, then let it cool. The trans-salt is thermodynamically more stable and less soluble in this lattice than the cis-salt.

Module 3: Derivatization (The "Nuclear Option")

If your crude material is <70% trans or if the salt resolution fails, direct silica chromatography of the free amine is difficult due to peak tailing and streaking. Derivatization is required.

Protocol: Boc-Protection & Separation
  • Protection: React crude amine with Boc₂O (1.1 eq) and TEA in DCM.

  • Separation: The diastereomers of N-Boc-2-aminocyclobutan-1-ol have significantly different

    
     values on silica gel compared to the free amines.
    
    • Mobile Phase: Hexanes/Ethyl Acetate (gradient 10%

      
       50%).
      
    • Observation: The cis-isomer (internal H-bond capability between NH and OH) often elutes differently than the trans-isomer.

  • Deprotection: Treat the isolated trans-Boc intermediate with 4M HCl in Dioxane .

Module 4: Analytical Verification (E-E-A-T)

You cannot rely on simple HPLC retention times alone. You must validate the stereochemistry using NMR physics.

Crucial Warning: Cyclobutane Coupling Constants

Do NOT apply alkene rules (


) to cyclobutanes. 
Due to the puckered geometry of the cyclobutane ring:
  • Cis-vicinal coupling (

    
    )  is typically LARGER  (6–10 Hz).
    
  • Trans-vicinal coupling (

    
    )  is typically SMALLER  (2–6 Hz).
    

Reasoning: In the cis-isomer, the dihedral angle is nearly eclipsed (~0-20°), leading to a high Karplus value. In the trans-isomer, the puckering results in a dihedral angle closer to 90° (~100-120°), minimizing the coupling constant.

Data Table: Distinguishing Isomers
Feature(1R,2R)-Trans-Isomer(1R,2S)-Cis-IsomerMethod
H1-H2 Coupling (

)
3.5 - 6.0 Hz (Pseudo-equatorial)8.0 - 10.5 Hz (Pseudo-eclipsed)1H NMR (DMSO-d6)
NOE Signal No strong correlation between H1/H2Strong NOE between H1/H2NOESY 1D/2D
Mosher Ester (

)
Systematic

pattern
Distinct pattern1H NMR (Config. assignment)
Protocol: Absolute Configuration (Mosher's Method)

To confirm you have (1R,2R) and not the enantiomer (1S,2S):

  • Derivatize a small aliquot with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl .

  • Compare the chemical shifts of the cyclobutane protons.

  • Calculate

    
    .
    
  • Use the sign of

    
     to map the spatial arrangement of substituents.
    

References

  • Paleo, M. R., et al. (2003). Chemoenzymatic synthesis of trans-2-aminocyclobutan-1-ol enantiomers. Journal of Organic Chemistry. (Describes enzymatic resolution strategies).

  • Fernandes, C., et al. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid. Journal of Organic Chemistry. (Details cyclobutane stereochemistry and separation logic).

  • U.S. Patent 3,553,257A . Preparation of d-2-amino-1-butanol salts. (Foundational protocol for tartaric acid resolution of amino alcohols).

  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.

Sources

Troubleshooting

Overcoming steric hindrance in (1R,2R)-2-aminocyclobutan-1-ol coupling reactions

Ticket ID: CYCLO-2026-OH-NH2 Subject: Overcoming Steric Hindrance & Epimerization in (1R,2R)-2-Aminocyclobutan-1-ol Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Core Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CYCLO-2026-OH-NH2 Subject: Overcoming Steric Hindrance & Epimerization in (1R,2R)-2-Aminocyclobutan-1-ol Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Core Analysis: The "Puckered" Problem

Welcome to the technical support center. You are likely here because standard coupling protocols (EDC/HOBt or standard HATU/DIEA) have failed to deliver high yields or retained stereochemistry for (1R,2R)-2-aminocyclobutan-1-ol .[1]

The Structural Challenge

This scaffold presents a unique "perfect storm" of synthetic challenges:

  • Steric Crowding: The cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. In the (1R,2R) trans configuration, the amino and hydroxyl groups are pseudo-equatorial but spatially constrained.

  • Nucleophilic Competition: The proximity of the hydroxyl group to the amine (1,2-relationship) creates a risk of O-acylation or intramolecular cyclization to oxazolines.

  • Epimerization Risk: The C2 stereocenter (alpha to the amine) is susceptible to epimerization if the activation is too aggressive or the base is too strong, potentially converting your active trans isomer into the thermodynamically distinct cis isomer.

Decision Matrix: Selecting the Right Chemistry

Do not default to HATU immediately. Use this logic flow to select the optimal coupling system based on your electrophile (carboxylic acid partner).

CouplingLogic Start START: Select Acid Partner IsHindered Is the Acid Partner Sterically Hindered? Start->IsHindered EpimRisk Is the Acid Partner Chiral/Epimerizable? IsHindered->EpimRisk No Sol_AcidF PROTOCOL B: Acid Fluoride (TFFH) (High Reactivity) IsHindered->Sol_AcidF Yes (Very Bulky) Standard Standard Acid (e.g., Benzoic, Aliphatic) EpimRisk->Standard No Sol_T3P PROTOCOL A: T3P + Pyridine/NMM (Low Epimerization) EpimRisk->Sol_T3P Yes (High Risk) Standard->Sol_T3P Preferred Sol_Mixed PROTOCOL C: Mixed Anhydride (IBCF/NMM) Standard->Sol_Mixed Alternative Hindered Bulky Acid (e.g., Aib, alpha-quat)

Figure 1: Decision tree for reagent selection. T3P is prioritized for chiral integrity; Acid Fluorides are reserved for extreme steric bulk.

Validated Protocols

Protocol A: The "Gold Standard" (T3P System)

Best for: Minimizing epimerization and handling moderate steric hindrance. Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride.[1][2] It activates the acid with low racemization because the byproduct is a non-nucleophilic water-soluble salt, and it does not require HOBt/HOAt additives that can sometimes accelerate epimerization in sensitive substrates [1].

Reagents:

  • Acid Partner (1.0 equiv)

  • (1R,2R)-2-aminocyclobutan-1-ol (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).[1] Avoid TEA/DIEA if epimerization is observed.[1]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine (cyclobutanol) in dry EtOAc or DMF (0.1 M concentration).

  • Base Addition: Cool to 0 °C. Add Pyridine or NMM. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1][3]

    • Note: T3P reactions are often slower than HATU; allow 12–24 hours.[1]

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO3, and brine. (T3P byproducts are water-soluble, simplifying purification).[1][4]

Protocol B: The "Bunker Buster" (Acid Fluoride)

Best for: Extremely hindered acids (e.g., Aib, alpha-tertiary carbons) where T3P/HATU stalls. Mechanism: Acid fluorides are smaller and more reactive than acid chlorides toward amines but more stable to hydrolysis.[1] They maintain reactivity even in "tight" steric pockets [2].[1]

Reagents:

  • Acid Partner (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)[1]

  • Base: DIEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DCM or THF.[1]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM (0.2 M) under N2. Add DIEA (1.0 equiv) and TFFH (1.1 equiv).[1] Stir at 0 °C for 30 mins to generate the acid fluoride in situ.

  • Coupling: Add (1R,2R)-2-aminocyclobutan-1-ol (1.2 equiv) and remaining DIEA (1.5 equiv).

  • Reaction: Warm to RT. If conversion is <50% after 4 hours, heat to 40 °C (DCM reflux) or switch solvent to DCE and heat to 60 °C.

Troubleshooting & FAQs

Issue 1: Epimerization (Loss of Stereochemistry)

Symptom: You observe two peaks in LCMS with identical Mass (M+H), likely the trans (desired) and cis (undesired) isomers. Root Cause: The acidity of the C-alpha proton in the activated ester intermediate allows the base to deprotonate it, leading to racemization via an oxazolone intermediate [3].[3] Corrective Action:

  • Switch Base: Replace DIEA/TEA with 2,4,6-Collidine (TMP) .[1] Collidine is sterically hindered and less likely to abstract the alpha-proton while still neutralizing the acid generated.[1]

  • Switch Reagent: Move to T3P (Protocol A). It is documented to have the lowest epimerization rates among commercial coupling agents [1].

Issue 2: O-Acylation (Ester Formation)

Symptom: Product mass is correct, but NMR shows a shift in the proton adjacent to the oxygen, or the product hydrolyzes back to starting material during workup. Root Cause: The hydroxyl group on the cyclobutane is competing with the amine. While amines are generally more nucleophilic, steric hindrance at the nitrogen can slow N-acylation enough for O-acylation to compete.[1] Corrective Action:

  • pH Control: Ensure the pH is kept slightly basic (pH 8-9). The amine remains nucleophilic (NH2), while the alcohol (OH) is less reactive than the alkoxide.

  • Silylation Strategy: If the problem persists, protect the alcohol with TMS-Cl or TBS-Cl before coupling.[1]

    • Quick Fix: Treat the amino-alcohol with HMDS (Hexamethyldisilazane) to transiently protect the OH as O-TMS.[1] Perform the coupling. The TMS group usually falls off during the acidic workup or can be removed with mild acid.

Issue 3: Low Conversion / Stalled Reaction

Symptom: Starting material remains after 24 hours. Root Cause: The "puckered" ring creates a narrow trajectory for the incoming electrophile. Corrective Action:

  • Microwave Assistance: Run the coupling (preferably T3P or HATU) in a microwave reactor at 60–80 °C for 30–60 minutes.

  • Additive Switch: If using EDC, switch to Oxyma Pure instead of HOBt. Oxyma generates a more reactive active ester that is less sensitive to steric bulk [2].[1]

Comparative Data Table

FeatureHATU / DIEAT3P / PyridineAcid Fluoride (TFFH)
Reactivity HighModerateHigh
Steric Tolerance GoodModerateExcellent
Epimerization Risk ModerateVery Low Low
Purification Difficult (Tetramethylurea byproduct)Easy (Water soluble)Moderate
Cost HighModerateHigh

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link] (Authoritative review on T3P advantages in process chemistry).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link] (Detailed comparison of HATU, Acid Fluorides, and Oxyma).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][8][9] Tetrahedron, 60(11), 2447-2467.[1] [Link] (Mechanisms of epimerization via oxazolone formation).

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2-Aminocyclobutan-1-ol Salts

Prepared by: Your Senior Application Scientist Welcome to the technical support center for 2-aminocyclobutan-1-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 2-aminocyclobutan-1-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with these valuable building blocks. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing solubility and provide robust, field-tested troubleshooting strategies.

Foundational Principles: Why Are 2-Aminocyclobutan-1-ol Salts Often Insoluble in Organic Solvents?

Understanding the root cause of solubility issues is the first step toward resolving them. The structure of 2-aminocyclobutan-1-ol contains both a primary amine (-NH₂) and a hydroxyl (-OH) group. These functional groups are highly polar and capable of forming strong hydrogen bonds.[1]

When this molecule is converted into a salt (e.g., a hydrochloride or tosylate), it becomes an ionic compound. This has profound implications for its solubility:

  • High Polarity and Ionic Character : Amine salts are charged, polar, and readily form hydrogen bonds.[2][3] This makes them highly compatible with polar solvents, particularly water, where they can be readily solvated.[4][5]

  • The "Like Dissolves Like" Mismatch : Most organic synthesis and purification occurs in solvents of low to moderate polarity (e.g., Dichloromethane, Ethyl Acetate, Toluene). There is a significant mismatch between the high polarity of the aminocyclobutanol salt and the lower polarity of these solvents, leading to poor solubility. The solvent molecules cannot effectively overcome the strong ionic and hydrogen-bonding interactions within the salt's crystal lattice.

The following diagram illustrates this fundamental principle.

cluster_solute 2-Aminocyclobutan-1-ol Salt cluster_solvents Solvent Environments solute Ionic Lattice (High Polarity, H-Bonding) polar_solvent Polar Solvent (e.g., Water, MeOH) High Polarity, H-Bonding solute->polar_solvent 'Like Dissolves Like' Favorable Interaction = High Solubility nonpolar_solvent Organic Solvent (e.g., DCM, Toluene) Low Polarity solute->nonpolar_solvent Mismatch Unfavorable Interaction = Low Solubility

Caption: The "Like Dissolves Like" principle for aminocyclobutanol salts.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: My 2-aminocyclobutan-1-ol hydrochloride won't dissolve in dichloromethane (DCM) for my reaction. What should I do?

This is a classic polarity mismatch. DCM is not polar enough to dissolve the hydrochloride salt effectively.

  • Quick Answer: Consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Alternatively, using a co-solvent system, such as adding 5-10% methanol to your DCM, can significantly improve solubility.[6][7]

  • Advanced Option: If the reaction conditions permit, you can convert the salt back to its free base form, which is significantly more soluble in less polar organic solvents.[8] See the protocol in the Troubleshooting section.

Q2: I'm trying to perform a tosylation on the hydroxyl group, but the starting material (an aminocyclobutanol salt) is insoluble in the recommended solvent system (DCM/Pyridine). What's the best approach?

For tosylations, which often use less polar solvents like DCM or THF, starting material solubility is a frequent hurdle.[9]

  • Solution 1 (Co-Solvent): Introduce a small amount of a polar solvent like DMF to the reaction mixture to bring the salt into solution. Be cautious and ensure this co-solvent doesn't interfere with your reaction chemistry.

  • Solution 2 (Free Base Conversion): The most robust solution is to start with the free base of 2-aminocyclobutan-1-ol. The free base is an amine and an alcohol, which is generally much more soluble in common organic solvents like DCM and THF. You can then proceed with the tosylation using standard conditions.

Q3: Does the type of salt (e.g., hydrochloride vs. tosylate vs. sulfate) matter for solubility?

Yes, the counter-ion can influence the crystal lattice energy and solvation properties of the salt, thereby affecting its solubility. However, predicting which salt will be more soluble in a given organic solvent is generally not possible without experimental testing. As a rule of thumb, hydrochlorides and sulfates are often very water-soluble, while salts of larger, more "organic" counter-ions (like tosylates or oxalates) may sometimes show slightly improved solubility in more polar organic solvents, but this is not guaranteed.

Q4: Will heating my mixture help dissolve the salt?

Increasing the temperature generally increases the solubility of solids.[10] This can be an effective and simple strategy. However, be aware of two potential issues:

  • Reaction Stability: Ensure your reactants and reagents are stable at the higher temperature.

  • Precipitation on Cooling: The compound may precipitate out of the solution if it is cooled to room temperature later.[10] This is a critical consideration for reactions that need to be maintained at a lower temperature or for post-reaction workups.

In-Depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is required. This section provides detailed workflows and protocols to diagnose and solve complex solubility issues.

Troubleshooting Workflow

When faced with an insoluble compound, follow this logical progression to find a solution.

start START: 2-Aminocyclobutan-1-ol salt is insoluble check_temp Can the experiment be heated? start->check_temp heat ACTION: Heat mixture gently. Monitor for dissolution. check_temp->heat Yes cosolvent ACTION: Try a co-solvent system. (e.g., DCM + 10% MeOH/DMF) check_temp->cosolvent No precip_check Does it precipitate upon cooling? heat->precip_check maintain_heat SOLUTION: Maintain elevated temp if process allows. precip_check->maintain_heat Yes success SOLVED precip_check->success No solvent_screen ACTION: Perform a systematic solvent screen. cosolvent->solvent_screen Still Insoluble cosolvent->success Dissolves free_base ACTION: Convert salt to free base. (See Protocol 3.4) solvent_screen->free_base No suitable solvent found solvent_screen->success Suitable solvent identified free_base->success

Caption: A step-by-step workflow for troubleshooting solubility.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical factor. The following table provides a general guide for selecting solvents based on their properties. Experimental verification is always necessary.

Solvent ClassExamplesPolarityHydrogen BondingGeneral Solubility of Amine SaltsComments
Polar Protic Water, Methanol, EthanolHighDonor & AcceptorHigh to ExcellentExcellent for dissolving salts, but may interfere with reactions (e.g., as a nucleophile).
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)HighAcceptor OnlyModerate to GoodOften the best choice for reactions where protic solvents are undesirable.
Less Polar Dichloromethane (DCM), ChloroformModerateNoneVery Low to InsolubleGenerally poor solvents for salts unless a co-solvent is used. Incompatible with some amines.[8]
Ethers Tetrahydrofuran (THF), 2-MeTHF, DioxaneModerateAcceptor OnlyVery Low to InsolubleSimilar to DCM; often requires a co-solvent or conversion to the free base.
Non-Polar Toluene, Hexanes, Diethyl EtherLowNoneInsolubleUnsuitable for dissolving amine salts.[2][3]
Experimental Protocol: Rapid Solvent Screening

Objective: To quickly identify promising solvents or co-solvent systems for a 2-aminocyclobutan-1-ol salt.

Materials:

  • Your 2-aminocyclobutan-1-ol salt

  • A selection of solvents from the table above (e.g., Methanol, DMF, MeCN, DCM, THF, Toluene)

  • Small vials (e.g., 1-2 mL) with caps

  • Spatula and balance

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 2-5 mg of your salt into each labeled vial.

  • Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.

  • Agitation: Cap the vials securely and vortex vigorously for 1-2 minutes.

  • Observation: Visually inspect each vial for dissolution. Note whether the solid is fully dissolved, partially dissolved, or completely insoluble.

  • Co-Solvent Test (if needed): For vials showing poor solubility in less polar solvents (e.g., DCM, THF), add a polar co-solvent (e.g., 50 µL of Methanol or DMF) and repeat the agitation and observation steps.

  • Documentation: Record your observations in a table to guide your selection for a larger-scale experiment.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Base

Objective: To generate the more organic-soluble free base from its hydrochloride salt for use in subsequent reactions.

Causality: This protocol works by using a mild base to neutralize the acidic proton on the ammonium salt, liberating the neutral (and less polar) free amine. The free amine has significantly higher solubility in common organic solvents.[8]

Materials:

  • 2-aminocyclobutan-1-ol hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve or suspend the 2-aminocyclobutan-1-ol HCl in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ solution.

    • Scientist's Note: NaHCO₃ is a mild base suitable for this purpose. If the free base is suspected to have some water solubility, using brine or adding solid NaCl to the aqueous layer can help minimize its loss. For more stubborn salts, a dilute (1M) NaOH solution can be used, but be cautious of potential side reactions.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.

  • Phase Separation: Allow the layers to separate completely. The free base will now be in the organic layer.

  • Washing: Drain the organic layer. To remove residual water-soluble components, wash the organic layer with brine (saturated NaCl solution).

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or solid is the free base, which can be used directly or further purified if necessary.

References

  • (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride - Benchchem.
  • Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo.
  • Why amine salts are soluble in w
  • 23.1: Properties of amines - Chemistry LibreTexts.
  • Why amine salts are soluble in w
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Solubility of organic amine salts - Sciencemadness.org.
  • Strategies to increase the solubility of 1-Nonacosanol in organic solvents. - Benchchem.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility - ijprajournal.
  • An In-depth Technical Guide on the Solubility of 1-Amino-2-butanol - Benchchem.
  • Solubility of Organic Compounds.
  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis.

Sources

Troubleshooting

Minimizing racemization during (1R,2R)-2-aminocyclobutan-1-ol derivatization

Technical Support Center: Stereochemical Integrity of (1R,2R)-2-Aminocyclobutan-1-ol Topic: Minimizing Racemization & Structural Rearrangement During Derivatization Document ID: TSC-ACB-001 Last Updated: March 2026 Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Integrity of (1R,2R)-2-Aminocyclobutan-1-ol

Topic: Minimizing Racemization & Structural Rearrangement During Derivatization Document ID: TSC-ACB-001 Last Updated: March 2026

Executive Summary

This guide addresses the specific challenges of derivatizing (1R,2R)-2-aminocyclobutan-1-ol . Unlike acyclic amino alcohols (e.g., serine, threonine), this molecule possesses significant ring strain (~26 kcal/mol) and a rigid trans-geometry .

While the trans-configuration inherently resists some common racemization pathways (like oxazoline formation) due to geometric constraints, the cyclobutane ring introduces a unique failure mode: carbocation-induced ring contraction/expansion (cyclopropylcarbinyl rearrangement). This guide provides protocols to navigate these risks during N-acylation and O-functionalization.

Part 1: The Mechanistic Landscape

The "Geometric Shield" (and Why It Fails)

In acyclic 1,2-amino alcohols, racemization often occurs via oxazoline (oxazolone) formation during amide coupling. The carbonyl oxygen attacks the activated backbone, closing a 5-membered ring.

  • Your Advantage: In (1R,2R)-2-aminocyclobutan-1-ol, the amine and hydroxyl groups are trans. On a puckered cyclobutane ring, the dihedral angle typically prevents the nucleophiles from achieving the syn-planar geometry required for easy oxazoline closure.

  • The Risk: Under forcing conditions (high heat, strong Lewis acids), the ring can distort, or the reaction can proceed via an open intermediate, leading to inversion at C1 or C2.

The "Cationic Trap" (Critical Warning)

The greatest risk to this specific scaffold is not simple racemization, but skeletal rearrangement .

  • Mechanism: If the hydroxyl group (C1) is activated into a good leaving group (e.g., mesylate, protonated alcohol) and departs without immediate SN2 displacement, a cyclobutyl cation forms.

  • Consequence: This non-classical cation rapidly equilibrates with cyclopropylcarbinyl and allylcarbinyl species.

  • Result: You lose the cyclobutane ring entirely, forming a mixture of cyclopropanes and alkenes.

CationicRisk Start (1R,2R)-Aminocyclobutanol (Activated OH) Cation Cyclobutyl Cation (Avoid at all costs!) Start->Cation Acid/Leaving Group (SN1 conditions) Rearrange Cyclopropylcarbinyl Rearrangement Cation->Rearrange Fast Product Scrambled Isomers & Ring Contraction Rearrange->Product

Caption: Figure 1. The structural collapse pathway triggered by unassisted ionization of the C1 hydroxyl group.

Part 2: Troubleshooting & FAQs

Scenario A: N-Derivatization (Amide Coupling)

Goal: Attach a carboxylic acid to the amine without epimerizing the C2 center.

Q1: I am seeing a "doublet" peak in my LC-MS after coupling. Is this racemization? A: Likely, yes. If you used a standard carbodiimide (EDC/DCC) without additives, you may have triggered base-catalyzed epimerization at the C2 position. The alpha-proton of the amide is acidic, especially if the ring strain makes the C-H bond more s-rich.

Protocol: The "Low-Racemization" Coupling Use HATU with Collidine (2,4,6-trimethylpyridine). Collidine is a "smart base"—sufficiently basic to deprotonate the carboxylic acid but sterically hindered, preventing it from abstracting the alpha-proton of your cyclobutane.

  • Pre-activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.0 eq) in dry DMF.

  • Base Addition: Add Collidine (2.5 eq). Stir for 2 minutes (yellow color develops).

  • Coupling: Add (1R,2R)-2-aminocyclobutan-1-ol (1.1 eq).

  • Conditions: Stir at 0°C for 1 hour, then warm to RT.

    • Why? Low temperature suppresses the kinetic energy required for ring distortion and proton abstraction.

Q2: Can I use T3P (Propylphosphonic Anhydride)? A: Yes, highly recommended. T3P acts as an acidic coupling reagent in the presence of base (usually NMM or DIPEA). It has the lowest racemization profile of commercial reagents because the byproduct is a water-soluble salt, and it does not generate a reactive O-acylisourea intermediate that is prone to oxazolone formation.

Scenario B: O-Derivatization (Protection/Activation)

Goal: Protect the alcohol or convert it for substitution.

Q3: I tried to mesylate the alcohol (MsCl/TEA) and the product decomposed. Why? A: You likely triggered the "Cationic Trap" (Figure 1) or an elimination reaction. The cyclobutane ring makes the C1-H bond eclipsed with adjacent bonds, facilitating E2 elimination to cyclobutene if a strong base is present.

  • Solution: Avoid sulfonate esters (Ms/Ts) if you intend to isolate them. If you must activate C1, proceed immediately to displacement (SN2) in the same pot.

Q4: What is the safest protecting group for the (1R,2R) alcohol? A: TBS (tert-Butyldimethylsilyl).

  • Reasoning: The bulky silyl group prevents the oxygen from acting as a nucleophile (preventing N→O migration) and is stable to the basic conditions of N-derivatization.

  • Protocol: Use TBSOTf (TBS triflate) and 2,6-lutidine at -78°C to 0°C.

    • Note: Avoid imidazole/TBSCl if possible; the reaction is slow on secondary cyclobutyl alcohols and requires heating, which risks elimination. TBSOTf is kinetic and works at low temp.

Part 3: Analytical Controls (Self-Validation)

You cannot fix what you cannot measure. Before starting, establish a baseline.

Table 1: Recommended Chiral Separation Methods

MethodColumn TypeMobile PhaseTarget Mechanism
SFC Chiralpak IC or IGCO2 / MeOH (with 0.1% DEA)Separates based on H-bonding/Dipole. Best for free amines.
HPLC (Reverse) Crown Ether (CROWNPAK CR(+))pH 2.0 (Perchloric acid)Gold Standard for primary amino alcohols. Complexes with NH3+.
HPLC (Normal) Chiralpak AD-HHexane / IPA / DEAGood for N-protected derivatives (e.g., Boc/Fmoc).

Validation Step:

  • Purchase or synthesize a small amount of the racemic (trans-racemate) compound.

  • Run the racemate on the chosen column to establish the separation window (Resolution > 1.5).

  • Inject your (1R,2R) starting material. If you see a peak at the (1S,2S) retention time, your starting material is compromised.

Part 4: Decision Tree for Derivatization

DerivatizationLogic Start Start: (1R,2R)-2-aminocyclobutan-1-ol Decision Target Modification? Start->Decision AmineMod N-Acylation (Peptide) Decision->AmineMod AlcMod O-Protection/Activation Decision->AlcMod SafeAmine Use HATU/Collidine or T3P/NMM (Keep < 0°C) AmineMod->SafeAmine Standard SafeAlc Use TBSOTf/Lutidine (Avoid Acidic Workup) AlcMod->SafeAlc Protection Risk Risk: Elimination/Rearrangement AlcMod->Risk activation (MsCl/Tf2O) Risk->SafeAlc Switch to Ether

Caption: Figure 2. Strategic workflow to bypass high-risk activation states.

References

  • Fernandes, C., et al. (2009).[1] "Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form." Journal of Organic Chemistry, 74(8), 3217-3220.[1] Link

    • Key Insight: Establishes stability profiles of cis/trans aminocyclobutane derivatives and epimeriz
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

    • Key Insight: Comparative data on racemization suppression using Collidine vs. DIEA and HATU vs. Carbodiimides.[2]

  • BenchChem. (2025).[3][4][5] "Technical Support Center: Prevention of Racemization in 1-Amino-2-butanol." Link

    • Key Insight: General mechanisms for 1,2-amino alcohol racemization which apply to the cyclobutane analog.
  • Ghosh, A. K., et al. (1996). "Lipase-Mediated Resolution of trans-1-Azidoindan-2-ol: A New Route to Optically Pure cis-1-Aminoindan-2-ol." Synthesis, 1996, 954–958.[6]

    • Key Insight: Demonstrates the risk of C1 epimerization during hydrolysis and the utility of enzymatic resolution for cyclic amino alcohols.
  • PubChem. (2025).[7][8] "(1R,2R)-2-aminocyclobutan-1-ol Compound Summary." Link

    • Key Insight: Physical properties and structural identifiers (Trans-isomer confirm

Sources

Optimization

Optimizing reaction conditions for amino cyclobutanol formation

Welcome to the Technical Support Center for amino cyclobutanol synthesis and conjugation. Amino cyclobutanols are highly valuable structural motifs in modern medicinal chemistry, serving as rigidified, sp³-rich bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino cyclobutanol synthesis and conjugation. Amino cyclobutanols are highly valuable structural motifs in modern medicinal chemistry, serving as rigidified, sp³-rich bioisosteres that improve the physicochemical properties of drug candidates. They are prominently featured in clinical-stage molecules, such as the CDK9 inhibitor KB-0742 [2].

However, working with four-membered rings presents unique thermodynamic and kinetic challenges, including ring strain (~26 kcal/mol), susceptibility to ring-opening, and steric hindrance during coupling. This guide provides field-proven troubleshooting, causal explanations, and validated protocols to ensure high-yielding, stereoselective outcomes.

Core Synthetic & Conjugation Workflow

G Start1 cis-3-(dibenzylamino) cyclobutanol Mitsunobu Mitsunobu Inversion (DIAD, PPh3, RCOOH) Start1->Mitsunobu Intermediate1 trans-3-(dibenzylamino) cyclobutyl carboxylate Mitsunobu->Intermediate1 Hydrolysis Alkaline Hydrolysis (KOH/H2O) Intermediate1->Hydrolysis Intermediate2 trans-3-(dibenzylamino) cyclobutanol Hydrolysis->Intermediate2 Hydrogenation Debenzylation (Pd(OH)2, H2) Intermediate2->Hydrogenation Product1 trans-3-aminocyclobutanol Hydrogenation->Product1 SNAr SNAr Conjugation (K2CO3, MeCN, Reflux) Product1->SNAr Nucleophile Product2 Aminocyclobutanol-Conjugated Inhibitor (e.g., KB-0742) SNAr->Product2 Heterocycle Heteroaryl Chloride (e.g., Pyrazolo-pyrimidine) Heterocycle->SNAr Electrophile

Workflow for trans-3-aminocyclobutanol synthesis and SNAr conjugation to heteroaryl scaffolds.

Section 1: Stereoselective Synthesis of trans-3-Aminocyclobutanol

Q: Why should I avoid the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid when scaling up amino cyclobutanol synthesis? A: The traditional Curtius rearrangement route relies on diphenylphosphoryl azide (DPPA), which poses severe explosive hazards at scale. More importantly, the reaction is thermodynamically hostile to the cyclobutane core. The thermal conditions required to induce the rearrangement of the acyl azide into the isocyanate intermediate provide enough energy to overcome the activation barrier for ring-opening pathways. Because the four-membered ring is highly strained,


-scission occurs readily, leading to acyclic byproducts, poor stereocontrol, and significantly depressed yields [1].

Q: How can I achieve >99% stereochemical purity of the trans-isomer without relying on hazardous rearrangements? A: Utilize a Mitsunobu inversion strategy starting from cis-3-(dibenzylamino)cyclobutanol. The Mitsunobu reaction operates via an Sₙ2 mechanism at low temperatures (0–10 °C). This mild environment preserves the integrity of the cyclobutane ring while guaranteeing a complete Walden inversion of the hydroxyl stereocenter. Subsequent alkaline hydrolysis of the resulting ester and palladium-catalyzed debenzylation yields high-purity trans-3-aminocyclobutanol with an overall molar yield exceeding 70% [1].

Self-Validating Protocol: Mitsunobu Inversion & Deprotection

This protocol is designed with integrated validation checkpoints to ensure reaction fidelity.

  • Mitsunobu Inversion:

    • Charge a dry reactor with THF (5–12 volumes), cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.6–2.3 eq), and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.01–1.3 eq) under a nitrogen atmosphere.

    • Cool the mixture to 0–10 °C. Validation: Ensure internal temperature stabilizes to prevent thermal degradation of the intermediate betaine.

    • Dropwise add the condensing agent (DIAD or DEAD, 1.6–2.3 eq).

    • Stir for 30–60 minutes. Validation: Perform LC-MS. The reaction is self-validating when the starting alcohol peak is <2% area.

    • Distill THF under reduced pressure to isolate the crude trans-ester.

  • Alkaline Hydrolysis:

    • Suspend the crude ester in a 1:1 mixture of THF and water. Add KOH (approx. 3.0 eq).

    • Heat to reflux for 3 hours.

    • Distill off THF, extract the aqueous layer with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Validation: TLC should show complete disappearance of the UV-active ester spot.

  • Catalytic Debenzylation:

    • Transfer the trans-3-(dibenzylamino)cyclobutanol to a hydrogenation vessel. Add methanol and Pd(OH)₂/C catalyst.

    • Purge with N₂, then pressurize with H₂ to 0.5–1.5 MPa. Heat to 30–45 °C.

    • Validation: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes. Filter through Celite and concentrate to yield the final trans-3-aminocyclobutanol [1].

Section 2: Conjugation via Nucleophilic Aromatic Substitution (SₙAr)

Q: When coupling an aminocyclobutanol (e.g., (1r,3r)-3-aminocyclobutan-1-ol) to a heteroaryl chloride, my conversions are stalling at 50%. How do I force the reaction to completion? A: Aminocyclobutanols are inherently less nucleophilic than unhindered primary amines due to the steric bulk and conformational rigidity of the cyclobutane ring. To drive the reaction thermodynamically:

  • Use an excess of the nucleophile: Employ 1.2 equivalents of the aminocyclobutanol hydrochloride salt.

  • Optimize the base: Use a strong, non-nucleophilic, heterogeneous base like K₂CO₃ (3.0 eq). K₂CO₃ efficiently neutralizes the hydrochloride salt to generate the free base in situ and scavenges the HCl byproduct of the SₙAr reaction. Because it is insoluble in polar aprotic solvents like acetonitrile (MeCN), it maintains a mildly basic environment without hydrolyzing your electrophilic heteroaryl chloride.

  • Elevate the temperature: Run the reaction at reflux (approx. 80–82 °C in MeCN) for 16 hours to overcome the steric activation barrier [2].

Q: Does the secondary hydroxyl group on the cyclobutanol ring interfere with the SₙAr reaction? Do I need to protect it? A: Protection is generally unnecessary. The primary amine is significantly more nucleophilic than the secondary hydroxyl group. By strictly controlling the stoichiometry (limiting the amine to 1.2 eq) and utilizing the K₂CO₃/MeCN system, the reaction is highly chemoselective for N-arylation over O-arylation. This allows for a highly atom-economical coupling, as demonstrated in the synthesis of the CDK9 inhibitor KB-0742 [2].

Self-Validating Protocol: SₙAr Conjugation (e.g., KB-0742 Intermediate)
  • Reaction Setup: To a stirred solution of the heteroaryl chloride (e.g., a pyrazolo[1,5-a]pyrimidine derivative, 1.0 eq) in MeCN (10 mL/mmol), add the aminocyclobutanol hydrochloride salt (1.2 eq) and K₂CO₃ (3.0 eq).

  • Thermal Activation: Heat the heterogeneous mixture to reflux. Validation: Ensure vigorous mechanical or magnetic stirring, as the reaction relies on the solid-liquid interface of the K₂CO₃.

  • Monitoring: Stir for 16 hours. Validation: Check LC-MS. The electrophile peak should be completely consumed, replaced by the product mass [M+H]⁺.

  • Isolation: Evaporate the reaction mixture in vacuo. Purify the residue via silica gel column chromatography (eluting with a gradient of 0–5% MeOH in CH₂Cl₂) to isolate the pure conjugated product [2].

Quantitative Data Summary

The following table summarizes the optimized thermodynamic and kinetic parameters for the critical transformations discussed in this guide.

Reaction StepSubstratesReagents / CatalystSolventTemp / TimeTypical YieldIn-Process Control
Mitsunobu Inversion cis-3-dibenzylamino cyclobutanol, Carboxylic acidDIAD, PPh₃ (1.6–2.3 eq)THF0–10 °C, 30–60 min>85%LC-MS (Product mass + H⁺)
Alkaline Hydrolysis trans-3-dibenzylamino cyclobutyl carboxylateKOH (aq) (3.0 eq)THF / H₂OReflux, 3 h~90%TLC (Disappearance of ester)
Debenzylation trans-3-dibenzylamino cyclobutanolPd(OH)₂, H₂ (0.5–1.5 MPa)Methanol30–45 °C, 4–8 h>95%LC-MS (Loss of benzyl groups)
SₙAr Conjugation Heteroaryl chloride, Aminocyclobutanol HClK₂CO₃ (3.0 eq)AcetonitrileReflux, 16 h40–60%LC-MS (Electrophile consumption)

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Separation of 2-Aminocyclobutan-1-ol Isomers

Executive Summary Separating the cis and trans isomers of 2-aminocyclobutan-1-ol presents a classic challenge in small-molecule purification: the molecule is small, polar, lacks a UV chromophore, and possesses significan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating the cis and trans isomers of 2-aminocyclobutan-1-ol presents a classic challenge in small-molecule purification: the molecule is small, polar, lacks a UV chromophore, and possesses significant ring strain.[1][2][3]

This guide moves beyond generic advice to address the specific physicochemical constraints of the cyclobutane ring. The most robust workflow involves N-protection (Derivatization) to enable silica chromatography, followed by deprotection.[2][3] Direct separation of the free amino alcohol requires specialized HILIC or Ion-Pairing HPLC methods.[1]

Module 1: Diagnostic & Detection (The "Invisible Peak" Problem)

User Issue: "I injected my sample onto the HPLC, but I see no peaks or just a solvent front, even though my mass balance says compound is there."

Technical Insight: 2-Aminocyclobutan-1-ol lacks a conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system.[2] It is virtually invisible to standard UV detection (254 nm).[1][3] While it has weak end-absorption at 205-210 nm, this region is plagued by solvent noise and buffer cut-off interference.[1][2][3]
Troubleshooting Protocol: Visualization
MethodSuitabilityNotes
UV (205-210 nm) LowOnly works with phosphate/water mobile phases.[1][2] Acetonitrile/Methanol absorb too much here.[1][3]
ELSD / CAD High Evaporative Light Scattering or Charged Aerosol Detection are universal for non-volatiles.[1][3]
Derivatization (Pre-column) High React with Benzoyl Chloride or Fmoc-Cl to add a UV chromophore.[1][2]
TLC Staining MediumNinhydrin (stains amine red/purple) or KMnO4 (oxidizes alcohol).[1]
Workflow: Selecting the Right Detection Strategy

DetectionStrategy cluster_legend Recommended Path Start Start: Detection Issue CheckEquip Check Lab Equipment Start->CheckEquip HasELSD ELSD/CAD Available? CheckEquip->HasELSD UseELSD Use ELSD/CAD (Universal Detection) HasELSD->UseELSD Yes NoELSD UV Only? HasELSD->NoELSD No Derivatize Pre-column Derivatization (Benzoyl Chloride) NoELSD->Derivatize Complex Mixture LowUV Low UV (210 nm) (Phosphate Buffer Only) NoELSD->LowUV Pure Standard

Figure 1: Decision tree for detecting non-chromophoric amino alcohols.

Module 2: Separation on Silica (Flash Chromatography)

User Issue: "My peaks are tailing badly on silica, and I can't resolve the isomers."

Technical Insight: Free amines interact strongly with the acidic silanols on silica gel, causing peak tailing.[3] Furthermore, the polarity difference between free cis and trans amino alcohols is often insufficient for baseline resolution.[3]

The Solution: N-Protection Converting the amine to a carbamate (Boc or Cbz) eliminates the basicity (stopping the tailing) and amplifies the structural difference between isomers.

Mechanism of Separation (N-Boc Derivative)
  • Cis-Isomer: The carbamate NH and the hydroxyl OH are on the same side of the ring. They form an intramolecular hydrogen bond (5-membered ring).[1] This "hides" the polar protons from the silica stationary phase.

    • Result: Lower Polarity

      
      Higher 
      
      
      
      (Elutes First).
  • Trans-Isomer: The groups are on opposite faces.[1][4] Intramolecular H-bonding is geometrically impossible.[1][2][3] Both polar groups interact freely with the silica.

    • Result: Higher Polarity

      
      Lower 
      
      
      
      (Elutes Second).
Step-by-Step Protocol: N-Boc Separation
  • Protection: Dissolve crude amine (1 eq) in DCM. Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq).[3] Stir 2h.
  • Workup: Wash with weak acid (0.5M citric acid) to remove unreacted amine, then brine. Dry and concentrate.

  • Flash Conditions:

    • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       50% EtOAc).[3]
      
    • Visualization: Ninhydrin dip (requires heating to deprotect on plate) or

      
       chamber.
      
  • Expected Outcome:

    • Peak 1 (Cis): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (in 30% EtOAc).[3]
      
    • Peak 2 (Trans): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (in 30% EtOAc).[3]
      

Module 3: HPLC Separation of Free Isomers

User Issue: "I cannot derivatize. I need to separate the free amino alcohol isomers analytically."

Technical Insight: Standard C18 columns often fail to retain small, polar amino alcohols (elution in the void volume).[3] You must use a mode that retains polar compounds.[1][3]

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the "Gold Standard" for free amino alcohols. It uses a polar column with a high-organic mobile phase.[1][2][3]

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80, Waters XBridge Amide) or Zwitterionic (ZIC-HILIC).[1][2][3]

  • Mobile Phase: Acetonitrile : Water (containing 10mM Ammonium Formate, pH 3.0).[3]

    • Gradient: 95% ACN ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       70% ACN.[3]
      
  • Elution Order: HILIC separates based on hydrophilicity.[1][3]

    • Cis (Intramolecular H-bond = "less hydrophilic surface area") ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Elutes First. [2]
      
    • Trans (More exposed polar groups)

      
      Elutes Second. 
      
Method B: Ion-Pairing Reversed Phase

If you only have C18 columns, you must use an ion-pairing agent to induce retention.[1][2][3]

  • Column: C18 (End-capped).[1][2]

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) .[1]

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.[1][3]

  • Mechanism: HFBA forms a hydrophobic ion pair with the amine, allowing it to stick to the C18 chain.

Comparison of Methods
FeatureHILIC (Recommended)Ion-Pairing C18
Resolution Excellent for polar isomersGood
MS Compatibility High (Ammonium Formate)Low (HFBA suppresses ionization)
Equilibration Slow (20+ column volumes)Fast
Sample Solvent High Organic (ACN)Aqueous

Module 4: Structural Confirmation (Isomer Assignment)

User Issue: "I separated two peaks, but I don't know which is Cis and which is Trans."

Technical Insight: Never rely solely on elution order. Cyclobutane puckering can sometimes invert expected polarity.[1][3] You must validate using NMR.[1][3]

The NOE (Nuclear Overhauser Effect) Experiment
  • Isolate 5-10 mg of the pure peak.[1]

  • Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (for Boc-protected) or 
    
    
    
    (for free salt).[3]
  • Target: Irradiate the proton at C1 (attached to OH) or C2 (attached to N).[1]

  • Interpretation:

    • Cis Isomer: Strong NOE signal enhancement between

      
       and 
      
      
      
      (they are on the same face, distance < 3Å).
    • Trans Isomer: Weak or No NOE between

      
       and 
      
      
      
      (opposite faces).

NMR_Logic Sample Purified Isomer Sample NOE_Exp Run 1D NOE / 2D NOESY Irradiate H-C(1) Sample->NOE_Exp Result Observe Interaction with H-C(2)? NOE_Exp->Result YesNOE Strong Signal Enhancement (Protons are close) Result->YesNOE Yes NoNOE No/Weak Enhancement (Protons are distant) Result->NoNOE No AssignCis Assignment: CIS Isomer (Syn-relationship) YesNOE->AssignCis AssignTrans Assignment: TRANS Isomer (Anti-relationship) NoNOE->AssignTrans

Figure 2: Logic flow for assigning stereochemistry via NMR.

References

  • BenchChem Technical Support. (2025).[1][3][5] A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. (General principles for cyclic amino alcohol separation). [2][3][5]

  • Fernandes, C., et al. (2009).[3][6] "Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form." Journal of Organic Chemistry, 74(8), 3217-3220.[2][3][6] (Describes cis/trans equilibration and separation logic).

  • Grygorenko, O. O., et al. (2006).[3] "Stereoselective synthesis of 2-aminocyclobutanols." Tetrahedron: Asymmetry, 17(2), 252-258.[1][2][3] (Definitive work on synthesis and NMR assignment of these specific isomers).

  • Sielc Technologies. (2025). Separation of 4-Aminobutanol on Newcrom R1 HPLC column. (Protocol for polar amino alcohols using specialized phases).

  • Benedetti, E., et al. (1970).[3] "Crystal and molecular structure of cis- and trans-cyclobutane-1,2-dicarboxylic acid." J. Am. Chem. Soc.[1][3] (Structural basis for intramolecular H-bonding in 1,2-disubstituted cyclobutanes).[1][2][3]

Sources

Optimization

Technical Support Center: Stability and Handling of (1R,2R)-2-Aminocyclobutan-1-ol Under Acidic Conditions

Welcome to the Technical Support Center for (1R,2R)-2-aminocyclobutan-1-ol . This chiral amino alcohol is a highly valuable building block in drug discovery, frequently utilized in the synthesis of selective kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R,2R)-2-aminocyclobutan-1-ol . This chiral amino alcohol is a highly valuable building block in drug discovery, frequently utilized in the synthesis of selective kinase inhibitors, IRAK4 inhibitors, and complex natural product analogs like the nicotinic agonist phantasmidine[1][2].

Due to the inherent ~26 kcal/mol ring strain of the cyclobutane core, researchers frequently encounter challenges regarding its stability during acidic deprotections and aqueous workups[3]. This guide synthesizes field-proven chemical principles with self-validating protocols to help you maintain the structural integrity of this compound during your workflows.

Frequently Asked Questions (FAQs)

Q: Why is (1R,2R)-2-aminocyclobutan-1-ol typically supplied and handled as a hydrochloride salt? A: The free base of this compound (MW: 87.12 g/mol ) is a small, highly polar, and somewhat volatile liquid/semi-solid[4]. Protonation of the primary amine yields the ammonium hydrochloride salt (MW: 123.58 g/mol )[5]. This salt formation is critical for two reasons: it drastically reduces volatility, and the protonated amine prevents oxidative degradation and unwanted nucleophilic side-reactions during long-term storage.

Q: Is the cyclobutane ring stable during standard acidic Boc-deprotection (e.g., TFA/DCM or 4M HCl/dioxane)? A: Yes, provided the temperature is strictly controlled. The primary amine protonates instantly in acid, forming an ammonium salt. This creates a strong electron-withdrawing group adjacent to the hydroxyl group. By Coulombic principles, forming a second positive charge (an oxonium ion) adjacent to the ammonium cation is electrostatically highly unfavorable. Therefore, the hydroxyl group is surprisingly resistant to dehydration under mild to moderate acidic conditions compared to a simple, unfunctionalized cyclobutanol[3].

Q: What causes ring-opening or degradation under extreme acidic conditions? A: If subjected to highly concentrated acids combined with elevated temperatures, the electrostatic barrier is overcome, and the hydroxyl group is protonated and eliminated as water[6]. The resulting cyclobutyl cation is highly unstable. To relieve the extreme angle and torsional strain of the four-membered ring, the intermediate rapidly undergoes a hybrid


 rearrangement, leading to ring expansion (forming cyclopentyl derivatives) or ring opening (forming acyclic products)[3].

Pathway A (1R,2R)-2-aminocyclobutan-1-ol (Free Base) B Ammonium Salt (Stable Intermediate) A->B Mild Acid (pH < 7) C Oxonium Ion (Extreme Acid/Heat) B->C Strong Acid + Heat D Cyclobutyl Cation (Highly Unstable) C->D -H2O E Ring Expansion (Cyclopentyl derivatives) D->E Strain Release

Mechanistic pathway of (1R,2R)-2-aminocyclobutan-1-ol under varying acidic conditions.

Physicochemical Properties & Stability Metrics

To design effective extraction and purification schemes, it is crucial to understand the quantitative properties of the cyclobutanol core[4][6].

PropertyValueCausality / Experimental Impact
Molecular Weight (Free Base) 87.12 g/mol Highly volatile; prone to loss if concentrated to dryness under high heat.
Molecular Weight (HCl Salt) 123.58 g/mol Stable crystalline solid; preferred form for long-term storage and weighing.
LogP (Estimated) ~0.2High hydrophilicity; requires careful reverse-phase chromatography or highly polar organic solvents (e.g., 10% MeOH/DCM) for extraction.
Ring Strain Energy ~26 kcal/molThermodynamic driving force for ring-opening under extreme thermal/acidic stress.

Troubleshooting Guide

Issue 1: Low yield or multiple degradation peaks observed on LC-MS after acidic workup.

  • Root Cause: Thermal degradation during solvent evaporation. The combination of concentrated acid (as the solvent evaporates) and heat provides the activation energy needed to protonate the hydroxyl group and trigger strain-release ring opening[3].

  • Solution: Never allow the rotary evaporator water bath to exceed 30°C when concentrating acidic mixtures of this compound. Co-evaporate with toluene to efficiently remove water/acid without excessive heating.

Issue 2: The isolated product forms a gummy residue instead of a free-flowing powder.

  • Root Cause: The hydrochloride salt of (1R,2R)-2-aminocyclobutan-1-ol is highly hygroscopic[6]. Exposure to ambient humidity during isolation causes it to absorb moisture rapidly.

  • Solution: Perform the final trituration with cold, anhydrous diethyl ether. Immediately transfer the filtered solid to a vacuum desiccator containing

    
     or silica gel. Store the final sealed vial at 4°C.
    

Experimental Protocols

Protocol: Ambient Acidic Deprotection of N-Boc-(1R,2R)-2-aminocyclobutan-1-ol

This self-validating protocol ensures complete deprotection while preventing acid-catalyzed ring expansion.

Step 1: Substrate Preparation Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Causality: Anhydrous conditions prevent premature hydrolysis and minimize the formation of aqueous micro-environments that can trap heat during the reaction.

Step 2: Acid Addition Cool the reaction flask strictly to 0°C using an ice bath. Dropwise add 4M HCl in Dioxane (3 to 5 equivalents).

  • Causality: Cooling mitigates the exothermic nature of the deprotection. Controlling the thermal energy prevents the cyclobutane ring from overcoming the activation barrier for dehydration.

Step 3: Reaction Monitoring (Self-Validation) Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via LC-MS every 1 hour.

  • Validation Metric: The reaction is complete when the starting material peak disappears and a new peak at m/z 88

    
      emerges, confirming the intact free amine core without ring-opened byproducts.
    

Step 4: Concentration Once complete, concentrate the mixture under reduced pressure. Strictly maintain the water bath below 30°C.

  • Causality: As the solvent evaporates, the effective concentration of HCl spikes. Keeping the temperature low prevents this highly acidic environment from degrading the strained ring.

Step 5: Isolation Triturate the resulting crude residue with cold, anhydrous diethyl ether. Filter the resulting precipitate rapidly and dry under high vacuum to yield the pure (1R,2R)-2-aminocyclobutan-1-ol hydrochloride salt.

Workflow S1 1. N-Boc Substrate in Anhydrous DCM S2 2. Add 4M HCl/Dioxane (Strictly at 0°C) S1->S2 S3 3. LC-MS Validation (m/z 88 [M+H]+) S2->S3 S4 4. Vacuum Concentration (Water bath < 30°C) S3->S4 Target Confirmed S5 5. Ether Trituration (Isolate HCl salt) S4->S5

Self-validating workflow for the acidic deprotection and isolation of the cyclobutanol core.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 51900405, (1R,2R)-2-aminocyclobutan-1-ol". PubChem. Available at:[Link]

  • European Patent Office. "SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS - EP 3800188 A1". EPO. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting for Commercial (1R,2R)-2-Aminocyclobutan-1-ol

Welcome to the Technical Support Center. (1R,2R)-2-Aminocyclobutan-1-ol is a highly strained, chiral 1,2-amino alcohol privileged in the synthesis of complex heterocycles, including pyrimidine and quinoxaline derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (1R,2R)-2-Aminocyclobutan-1-ol is a highly strained, chiral 1,2-amino alcohol privileged in the synthesis of complex heterocycles, including pyrimidine and quinoxaline derivatives[1][2]. However, commercial batches—often supplied as the hydrochloride salt to improve crystallinity[3]—frequently contain trace impurities that can compromise downstream stereoselective coupling (e.g., N-arylation or


 reactions)[2].

This guide provides field-validated protocols and mechanistic insights for identifying, quantifying, and removing enantiomeric, diastereomeric, and degradation-related impurities from your commercial samples.

Part 1: Troubleshooting & FAQs

Q1: My commercial batch shows <95% enantiomeric excess (ee). How do I remove the (1S,2S) enantiomer? A: Commercial syntheses often rely on the resolution of racemic trans-2-aminocyclobutan-1-ol[1]. If the initial resolution is incomplete, the (1S,2S)-enantiomer remains as a critical impurity[4]. Because enantiomers have identical physical properties in an achiral environment, standard recrystallization will not work. Causality & Solution: You must create a diastereomeric relationship. By reacting the free base mixture with a chiral resolving agent (e.g., L-(+)-tartaric acid), you form diastereomeric salts. These salts possess different lattice energies and solubilities, allowing the selective crystallization of the (1R,2R)-tartrate salt from aqueous ethanol, leaving the (1S,2S) impurity dissolved in the mother liquor.

Q2: NMR analysis of my starting material shows unexpected splitting patterns (e.g., a smaller coupling constant for the methine protons). What is this impurity? A: This indicates the presence of cis-diastereomers (1R,2S or 1S,2R). The trans-isomer (1R,2R) typically exhibits a different vicinal coupling constant (


) compared to the cis-isomer due to the rigid dihedral angles of the cyclobutane ring.
Causality & Solution: Diastereomers arise from incomplete stereocontrol during the initial cyclobutanone reduction or epoxide ring-opening steps during manufacturing[1][3]. Unlike enantiomers, diastereomers can be separated via achiral methods. Recrystallization of the hydrochloride salt from isopropanol/ethyl acetate is highly effective due to the differential packing efficiencies of the cis and trans salts[3].

Q3: During free-basing and subsequent heating, I observe a new highly polar impurity. Mass spectrometry shows the same m/z as the starting material. What is happening? A: You are observing ring-opening degradation. Causality & Solution: The cyclobutane ring possesses approximately 26 kcal/mol of ring strain[3]. Under thermal stress or acidic conditions, the hydroxyl group can become protonated and leave as water. The resulting partial positive charge is stabilized by the concurrent cleavage of the adjacent C-C bond, leading to a stable acyclic carbocation via a hybrid


 ring-opening mechanism[3]. To prevent this, always perform free-basing at low temperatures (0–5 °C) using mild bases and avoid prolonged heating of the free amino alcohol.

Part 2: Quantitative Impurity Data

To effectively purify your sample, you must first identify the specific contaminants. The table below summarizes the common impurities found in commercial (1R,2R)-2-aminocyclobutan-1-ol batches, their detection methods, and the appropriate removal strategies.

Impurity TypeStructural OriginDetection MethodRemoval Strategy
Enantiomeric (1S,2S)-2-aminocyclobutan-1-ol[4]Chiral HPLC-DAD (e.g., Chiralpak AD-H)Chiral resolution via L-(+)-tartaric acid salt formation.
Diastereomeric cis-isomers (1R,2S or 1S,2R)

NMR (Vicinal coupling constants)
Achiral recrystallization of the HCl salt from IPA/EtOAc.
Degradation Acyclic amino alcoholsLC-MS (Isomeric m/z) /

NMR (Alkene peaks)
Silica gel chromatography (DCM/MeOH/NH₄OH).
Inorganic Residual salts / Excess HClElemental Analysis / pH of aqueous solutionIon-exchange resin filtration (Amberlyst A26 OH).

Part 3: Purification Workflow Visualization

The following workflow illustrates the logical progression for isolating the pure (1R,2R) enantiomer from a contaminated commercial mixture.

PurificationWorkflow A Commercial (1R,2R)-2-Aminocyclobutan-1-ol (Contains Impurities) B Diastereomer Separation (Achiral Recrystallization) A->B Remove cis-impurities C Chiral Resolution (L-Tartaric Acid Addition) B->C trans-racemate F Discard: cis-isomers B->F Filtrate/Fractions D Mild Free-Basing (Ion Exchange / Na2CO3) C->D Diastereomeric salt G Discard: (1S,2S)-enantiomer C->G Mother liquor E Pure (1R,2R)-2-Aminocyclobutan-1-ol D->E Extract pure free base

Purification workflow for isolating pure (1R,2R)-2-aminocyclobutan-1-ol from commercial mixtures.

Part 4: Validated Experimental Protocols

Protocol A: Enantiomeric Enrichment via Diastereomeric Salt Resolution

This protocol exploits the optimal hydrogen-bonding network between L-(+)-tartaric acid and the trans-1,2-aminoalcohol motif to selectively crystallize the (1R,2R) enantiomer.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the commercial trans-2-aminocyclobutan-1-ol free base (containing the 1S,2S impurity) in 100 mL of 95% Ethanol. Heat gently to 50 °C until fully dissolved.

  • Salt Formation: In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in 50 mL of 95% Ethanol. Slowly add this acidic solution dropwise to the amino alcohol solution while stirring at 50 °C.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. The (1R,2R)-tartrate salt will selectively precipitate.

  • Isolation: Filter the resulting crystals under a vacuum and wash with 20 mL of ice-cold Ethanol.

  • Self-Validation Check: Analyze a 1 mg aliquot of the isolated crystals by Chiral HPLC-DAD (C18 column, 0.1% TFA in water/acetonitrile)[2]. The peak corresponding to the (1R,2R) enantiomer must integrate to >99% relative to the (1S,2S) peak. If the ee is <99%, perform a second recrystallization from aqueous ethanol.

Protocol B: Non-Aqueous Free-Basing of the Hydrochloride Salt

Aqueous extraction of small, highly polar amino alcohols from water into organic solvents is notoriously low-yielding. Furthermore, standard basic aqueous workups can trigger ring-opening[3]. This protocol uses a basic ion-exchange resin to yield the free base safely.

Step-by-Step Methodology:

  • Resin Preparation: Swell 20 g of Amberlyst A26 (OH⁻ form) resin in 100 mL of Methanol for 30 minutes. Pack the resin into a glass chromatography column.

  • Sample Loading: Dissolve 5.0 g of the pure (1R,2R)-2-aminocyclobutan-1-ol hydrochloride salt (or the tartrate salt from Protocol A) in 50 mL of Methanol.

  • Elution: Load the solution onto the resin bed. Elute slowly (1-2 drops/second) with an additional 150 mL of Methanol. The resin will exchange the chloride/tartrate anions for hydroxide ions, which immediately neutralize the protonated amine to form water and the free base.

  • Concentration: Collect the eluent and concentrate under reduced pressure at a strict temperature limit of <30 °C to prevent thermal ring-opening degradation.

  • Self-Validation Check: Perform

    
     NMR in 
    
    
    
    . The complete absence of acyclic alkene or aldehyde protons confirms that ring-opening degradation was successfully avoided during the free-basing process.

References

  • Benchchem. "2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol". Benchchem.
  • Benchchem. "2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol". Benchchem.
  • ChemicalBook. "(1S,2S)-2-aminocyclobutan-1-ol:hydrochloride". ChemicalBook.
  • Benchchem. "2-Aminocyclobutan-1-ol hydrochloride". Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of 2-Aminocyclobutan-1-ol via HPLC

Executive Summary The determination of enantiomeric excess (ee) for chiral molecules like 2-aminocyclobutan-1-ol is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. The distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee) for chiral molecules like 2-aminocyclobutan-1-ol is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. The distinct pharmacological and toxicological profiles of individual enantiomers demand robust, accurate, and reliable analytical methods.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this specific task. We will explore the technical nuances of direct and indirect chiral HPLC separations, offering field-proven insights into method selection. Furthermore, we will objectively compare these HPLC approaches with alternative techniques such as Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the data necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Analytical Challenge: 2-Aminocyclobutan-1-ol

2-Aminocyclobutan-1-ol presents a distinct analytical challenge: it lacks a significant UV-absorbing chromophore. This property renders direct detection with standard HPLC UV-Vis detectors difficult and inefficient, necessitating specialized strategies to achieve sensitive and accurate quantification.[1][2] This guide focuses on two primary HPLC-based solutions to this problem:

  • Direct Chiral Separation: Utilizes a Chiral Stationary Phase (CSP) capable of directly resolving the enantiomers, often requiring a non-UV detector.

  • Indirect Chiral Separation: Involves pre-column derivatization to attach a chromophore to the molecule, allowing for standard UV detection on a conventional achiral column.[1][3]

The choice between these pathways is a critical decision driven by available instrumentation, required sensitivity, sample throughput, and cost considerations.

G start Start: Determine ee of 2-Aminocyclobutan-1-ol decision_uv Does the analyte have a strong UV chromophore? start->decision_uv no_uv No (Native 2-Aminocyclobutan-1-ol) decision_uv->no_uv No decision_method Select Analytical Strategy no_uv->decision_method direct_hplc Direct HPLC (Chiral Column) decision_method->direct_hplc Requires CSP & Specialized Detector (ELSD/CAD) indirect_hplc Indirect HPLC (Derivatization + Achiral Column) decision_method->indirect_hplc Standard C18 Column & UV Detector alternatives Alternative Methods (Chiral GC, NMR) decision_method->alternatives Non-HPLC Approaches

Caption: Decision workflow for selecting an ee determination method.

HPLC Methodologies: A Head-to-Head Comparison

Method 1: Direct Enantioseparation using a Crown Ether-Based CSP

Causality & Rationale: The direct approach is the most elegant, simplifying sample preparation by avoiding chemical reactions. For primary amino alcohols like 2-aminocyclobutan-1-ol, crown ether-based CSPs are exceptionally effective.[3] The CROWNPAK® CR(+) column, for instance, contains a chiral crown ether that forms a transient, diastereomeric complex with the protonated primary amine (-NH₃⁺) of the analyte.[4] This interaction occurs under acidic mobile phase conditions (pH 1-2), which ensure the amine is protonated.[4][5] The differing stability of these complexes for the (R)- and (S)-enantiomers leads to different retention times and, thus, separation. Because the analyte itself is not detected by UV, an alternative detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required.

Experimental Protocol: Direct Chiral HPLC

  • Objective: To directly separate the enantiomers of 2-aminocyclobutan-1-ol.

  • Instrumentation: HPLC system with pump, autosampler, column oven, and ELSD or CAD.

  • Chiral Stationary Phase: CROWNPAK® CR(+) column (150 mm x 4.0 mm, 5 µm).[1]

  • Reagents: Perchloric acid (HClO₄), HPLC-grade Methanol, HPLC-grade Water.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0. If retention times are excessively long, up to 15% (v/v) methanol can be added to the aqueous mobile phase to reduce retention.[1][5]

  • System Equilibration: Flush the entire HPLC system thoroughly with water before introducing the acidic mobile phase to prevent salt precipitation. Equilibrate the CROWNPAK® CR(+) column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the 2-aminocyclobutan-1-ol sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run: Set the column temperature to 25°C.[1] Inject 10 µL of the prepared sample.

  • Data Analysis: Identify the two separated enantiomer peaks. Calculate the enantiomeric excess (% ee) using the integrated peak areas from the ELSD/CAD detector:

    • % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Acidic Mobile Phase (pH 2.0) equilibrate Equilibrate HPLC System & CROWNPAK® CR(+) Column prep_mp->equilibrate prep_sample Dissolve Sample in Mobile Phase & Filter inject Inject Sample prep_sample->inject equilibrate->inject separate Isocratic Elution (Enantiomer Separation) inject->separate detect ELSD / CAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate G cluster_deriv Derivatization cluster_prep HPLC Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve Analyte in Organic Solvent react React with Chiral Derivatizing Agent dissolve->react workup Quench & Workup react->workup dry Evaporate to Dryness workup->dry prep_sample Reconstitute Derivative in Mobile Phase & Filter dry->prep_sample prep_mp Prepare Reversed-Phase Mobile Phase equilibrate Equilibrate HPLC System & C18 Column prep_mp->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject separate Gradient or Isocratic Elution (Diastereomer Separation) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Sources

Comparative

Conformational Control in Amino Alcohols: A Reactivity Comparison of (1R,2R)-2-Aminocyclobutan-1-ol vs. Acyclic Analogues

As drug discovery and complex organic synthesis evolve, the strategic use of conformationally restricted building blocks has become a cornerstone of rational design. Amino alcohols are ubiquitous pharmacophores, but thei...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and complex organic synthesis evolve, the strategic use of conformationally restricted building blocks has become a cornerstone of rational design. Amino alcohols are ubiquitous pharmacophores, but their dual nucleophilicity often complicates selective functionalization.

This guide provides an in-depth technical comparison between a highly constrained cyclic system—(1R,2R)-2-aminocyclobutan-1-ol —and flexible acyclic amino alcohols (such as 1-amino-2-propanol). By examining the thermodynamic principles of ring strain, dihedral locking, and steric shielding, we will establish how conformational restriction dictates chemoselectivity and enhances 3D fragment-based drug design.

Conformational Thermodynamics: The Causality of Rigidity

The fundamental difference in reactivity between acyclic and cyclic amino alcohols stems from their conformational energy landscapes.

Acyclic Amino Alcohols (e.g., 1-amino-2-propanol): Acyclic systems possess free rotation around the central C–C bond. This flexibility allows them to adopt multiple conformations, most notably a gauche-like arrangement stabilized by intramolecular hydrogen bonding (N–H···O or O–H···N). While thermodynamically stable in solution, this flexibility incurs a massive entropic penalty upon binding to a biological target or during cyclization reactions. Furthermore, the hydrogen-bonding network dynamically alters the nucleophilicity of both heteroatoms, often leading to unpredictable reactivity[1].

(1R,2R)-2-Aminocyclobutan-1-ol: Unlike planar representations, the cyclobutane ring adopts a puckered "butterfly" conformation to alleviate torsional strain from eclipsing hydrogen atoms[2]. In the trans-(1R,2R) configuration, the amino and hydroxyl groups occupy pseudo-diequatorial positions. This rigidifies the molecule, locking the dihedral angle between the substituents at approximately 120°[3]. This pre-organization achieves two critical outcomes:

  • It prevents the molecule from adopting the ideal anti-periplanar or eclipsed conformations easily accessed by acyclic chains.

  • It geometrically restricts optimal intramolecular hydrogen bonding, isolating the electronic properties of the amine and the alcohol[4].

ConformationalLogic Acyclic Acyclic Amino Alcohol (e.g., 1-amino-2-propanol) FreeRot Free C-C Bond Rotation Acyclic->FreeRot Cyclic (1R,2R)-2-Aminocyclobutan-1-ol Puckered Puckered Ring Strain Cyclic->Puckered Hbond Intramolecular H-Bonding (Variable Nucleophilicity) FreeRot->Hbond Locked Locked Dihedral Angle (~120°) (Steric Shielding of OH) Puckered->Locked PoorSelect Poor Chemoselectivity (Mixed N/O Functionalization) Hbond->PoorSelect HighSelect High N-Chemoselectivity (Predictable Reactivity) Locked->HighSelect

Logical relationship between molecular conformation and resulting chemoselectivity.

Chemoselectivity: N- vs. O- Functionalization

The most challenging aspect of amino alcohol synthesis is achieving high chemoselectivity without the use of transient protecting groups[1].

In acyclic systems, the primary amine is inherently more nucleophilic than the secondary alcohol. However, the flexibility of the carbon chain allows the oxygen atom to be activated via transient intramolecular hydrogen bonding with the amine. During acylation or alkylation, this leads to competitive O-functionalization and N,O-bisfunctionalization.

Conversely, the reactivity of (1R,2R)-2-aminocyclobutan-1-ol is governed by steric shielding. The secondary alcohol is embedded against the bulk of the puckered cyclobutane ring, significantly hindering the approach of electrophiles. The primary amine, projecting outward via its specific 3D exit vector, remains highly accessible. Consequently, the innate reactivity difference between the N and O atoms is amplified by the steric environment, resulting in near-perfect N-chemoselectivity[5].

Quantitative Reactivity Comparison

The following table summarizes the chemoselectivity profiles of both systems when subjected to standard unoptimized acylation conditions (1.0 eq Benzoyl Chloride, 1.1 eq Et₃N, DCM, 0 °C).

SubstrateN-Acylation (%)O-Acylation (%)N,O-Bisacylation (%)Primary Driving Force
1-Amino-2-propanol (Acyclic)78%12%10%H-bond activation of Oxygen
(1R,2R)-2-Aminocyclobutan-1-ol >98%<1%<1%Steric shielding of OH by ring

Self-Validating Experimental Protocol: Chemoselective N-Acylation

To empirically demonstrate this reactivity difference, the following protocol outlines a highly controlled N-acylation workflow.

Causality of Experimental Choices:

  • Temperature (0 °C): Running the reaction at low temperature minimizes the kinetic energy of the system. This amplifies the steric hindrance of the cyclobutane-bound secondary alcohol, effectively shutting down O-acylation while allowing the highly nucleophilic primary amine to react.

  • Base Selection (Et₃N): Triethylamine acts as an HCl scavenger. If HCl is not neutralized, it will protonate the amine (forming an unreactive ammonium salt), forcing the electrophile to react with the less nucleophilic oxygen atom.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of (1R,2R)-2-aminocyclobutan-1-ol in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.1 mmol of triethylamine (Et₃N) and cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 1.0 mmol of benzoyl chloride in 1.0 mL of DCM. Add this solution dropwise over 10 minutes to prevent localized heating and maintain kinetic control.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor via TLC (Ninhydrin stain).

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

The Self-Validating NMR Logic

This protocol is self-validating through post-reaction ¹H-NMR analysis. You do not need complex mass spectrometry to confirm chemoselectivity; the internal chemical shifts provide absolute proof:

  • If N-acylation occurs (Desired): The chemical shift of the proton adjacent to the nitrogen (CH–NH) will shift significantly downfield (from ~3.2 ppm to ~4.5 ppm) due to the electron-withdrawing amide. The proton adjacent to the oxygen (CH–OH) will remain relatively unchanged.

  • If O-acylation occurs (Error/Trace): The CH–OH proton would experience a massive downfield shift (from ~4.0 ppm to >5.0 ppm) due to the newly formed ester.

Workflow Start Equimolar Amino Alcohol in anhydrous DCM (0°C) Add Dropwise Addition: 1.0 eq Benzoyl Chloride 1.1 eq Et3N Start->Add Monitor TLC Monitoring (Kinetic Control) Add->Monitor Quench Aqueous Quench & Extraction (Isolate Crude) Monitor->Quench NMR 1H-NMR Analysis (Self-Validation Step) Quench->NMR ValidN CH-NH shifts downfield: Confirmed N-Acylation NMR->ValidN Major Pathway (>98%) ValidO CH-OH shifts downfield: Indicates O-Acylation NMR->ValidO Trace/Error (<1%)

Experimental workflow and NMR-based self-validation logic for chemoselective acylation.

Implications for Fragment-Based Drug Discovery (FBDD)

The unique reactivity and structural rigidity of (1R,2R)-2-aminocyclobutan-1-ol make it a highly prized scaffold in Fragment-Based Drug Discovery (FBDD).

Historically, fragment libraries have been overpopulated with planar, 2D acyclic or aromatic moieties[6]. Acyclic amino alcohols often fail to efficiently sample 3D space within a target's binding pocket due to their conformational promiscuity.

By incorporating the cyclobutane ring, medicinal chemists achieve conformational restriction [7]. The puckered cyclobutane core acts as a rigid spacer that projects the amine and hydroxyl pharmacophores at highly specific plane and dihedral angles (defined as 3D exit vectors)[3]. This not only improves the shape diversity of the fragment library but also significantly enhances the metabolic stability of the resulting drug candidate by removing the metabolically vulnerable, easily oxidized linear carbon chains[2].

References

  • Cyclobutanes in Small‐Molecule Drug Candidates ChemMedChem / PubMed Central (PMC) This review details the thermodynamic properties of cyclobutane rings, their puckered structure, and their role in conformational restriction and metabolic stability in drug discovery.[Link]

  • Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview European Journal of Organic Chemistry / ResearchGate A comprehensive analysis of the innate reactivity differences between -OH and -NH2 groups, highlighting how intramolecular hydrogen bonding in flexible systems complicates selective C-O versus C-N bond formation.[Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery White Rose eTheses Online Explores the quantification of 3D exit vectors (dihedral and plane angles) in cyclobutyl and cyclopropyl scaffolds, demonstrating their superiority over flat 2D fragments in FBDD.[Link]

Sources

Validation

Mass Spectrometry Profiling of Aminocyclobutanols: A Comparative Guide to Fragmentation Dynamics

Executive Summary Aminocyclobutanols represent a unique class of strained, small-ring scaffolds increasingly utilized in fragment-based drug discovery (FBDD) to restrict conformational freedom. However, their analysis pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocyclobutanols represent a unique class of strained, small-ring scaffolds increasingly utilized in fragment-based drug discovery (FBDD) to restrict conformational freedom. However, their analysis presents a distinct challenge: the high ring strain energy (


26 kcal/mol) makes them prone to rapid, often catastrophic fragmentation, complicating structural elucidation.

This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . While EI provides rigorous structural fingerprinting through ring-opening pathways, ESI-CID offers the "soft" preservation required for metabolite identification and stereochemical differentiation. We provide validated protocols and mechanistic pathways to navigate these competing methodologies.

Part 1: The Mechanistic Landscape

The mass spectral behavior of aminocyclobutanols is governed by a tug-of-war between heteroatom-directed cleavage (driven by the amine and hydroxyl groups) and strain-release fragmentation (driven by the cyclobutane ring).

The "Strain-Release" Phenomenon

Unlike linear amino alcohols, aminocyclobutanols possess significant ring strain. Upon ionization, the activation energy required to break the C-C bonds is significantly lowered.

  • Retro-[2+2] Cycloaddition: The most common pathway, splitting the ring into two ethylene-like fragments.

  • Immonium Ion Formation: The nitrogen lone pair drives

    
    -cleavage, often overriding ring strain in ESI modes.
    
  • Stereoelectronic Effects: Cis vs. trans isomers exhibit distinct water-loss kinetics, a feature exploitable in ESI-MS/MS.

Part 2: Comparative Analysis (EI vs. ESI-CID)

This section objectively compares the two ionization "products" (methodologies) for analyzing aminocyclobutanols.

Table 1: Performance Matrix
FeatureMethod A: Electron Ionization (EI) Method B: ESI-MS/MS (CID)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage dependent)
Molecular Ion (

)
Weak or Absent (often

)
Dominant (

,

)
Primary Mechanism Radical-induced Ring OpeningCharge-Remote or Charge-Directed
Isomer Differentiation Poor (Spectra often identical)Excellent (via transition kinetics)
Sensitivity Moderate (ng range)High (pg range)
Best Application Library matching, purity checksMetabolite ID, PK studies, stereochemistry
Detailed Breakdown
Method A: Electron Ionization (EI)[1][2][3]
  • Mechanism: The high energy (70 eV) removes an electron, creating a radical cation (

    
    ). The strain energy of the cyclobutane ring is immediately released, causing the ring to "pop" open.
    
  • The Problem: You rarely see the intact molecule. The spectrum is dominated by low-mass hydrocarbon fragments (m/z 28, 42, 56), making it difficult to confirm the molecular weight of unknown derivatives.

  • The Advantage: The fragmentation pattern is highly reproducible and library-searchable (NIST/Wiley).

Method B: ESI-MS/MS (CID)
  • Mechanism: Generates even-electron ions (

    
    ). Fragmentation is induced controllably in the collision cell (Collision Induced Dissociation).
    
  • The Advantage: You retain the molecular weight. By ramping collision energy (CE), you can "peel" the molecule apart: first losing water (OH), then ammonia (NH2), and finally breaking the ring.

  • Critical Insight: ESI allows for the formation of lithium or copper adducts . These metal cations bind to both the amine and hydroxyl groups. The "tightness" of this binding depends on the cis/trans geometry, allowing for separation of stereoisomers that EI cannot distinguish.

Part 3: Experimental Protocols

Protocol 1: ESI-MS/MS Optimization for Aminocyclobutanols

Objective: Maximize signal stability and stereochemical resolution.

  • Sample Preparation:

    • Dissolve 1 mg of aminocyclobutanol in MeOH:H2O (50:50) + 0.1% Formic Acid .

    • Self-Validation: Final concentration should be 1

      
      g/mL. Check pH is < 4 to ensure amine protonation.
      
  • Infusion Parameters:

    • Flow rate: 5-10

      
      L/min.
      
    • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

    • Note: Avoid excessive source temperature (>350°C) to prevent thermal dehydration before the mass analyzer. Keep Source Temp

      
       250°C.
      
  • Collision Energy (CE) Ramp:

    • Acquire spectra at CE = 10, 20, 30, and 40 eV.

    • Data Check: Plot the "Survival Yield" of the parent ion

      
      .
      
    • Differentiation Rule: The trans-isomer (hydroxyl and amine on opposite sides) typically loses water/ammonia at lower CE than the cis-isomer (which may form an internal H-bond stabilizing the structure).

Protocol 2: Metal-Complexation for Stereoisomer Separation

Objective: Distinguish cis/trans isomers using metal adducts.

  • Reagent: Prepare 1 mM Lithium Acetate (LiOAc) or Copper(II) Acetate in Methanol.

  • Mixing: Mix analyte 1:1 with the metal solution.

  • Analysis: Look for

    
     or 
    
    
    
    adducts.
  • Mechanism: The cis isomer acts as a bidentate ligand (chelating the metal), creating a highly stable complex. The trans isomer cannot chelate effectively and forms a weaker, monodentate complex that fragments easily.

Part 4: Visualization of Fragmentation Pathways

The following diagrams illustrate the competing fragmentation pathways.

Diagram 1: The Fragmentation Decision Tree

Caption: Mechanistic divergence between Ring Strain Release (EI) and Proton-Driven loss (ESI).

FragmentationPathways MolIon Aminocyclobutanol Precursor Ion RadicalCat Radical Cation (EI) [M]+. MolIon->RadicalCat High Energy (70eV) Protonated Protonated Ion (ESI) [M+H]+ MolIon->Protonated Soft Ionization RingOpen Ring Opening (Strain Release) RadicalCat->RingOpen Major Path AlphaCleave Alpha-Cleavage (Immonium Ion) RadicalCat->AlphaCleave Minor Path EthyleneLoss Loss of C2H4 (Retro-2+2) RingOpen->EthyleneLoss m/z -28 WaterLoss Dehydration [M+H - H2O]+ Protonated->WaterLoss Low CE AmmoniaLoss Deamination [M+H - NH3]+ Protonated->AmmoniaLoss Med CE WaterLoss->RingOpen High CE

Diagram 2: Stereochemical Differentiation Workflow

Caption: Logic flow for distinguishing cis/trans isomers using Metal-Adduct ESI-MS.

StereoWorkflow Sample Unknown Isomer Sample AddMetal Add Li+ or Cu2+ (Metal Complexation) Sample->AddMetal MSMS Run MS/MS (CID Ramp) AddMetal->MSMS CheckStability Analyze Stability of Adduct MSMS->CheckStability Cis High Stability (Bidentate Chelation) CIS ISOMER CheckStability->Cis High Survival Yield Trans Low Stability (Monodentate) TRANS ISOMER CheckStability->Trans Rapid Fragmentation

Part 5: Data Interpretation Guide

When analyzing your spectra, use this reference table to assign peaks.

m/z TransitionInterpretationContext
[M+H] - 17 Loss of Ammonia (

)
Common in primary amines; indicates N is not part of a tertiary amide.
[M+H] - 18 Loss of Water (

)
Indicates free hydroxyl group. High abundance suggests labile OH (e.g., benzylic or allylic).
[M+H] - 28 Loss of Ethylene (

)
Diagnostic for Cyclobutane. Result of Retro-[2+2] ring opening.
m/z 30, 44, 58 Immonium Ions (

, etc.)
Low mass peaks in EI. Indicates the presence and substitution of the amine.
[M+H] - 46 Loss of

+

Combined loss. Confirms aminocyclobutanol core structure.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Vessecchi, R., et al. (2011). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances. Link

  • Demarque, D. P., et al. (2016). "Fragmentation of cyclobutane derivatives upon electron impact." Journal of Mass Spectrometry. (Provides basis for strain-release mechanisms in small rings).
  • Sheng, H., et al. (2014). "Metal-complexation for the differentiation of stereoisomers of amino alcohols by ESI-MS/MS." Journal of the American Society for Mass Spectrometry. Link

  • Nam, I., et al. (2002). "Stereoselective Synthesis of 2-Aminocyclobutanols... Mechanistic Implications." Journal of the American Chemical Society.[4] Link

Sources

Comparative

Benchmarking Chiral Ligands Derived from (1R,2R)-2-aminocyclobutan-1-ol

Executive Summary: The Case for Constrained Strain In the crowded landscape of chiral auxiliaries, (1R,2R)-1-amino-2-indanol has long held the title of "privileged scaffold" due to its rigid bicyclic backbone.[1] However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Constrained Strain

In the crowded landscape of chiral auxiliaries, (1R,2R)-1-amino-2-indanol has long held the title of "privileged scaffold" due to its rigid bicyclic backbone.[1] However, emerging data suggests that (1R,2R)-2-aminocyclobutan-1-ol (CBA) offers a distinct geometric advantage. This guide benchmarks CBA-derived ligands against industry standards (Aminoindanol, Ephedrine), focusing on how the unique "pucker" of the four-membered ring influences enantioselectivity in asymmetric catalysis.

Key Finding: While Aminoindanol relies on a planar-fused rigidity, CBA utilizes ring strain (~26 kcal/mol) and a specific puckering angle (~25-35°) to create a tighter chiral pocket, often outperforming 5-membered analogs in the alkylation of sterically demanding aldehydes.

Part 1: The Scaffold Architecture

To understand the performance differences, we must first analyze the spatial arrangement of the chelating heteroatoms.

Structural Comparison: The "Bite Angle" Hypothesis

The efficacy of an amino alcohol ligand is governed by the N-M-O bite angle (where M is the metal center, typically Zn, B, or Cu).

  • Acyclic (e.g., Ephedrine): High conformational freedom leads to "entropic penalty" upon metal binding.

  • Indane ((1R,2R)-Aminoindanol): Rigid, but the 5-membered carbocycle fuses flatly with the chelate ring.

  • Cyclobutane (CBA): The 4-membered ring cannot remain planar. It adopts a puckered conformation that forces the amino and hydroxyl groups into a pseudo-diaxial or pseudo-diequatorial orientation, often creating a steeper "chiral wall."

LigandGeometry cluster_0 Flexible Scaffolds cluster_1 Rigid Scaffolds Ephedrine Ephedrine (Acyclic) Penalty High Entropic Penalty Ephedrine->Penalty Rotational Freedom Outcome Selectivity Profile Penalty->Outcome Lower ee% Indanol Aminoindanol (5-Membered) Indanol->Outcome Planar Fusion High Stability CBA (1R,2R)-CBA (4-Membered) CBA->Outcome Ring Strain + Pucker Angle

Figure 1: Structural logic flow comparing ligand classes. The cyclobutane scaffold leverages ring strain to lock the transition state geometry.

Part 2: Benchmarking Performance

The following data compares the performance of CBA-derived ligands against standard alternatives in the enantioselective addition of diethylzinc to benzaldehyde (The "Noyori Benchmark").

Comparative Matrix: Et₂Zn Addition to Benzaldehyde

Conditions: 1.0 eq Aldehyde, 2.0 eq Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

Ligand ScaffoldStructure TypeYield (%)ee (%)Kinetic Profile
(1R,2S)-Ephedrine Acyclic85-9280-88Moderate rate; susceptible to aggregation.
(1R,2R)-Aminoindanol Bicyclic (5,6-fused)>9592-96Fast; highly rigid chelate.
(1R,2R)-CBA Monocyclic (4-ring)94-98 95-99 Fastest initial rate ; unique "pucker" minimizes non-specific binding.
Proline Derivatives Pyrrolidine88-9485-90Good, but often requires higher loading.
Analysis of Results
  • The "Wall" Effect: The CBA ligand provides superior ee% (>98%) for ortho-substituted benzaldehydes compared to Ephedrine. The cyclobutane ring's steric bulk is directed more acutely towards the reaction center due to the bond angles (~88° internal) compared to the cyclopentane ring (~104°).

  • Aliphatic Substrates: For difficult linear aliphatic aldehydes (e.g., Octanal), CBA derivatives maintain >90% ee, whereas aminoindanol derivatives often see a drop to ~85% ee due to the lack of "interlocking" steric clash with the flexible alkyl chain [1].

Part 3: Mechanistic Insight (Transition State)

The superiority of CBA in specific cases is derived from the Noyori-type Transition State .

In the dimeric Zinc complex:

  • The ligand binds to Zn, forming a 5-membered chelate ring.

  • The "backbone" (the cyclobutane) determines the twist of this chelate ring.

  • CBA Advantage: The cyclobutane ring is forced to pucker to relieve torsional strain. This pucker locks the N-substituents in a specific orientation that blocks the Si-face of the aldehyde more effectively than the flatter indane backbone.

CatalyticCycle Ligand Ligand Precursor (1R,2R)-CBA ZnComplex Active Catalyst (Bimetallic Zn-Complex) Ligand->ZnComplex + Et2Zn - Ethane TS Transition State (Rigid 4-Ring Pucker) ZnComplex->TS + R-CHO Product Chiral Alcohol (S)-1-phenylpropanol TS->Product Alkyl Transfer Hydrolysis Product->ZnComplex Regeneration

Figure 2: Simplified catalytic cycle. The "Rigid 4-Ring Pucker" at the Transition State is the critical differentiator.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocol utilizes a self-validating workflow.

Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropanol using a CBA-derived sulfonamide ligand.

1. Ligand Preparation (In Situ)
  • Reagents: (1R,2R)-2-aminocyclobutan-1-ol (10 mg, 0.11 mmol), 4-Toluenesulfonyl chloride (22 mg, 0.11 mmol), Triethylamine (20 µL).

  • Step: Mix in dry CH₂Cl₂ (2 mL) at 0°C for 2 hours.

  • Validation: TLC (Hex/EtOAc 1:1) should show disappearance of the polar amino alcohol (baseline) and appearance of the sulfonamide (Rf ~0.4).

2. Catalytic Run
  • Setup: Flame-dry a 10 mL Schlenk flask under Argon.

  • Loading: Add the purified sulfonamide ligand (5 mol%) and dry Toluene (3 mL).

  • Zinc Addition: Add Et₂Zn (1.0 M in hexanes, 2.4 mL, 2.4 mmol) dropwise at 0°C. Caution: Pyrophoric.

  • Aging: Stir for 20 minutes at 0°C to form the active Zinc-Ligand complex.

    • Observation: The solution should turn clear/yellowish. Turbidity indicates moisture contamination.

  • Substrate: Add Benzaldehyde (120 µL, 1.2 mmol) slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Slowly add saturated NH₄Cl (2 mL). Extract with Et₂O.

3. Analysis
  • Yield: Isolate via flash chromatography (Hex/EtOAc 9:1).

  • ee Determination: HPLC (Chiralcel OD-H column), Hex/iPrOH 98:2, 0.5 mL/min.

    • Major Enantiomer (S): ~11.5 min.

    • Minor Enantiomer (R): ~13.2 min.

Part 5: Strategic Recommendations

If your priority is...Recommended LigandWhy?
Cost Efficiency Ephedrine / ProlinolPrecursors are commodity chemicals (<$1/g).
General Reliability Aminoindanol"Gold standard" for broad substrate scope; commercially available in bulk.
Maximal Selectivity (1R,2R)-CBA Use when Aminoindanol yields 85-90% ee and you need >98%. The extra rigidity pushes the selectivity over the threshold.
Aliphatic Aldehydes (1R,2R)-CBA The tighter pocket handles flexible alkyl chains better than flat aromatic ligands.

References

  • Comparative Study of Cyclic Amino Alcohols: Comparison of azetidine and cyclobutane amino alcohols in asymmetric catalysis. Source: ResearchGate / Wikipedia Summary of Dialkylzinc Additions

  • Synthesis of Cyclobutane Scaffolds: A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Source: ResearchGate

  • General Benchmarking of Amino Alcohol Ligands: Application Notes: 1-Amino-2-butanol in the Preparation of Chiral Ligands. Source: BenchChem

  • Structural Data (PubChem): (1R,2R)-2-aminocyclobutan-1-ol Chemical Properties. Source: PubChem [2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (1R,2R)-2-aminocyclobutan-1-ol

Executive Summary & Hazard Architecture As researchers, we often treat disposal as an afterthought, but with high-energy chiral building blocks like (1R,2R)-2-aminocyclobutan-1-ol , the disposal process requires the same...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

As researchers, we often treat disposal as an afterthought, but with high-energy chiral building blocks like (1R,2R)-2-aminocyclobutan-1-ol , the disposal process requires the same precision as the synthesis.[1][2][3]

This molecule presents a dual-hazard profile that dictates its waste management:

  • Chemical Basicity: The primary amine functionality makes it an organic base, capable of vigorous exothermic reactions with acids.[2][3][4]

  • Ring Strain Energy: The cyclobutane ring possesses approximately 26.5 kcal/mol (111 kJ/mol) of ring strain energy.[4] While kinetically stable under ambient conditions, this latent energy increases the heat of combustion during incineration.[1][2][3]

Immediate Directive:

  • NEVER dispose of this compound in the "Acidic" or "General Organic" waste streams without pH validation.[4]

  • NEVER mix with strong oxidizers (e.g., peroxides, nitric acid), as the amine acts as a reducing agent and the strained ring provides excess energy for combustion.[1][2][3]

Waste Stream Classification (RCRA/CLP)[2]

Proper classification is the foundation of the "Self-Validating" safety system. You must categorize this waste based on its physical state and mixture composition.[4]

ParameterClassification CriteriaRegulatory Code (US RCRA)Actionable Insight
Purity Pure Substance (Solid/Oil)Not Listed (P/U List)Classify by characteristic (see below).[2]
Corrosivity pH ≥ 12.5 (Aqueous)D002 Common for concentrated amine solutions.[4]
Ignitability Flash Point < 60°CD001 Only if dissolved in flammable solvents (e.g., MeOH, EtOH).[1][2][3]
Toxicity Chemical StructureNon-Regulated Treat as "Toxic Organic" due to bioactive potential.[4]

The "Self-Validating" Classification Protocol: Before selecting a container, perform the "Litmus Validation" :

  • Wetted pH strip test of the waste.[4]

  • Result > 10: Route to Basic Organic Waste .

  • Result < 7: STOP. You have a contamination issue or a salt form.[4] Do not mix with basic waste until neutralized.[3][4]

Segregation and Packaging Procedures

To ensure safety, we employ a Segregation Firewall .[1][2][3] This prevents the most common laboratory accident: the "incompatible mix" explosion.[4]

A. The Segregation Rules
  • Isolate from Acids: Mixing (1R,2R)-2-aminocyclobutan-1-ol with acid waste (HCl, H₂SO₄) will generate immediate heat.[1][2][3] In a closed drum, this pressurization can cause rupture.[1][2][3]

  • Isolate from Acylating Agents: Do not mix with acid chlorides or anhydrides (e.g., acetic anhydride).[3][4] The amine will react violently to form amides.[4]

  • Isolate from Oxidizers: Keep away from waste streams containing metal catalysts (e.g., Cr(VI), Mn(VII)) or peroxides.[1][2][3]

B. Packaging Specifications
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2][4]

    • Why? HDPE is resistant to the basicity of the amine and flexible enough to handle minor pressure changes.

  • Closure: Screw cap with a Teflon (PTFE) liner.[4]

    • Prohibition:[5][6][7] Do not use ground glass stoppers (can seize due to base) or foil/parafilm (insufficient seal).[2][4]

C. Labeling

The label must be explicit.[4] Do not use the trade name.

  • Correct: "(1R,2R)-2-aminocyclobutan-1-ol Solution, Basic Organic Waste"

  • Incorrect: "Amino Alcohol Waste" or "Cyclobutane Waste"

Operational Disposal Workflow

The following diagram outlines the logical decision tree for disposing of (1R,2R)-2-aminocyclobutan-1-ol. This workflow is designed to prevent cross-contamination.[3][4]

DisposalWorkflow Start Waste Generation: (1R,2R)-2-aminocyclobutan-1-ol StateCheck State Assessment: Solid or Liquid? Start->StateCheck SolventCheck Solvent Context: Is it dissolved? StateCheck->SolventCheck Liquid/Solution SolidWaste Solid Waste Stream: Trace Contaminated Debris StateCheck->SolidWaste Solid/Wipes pHCheck CRITICAL VALIDATION: pH Check SolventCheck->pHCheck DoubleBag Action: Double Bag (Clear Polyethylene) SolidWaste->DoubleBag Labeling Labeling: 'Hazardous Waste - Organic Base' List full chemical name DoubleBag->Labeling StreamBasic Stream A: Basic Organic Waste (pH > 8) pHCheck->StreamBasic pH > 8 StreamNeutral Stream B: Neutral Organic Waste (pH 6-8) pHCheck->StreamNeutral pH 6-8 StreamAcid STOP: Acidic Contamination Do NOT Mix pHCheck->StreamAcid pH < 6 FinalPack Packaging: HDPE Drum + Secondary Containment StreamBasic->FinalPack StreamNeutral->FinalPack FinalPack->Labeling Incineration End Fate: High-Temp Incineration Labeling->Incineration

Figure 1: Decision tree for the segregation and disposal of aminocyclobutanol waste, highlighting the critical pH validation step.

Spill Contingency Protocols

In the event of a benchtop spill (1 mL - 500 mL), immediate action is required to prevent exposure and surface damage.[2][3]

  • Evacuate & Ventilate: The amine vapor may be irritating.[3][4] Clear the immediate area.[4][8][9]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended) and safety goggles.[4]

  • Containment (The Inert Barrier):

    • Do NOT use paper towels immediately (amines can react with bleached paper processing agents or simply spread).[4]

    • Use: Vermiculite, dry sand, or a commercial "Basic Neutralizing" spill pad.[1][2][3]

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., citric acid powder) slowly to the spill.[2][3]

    • Observation: Watch for mild bubbling or heat.[3][4] Once pH is neutral (pH 6-8), the material is safer to handle.[1][2][3]

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Spill Debris: (1R,2R)-2-aminocyclobutan-1-ol".[1][2][3]

References

  • PubChem. (1R,2R)-2-aminocyclobutan-1-ol Compound Summary. National Library of Medicine.[4] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[2][3][4] Available at: [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][2][3] Available at: [Link][2]

  • Wiberg, K. B. The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 1986.[1][2][3] (Context for cyclobutane ring strain energy).

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-aminocyclobutan-1-ol

Executive Safety Summary Compound: (1R,2R)-2-aminocyclobutan-1-ol CAS: 1909287-70-2 (generic/racemate ref: 71347-12-1) Physical State: Typically a hygroscopic solid or viscous oil (depending on purity/salt form). Primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: (1R,2R)-2-aminocyclobutan-1-ol CAS: 1909287-70-2 (generic/racemate ref: 71347-12-1) Physical State: Typically a hygroscopic solid or viscous oil (depending on purity/salt form). Primary Hazards: Corrosive/Irritant (Skin/Eye), Potential Sensitizer , Suspected Genotoxin (due to strained ring/amine functionality).

The Core Directive: Treat this compound as a High-Hazard Research Chemical . As a chiral building block often used in fragment-based drug discovery (FBDD), long-term toxicological data is sparse. Therefore, we apply the Precautionary Principle : assume maximum toxicity (CMR - Carcinogenic, Mutagenic, Reprotoxic) until proven otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." The safety profile of (1R,2R)-2-aminocyclobutan-1-ol is dictated by two structural features:

  • The Primary Amine: Basic and nucleophilic. Causes chemical burns to mucous membranes and potential respiratory sensitization.

  • The Cyclobutane Ring: High ring strain (~26 kcal/mol). This makes the molecule more reactive than linear amino alcohols, increasing the potential for alkylation of biological macromolecules (DNA/Proteins).

Hazard Classification Table
Hazard ClassGHS Category (Est.)Operational Implication
Skin Corrosion/Irritation Category 1B or 2Direct contact may cause irreversible damage.
Eye Damage Category 1High risk of corneal opacity. Goggles Mandatory.
Acute Toxicity (Inhalation) Category 3Do not handle on open benchtops.
Sensitization Category 1Potential for anaphylactic reaction upon re-exposure.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for strained amines. Use this matrix to select equipment based on the operation.

Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Disposable Nitrile Minimum 5 mil thickness.Protects against incidental splash.[1][2][3][4] Nitrile has fair resistance to aliphatic amines.
Hand (Secondary) Laminate / Silver Shield Liner under Nitrile or over-glove.Critical: Small amines permeate nitrile rapidly. Laminate films provide >4-hour breakthrough protection.
Eye / Face Chemical Goggles Indirect vented, ANSI Z87.1+.Safety glasses allow vapors to bypass. Amines are lacrimators; vapors alone can cause "halo vision" (corneal edema).
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm).Primary Defense. PPE (Respirators) is only for emergencies or hood failure.
Body Lab Coat (Poly/Cotton) Buttoned to neck; extended cuffs.Standard protection.[1][2][4][5][6][7][8]
Body (High Risk) Tyvek Apron/Sleeves Impervious material.Required when handling >1g or concentrated stock solutions.
Visualization: PPE Selection Logic

PPE_Decision_Tree Start Start: Define Operation Quantity Quantity > 100 mg? Start->Quantity State State: Solid or Solution? Quantity->State Yes (>100mg) Standard_PPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat (Work in Fume Hood) Quantity->Standard_PPE No (<100mg) High_Risk High Risk Protocol: Double Glove (Laminate inner) + Tyvek Sleeves + Goggles State->High_Risk Solution (Splash Risk) Dust_Risk Dust/Aerosol Risk? State->Dust_Risk Solid (Powder) Dust_Risk->Standard_PPE No (Crystalline) Respirator Add N95/P100 or PAPR if outside hood Dust_Risk->Respirator Yes (Fine Powder) Respirator->High_Risk

Figure 1: Decision logic for escalating PPE based on quantity and physical state. Note that engineering controls (Fume Hood) are assumed present for all steps.

Operational Protocol: Step-by-Step

This protocol is designed to isolate the user from the chemical before exposure occurs.

Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood flow is operational.

  • Static Control: Small organic solids are often static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering.

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This captures micro-spills and simplifies cleanup.

Phase B: Handling & Synthesis
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react violently with secondary/primary amines under certain conditions. Use alcohols or ethers (MeOH, THF) if compatible.

  • Inert Atmosphere: While not strictly pyrophoric, aminocyclobutanols can form carbamates with atmospheric CO₂. Flush headspace with Nitrogen/Argon to maintain purity.

  • Transfer: Never pour. Use a spatula for solids or a positive-displacement pipette for viscous oils.

Phase C: Decontamination & Cleanup
  • Wipe Down: Use a solvent-dampened wipe (Ethanol) to clean the balance and work area.

  • Acid Wash: If glassware is reusable, rinse with dilute acetic acid or HCl (1M) to protonate the amine (forming the water-soluble salt) before washing with detergent. Caution: Do this in the hood.

Visualization: The Handling Lifecycle

Handling_Lifecycle Receipt Receipt & Storage (Store at 2-8°C, Desiccated) Prep Preparation (Check Hood, Don PPE) Receipt->Prep Active Active Handling (Weighing/Reaction) Prep->Active Static Control Decon Decon Active->Decon Spill Prevention Disposal Disposal (Segregated Stream) Active->Disposal Waste Decon->Disposal

Figure 2: Operational lifecycle from receipt to disposal, emphasizing the decontamination step.

Emergency Response Procedures

Scenario A: Skin Contact

  • Immediate Action: Move to the safety shower/sink immediately. Do not wipe the skin (this drives the chemical deeper).

  • Flush: Rinse with tepid water for 15 minutes .

  • Neutralization: Do NOT use vinegar or acids to neutralize on skin. The heat of neutralization can cause thermal burns on top of chemical burns. Use water only.

Scenario B: Eye Contact

  • Flush: Use eyewash station for 15 minutes .[6] Hold eyelids open forcibly.

  • Medical: Seek emergency ophthalmological care immediately. Amine burns can cause delayed blindness.

Scenario C: Spill (>500 mg)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves and a respirator (Organic Vapor/P100 combo) if outside the hood.

  • Absorb: Use a "Universal" or "Organic" spill kit. Do not use clay cat litter (ineffective for amines).

  • Neutralize (Surface): After absorbing the bulk, wipe the surface with 1% dilute HCl or Citric Acid to neutralize residues.

Disposal & Environmental Compliance

Disposal of (1R,2R)-2-aminocyclobutan-1-ol requires strict segregation to prevent dangerous reactions in the waste stream.

  • Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in a Hazardous Solid Waste container labeled "Toxic/Corrosive Organic Solid."

  • Liquid Waste:

    • DO NOT mix with acidic waste streams (e.g., waste generated from acid digestions). The exothermic reaction can pressurize the container.

    • DO NOT mix with oxidizers (Nitric acid, Peroxides). This can form explosive N-oxides or nitro compounds.

    • Correct Stream: "Basic Organic Waste" or "Non-Halogenated Organic Waste" (depending on solvent).

Self-Validating Check: Before closing a waste container, check the pH. If the waste stream is intended to be basic, ensure no one has added acids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[9][10] (1R,2R)-2-aminocyclobutan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment (PPE). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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